molecular formula C20H12Br2O10S2 B095079 Dibromosulphthalein CAS No. 17199-35-8

Dibromosulphthalein

Katalognummer: B095079
CAS-Nummer: 17199-35-8
Molekulargewicht: 636.2 g/mol
InChI-Schlüssel: AANIYWVYGNJWIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dibromosulphthalein (DBSP) is an organic compound utilized in scientific research as a probe for studying hepatobiliary transport systems and liver function. It is structurally related to sulfobromophthalein (BSP), a well-known dye previously used in clinical liver function tests to determine the rate of removal of the dye from the bloodstream . Research indicates that following administration, Dibromosulphthalein is taken up from the plasma into the hepatocyte, a process that can involve hepatic transporter proteins . Unlike its tetrabromo analogue BSP, studies in humans with biliary drainage have identified the formation of a single, polar metabolite of Dibromosulphthalein in the bile, which can represent up to 25% of the total excreted dye . This metabolite has been characterized as a glutathione conjugate, indicating a metabolic pathway involving conjugation with the body's master antioxidant . The presence of this metabolite complicates the use of DBSP in kinetic studies and negates the previous assumption that the dye is excreted unchanged in all species . The compound's properties make it a valuable, though complex, tool for investigating the mechanisms of hepatic uptake, conjugation, and biliary excretion in experimental models. Researchers employ Dibromosulphthalein to explore liver physiology, cholestatic conditions, and the function of specific transport proteins . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[4-[4,7-dibromo-3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O10S2/c21-15-9-10-16(22)18-17(15)19(23)30-20(18,11-1-5-13(6-2-11)31-33(24,25)26)12-3-7-14(8-4-12)32-34(27,28)29/h1-10H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANIYWVYGNJWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C=CC(=C3C(=O)O2)Br)Br)C4=CC=C(C=C4)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169197
Record name Dibromosulphthalein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17199-35-8
Record name Dibromosulphthalein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromosulphthalein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dibromosulphthalein Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibromosulphthalein, more commonly known as Bromsulphthalein (BSP), has historically served as a key diagnostic agent for assessing liver function. Its clearance from the bloodstream provides a direct measure of hepatic uptake and biliary excretion, processes fundamental to xenobiotic metabolism. However, the parent molecule's limitations, including moderate specificity and potential for adverse reactions, have spurred the development of a diverse array of analogues and derivatives. This guide provides a comprehensive technical overview of this chemical class, intended for researchers, scientists, and drug development professionals. We will explore the rationale behind structural modifications, delve into structure-activity relationships (SAR), detail synthetic strategies, and provide robust experimental protocols for the evaluation of these compounds. The overarching goal is to equip researchers with the foundational knowledge to design and assess novel BSP derivatives for advanced applications, including targeted molecular imaging and the nuanced study of hepatic drug transporters.

Introduction: The Rationale for Moving Beyond Bromsulphthalein

Bromsulphthalein (BSP) is a phthalein dye that, when administered intravenously, is rapidly bound by plasma proteins, taken up by hepatocytes, conjugated with glutathione, and excreted into the bile.[1][2] This pathway mirrors the hepatic clearance of many endogenous and exogenous substances, making its plasma clearance rate a valuable indicator of liver function.[3]

The clinical utility of BSP, however, is hampered by several factors:

  • Lack of Transporter Specificity: BSP is a substrate for multiple transporters, primarily Organic Anion Transporting Polypeptides (OATPs) for uptake and Multidrug Resistance-Associated Protein 2 (MRP2) for canalicular efflux.[4][5] This promiscuity makes it difficult to probe the function of a single transporter, which is critical in modern drug development for predicting drug-drug interactions (DDIs).[6]

  • Adverse Reactions: Though rare, anaphylactoid reactions have been reported, limiting its routine clinical use.

  • Interference: High levels of bilirubin can interfere with the colorimetric measurement of BSP in serum, complicating its use in jaundiced patients.[2]

These limitations create a clear need for analogues and derivatives with improved properties. The goals for developing these new chemical entities (NCEs) are typically to:

  • Enhance specificity for individual hepatic transporters (e.g., OATP1B1, OATP1B3, MRP2).

  • Incorporate moieties for advanced imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[7]

  • Reduce off-target effects and improve the overall safety profile.

  • Elucidate the fundamental mechanisms of hepatic transport and its dysfunction in disease states.[8]

Core Hepatic Transport Pathway

The journey of BSP and its analogues through the liver is a multi-step process orchestrated by a series of transport proteins located on the hepatocyte's basolateral (sinusoidal) and apical (canalicular) membranes. Understanding this pathway is essential for interpreting experimental data and designing new molecules.

The key players are:

  • Uptake (Blood to Hepatocyte): Mediated primarily by Organic Anion Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3. These transporters are responsible for the influx of a wide range of compounds from the blood into the liver cells.[4][9]

  • Intracellular Sequestration/Metabolism: Inside the hepatocyte, BSP binds to cytosolic proteins like ligandin (a glutathione S-transferase, GST), which facilitates its retention and subsequent conjugation with glutathione.[2][10]

  • Efflux (Hepatocyte to Bile): The conjugated BSP is actively transported from the hepatocyte into the bile canaliculi by Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2) .[4][11]

  • Basolateral Efflux (Hepatocyte to Blood): Under conditions where canalicular efflux is impaired (e.g., cholestasis or MRP2 deficiency), other transporters like MRP3 can pump conjugates back into the bloodstream, leading to hyperbilirubinemia.[4][12]

G cluster_0 Sinusoidal Blood cluster_1 Hepatocyte cluster_2 Bile Canaliculus BSP_Blood BSP Analogue OATP OATP1B1/ 1B3 BSP_Blood->OATP Uptake Hepatocyte_Cytosol Cytosol BSP Analogue → Conjugation (GST) → Conjugated Analogue MRP3 MRP3 Hepatocyte_Cytosol->MRP3 Basolateral Efflux (Pathological) MRP2 MRP2 Hepatocyte_Cytosol->MRP2 Canalicular Efflux OATP->Hepatocyte_Cytosol MRP3->BSP_Blood BSP_Bile BSP Analogue (Excreted) MRP2->BSP_Bile

Caption: Hepatic transport pathway for BSP analogues.

Structure-Activity Relationships (SAR) and Analogue Design

The modification of the core BSP structure is a deliberate process aimed at altering its interaction with biological targets.[13][14] Relating these structural changes to functional outcomes is the essence of SAR.

The BSP molecule can be divided into key regions for modification:

  • Phthalide Core: The tetrabrominated phthalide ring is a major determinant of hydrophobicity. Altering the number or position of bromine atoms can impact protein binding and membrane partitioning.

  • Phenolic Hydroxyl Groups: These groups are critical for the molecule's overall charge and interaction with transporter binding pockets. Esterification or etherification can modulate these properties.

  • Sulfonic Acid Groups: These highly polar groups are essential for recognition by OATP and MRP transporters. Shifting their position or replacing them with other anionic groups (e.g., carboxylic acids) can fine-tune transporter specificity.

  • Attachment of Probes: The structure can be modified to include chelators for radiometals (e.g., for ⁹⁹ᵐTc, ⁶⁸Ga) or moieties for direct radiolabeling (e.g., with ¹⁸F), converting the molecule into an imaging agent.[15][16]

Modification StrategyRationale & Expected OutcomeKey Considerations
Vary Halogenation Decrease or increase lipophilicity to alter plasma protein binding and passive diffusion.May significantly impact binding affinity for transporters.
Modify Sulfonate Position Change spatial arrangement of negative charges to favor binding to one transporter over another (e.g., OATP1B1 vs. OATP1B3).Synthesis can be challenging. A single modification at a time is best for clear SAR interpretation.[13]
Replace Sulfonate with Carboxylate Test the importance of the sulfonate group's specific pKa and geometry for transporter recognition.Carboxylates generally have a higher pKa, which could alter ionization state at physiological pH.
Introduce Chelator (e.g., DOTA, DTPA) Enable labeling with radiometals for SPECT or PET imaging to visualize in vivo biodistribution.[17]The chelator's bulk and charge can alter the pharmacokinetic properties of the parent molecule.
Add Fluorine or Fluoroalkyl Group Provide a site for radiolabeling with ¹⁸F for high-resolution PET imaging.[15]The synthetic route must be compatible with the short half-life of ¹⁸F (approx. 110 minutes).[17]

Experimental Protocols for Evaluation

A multi-tiered approach is necessary to fully characterize a novel BSP analogue. This workflow progresses from simple, high-throughput in vitro assays to more complex in vivo studies.

General Experimental Workflow

G A Analogue Synthesis & Purification B Physicochemical Characterization (LogP, pKa, Solubility) A->B C In Vitro Cytotoxicity Assay (e.g., HepG2 cells) B->C D In Vitro Transporter Interaction Assays C->D If non-toxic E Radiolabeling & Stability (for imaging agents) D->E If promising interaction F In Vivo Pharmacokinetics & Biodistribution (Rodent Model) D->F For non-imaging compounds E->F G Dynamic Imaging (PET/SPECT) F->G For imaging compounds H Data Analysis & Pharmacokinetic Modeling F->H G->H

Caption: Standard workflow for developing and evaluating BSP analogues.

Protocol: In Vitro OATP1B1 Uptake Assay

This protocol determines if a BSP analogue is a substrate or inhibitor of the OATP1B1 transporter using an overexpressing cell line.

Objective: To quantify the rate of uptake of the test compound into OATP1B1-expressing cells versus control cells.

Materials:

  • HEK293 or CHO cells stably transfected with OATP1B1 (experimental) and vector-only (control).

  • Test Compound (BSP analogue).

  • [³H]-Estradiol-17β-glucuronide (known OATP1B1 substrate, positive control).

  • Rifampicin (known OATP1B1 inhibitor).

  • Krebs-Henseleit Buffer (KHB), pH 7.4.

  • Scintillation fluid and counter.

Methodology:

  • Cell Seeding: Plate OATP1B1-expressing and control cells in 24-well plates and grow to >90% confluency.

  • Pre-incubation: Aspirate culture medium and wash cells twice with warm (37°C) KHB. Pre-incubate cells in warm KHB for 10 minutes.

  • Initiate Uptake: Aspirate the buffer and add the "Uptake Solution" containing the test compound (or positive/negative controls) in warm KHB.

    • Substrate Assay: Use a single concentration of the radiolabeled test compound or a quantifiable concentration for LC-MS.

    • Inhibition Assay: Use a single concentration of [³H]-Estradiol-17β-glucuronide along with varying concentrations of the non-labeled test compound.

  • Incubation: Incubate for a short, defined period (e.g., 2 minutes) at 37°C. Ensure this time point is within the linear range of uptake, determined in preliminary experiments.

  • Terminate Uptake: Rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold KHB to stop the transport process.

  • Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for 30 minutes to ensure complete lysis.

  • Quantification:

    • For radiolabeled compounds, transfer the lysate to a scintillation vial, add scintillation fluid, and count using a liquid scintillation counter.

    • For non-labeled compounds, analyze the lysate concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize uptake rates to the protein concentration in each well (determined by a BCA assay).

    • Calculate the specific uptake by subtracting the uptake in control cells from that in OATP1B1-expressing cells.

    • For inhibition assays, plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: Demonstrate robust uptake of [³H]-Estradiol-17β-glucuronide in OATP1B1 cells, which is significantly lower in control cells.

  • Negative Control: Show that co-incubation with Rifampicin significantly reduces the uptake of the positive control substrate.

  • Control Cells: The use of vector-only transfected cells accounts for passive diffusion and binding to the cell surface.

Future Directions and Challenges

The development of Dibromosulphthalein derivatives is moving towards highly specialized applications. The primary challenge lies in achieving exquisite selectivity for a single transporter subtype to create truly specific probes for both research and clinical diagnostics.[11]

Future work will likely focus on:

  • PET Imaging Probes: Developing analogues labeled with short-lived positron emitters (e.g., ¹⁸F, ⁶⁸Ga) to enable non-invasive, quantitative assessment of transporter function in humans.[7] This could revolutionize the prediction of drug-drug interactions and the personalization of medicine for patients with liver disease.

  • Probes for Other Transporters: Adapting the BSP scaffold to target other clinically relevant transporters, such as OATPs in the brain or kidney.

  • Therapeutic Applications: Exploring the potential of BSP analogues as targeting vectors to deliver cytotoxic agents specifically to liver cancer cells that overexpress uptake transporters like OATP1B3.[9]

By combining rational drug design, robust synthetic chemistry, and a systematic evaluation workflow, the foundational knowledge derived from Dibromosulphthalein can be leveraged to create next-generation tools for understanding and diagnosing liver function and disease.

References

  • Use of imaging to assess the activity of hepatic transporters - PMC - PubMed Central. (n.d.).
  • Evaluating in vivo data for drug metabolism and transport: lessons from Kirchhoff's Laws. (2024, November 4). Frontiers.
  • Recent advances in understanding hepatic drug transport - PMC - PubMed Central. (2016, October 6). National Institutes of Health.
  • Physiological Pharmacokinetic Models: Incorporating Hepatic Transporter-Mediated Clearance. (2025, February 12). JoVE.
  • The Role of Liver Transporters in Drug-Drug Interactions. (n.d.). Merck Millipore.
  • Dibromosulphophthalein: its pharmacokinetics and binding to hepatic cytosol proteins in rats with acute renal failure. (n.d.). National Institutes of Health.
  • Radiolabeled bombesin derivatives for preclinical oncological imaging - PMC. (n.d.). National Institutes of Health.
  • Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. (2024, September 8). MDPI.
  • Sulfobromophthalein Sodium | C20H8Br4Na2O10S2 | CID 6282. (n.d.). PubChem @ NIH.
  • Bromsulfthalein. (n.d.). Wikipedia.
  • The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions. (n.d.). PubMed.
  • The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia. (n.d.). PubMed.
  • Structure Activity Relationships. (n.d.). Drug Design Org.
  • Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC. (n.d.). National Institutes of Health.
  • The Roles of MRP2, MRP3, OATP1B1, and OATP1B3 in Conjugated Hyperbilirubinemia. (n.d.). Semantic Scholar.
  • The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia | Request PDF. (n.d.). ResearchGate.
  • [Micromethod for liver function test with bromsulphalein]. (n.d.). PubMed.
  • State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC. (n.d.). National Institutes of Health.
  • Structure-Activity Relationships | Request PDF. (n.d.). ResearchGate.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability of Dibromosulphthalealein

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro stability of Dibromosulphthalein (DBSP), a brominated sulfonephthalein dye. While historically utilized as a diagnostic agent for liver function, understanding the stability of such xenobiotics is paramount for contemporary applications in research and development. This document delves into the core physicochemical properties of DBSP, elucidates the multifaceted factors governing its chemical and metabolic degradation, and presents detailed, field-proven protocols for systematic stability evaluation. Methodologies for developing robust, stability-indicating analytical techniques are discussed, alongside hypothetical degradation pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, scientifically sound approach to characterizing the stability profile of DBSP and related compounds.

Introduction to Dibromosulphthalein (DBSP)

Dibromosulphthalein, a derivative of phenolphthalein, belongs to the phthalein dye family.[1] These compounds are characterized by a triphenylmethane structure and are known for their pH-indicating properties.[1] DBSP's structure incorporates two bromine atoms and two sulfonic acid groups, which significantly influence its physicochemical characteristics, such as solubility and susceptibility to degradation.

Historically, the closely related compound, Bromsulphthalein (BSP), was used in a clinical test to assess hepatic excretory function. Understanding the stability of these molecules is critical, as degradation can lead to a loss of the intended function and the formation of unknown impurities, which may have their own toxicological profiles. In a research context, ensuring the stability of a test compound in an assay medium is fundamental to the validity of the experimental results.[2]

Physicochemical Properties and Their Influence on Stability

The molecular structure of DBSP is the primary determinant of its stability. Key features include:

  • Phthalein Core: The central lactone ring of the phthalein structure can be susceptible to hydrolysis, particularly under basic pH conditions, leading to an open-ring, colored form.

  • Bromine Substituents: The carbon-bromine bonds can be subject to cleavage under certain conditions, although they are generally stable.

  • Sulfonic Acid Groups: These groups impart high water solubility but can also influence the molecule's interaction with enzymes and its overall electronic properties.

A summary of relevant physicochemical properties is presented below.

PropertyPredicted Influence on Stability
Molecular Structure The triphenylmethane core with its lactone ring is a key site for pH-dependent degradation.
Water Solubility High, due to sulfonic acid groups, which simplifies handling in aqueous in vitro systems.
pKa The presence of phenolic and sulfonic acid groups results in multiple pKa values, making its stability pH-dependent.
Lipophilicity (LogP) Expected to be low, affecting its interaction with biological membranes and metabolic enzymes.

Key Factors Influencing DBSP In Vitro Stability

The degradation of DBSP in vitro can be broadly categorized into chemical (non-enzymatic) and metabolic (enzymatic) pathways.

Chemical Stability

Chemical stability refers to the molecule's intrinsic reactivity in a given environment, independent of biological catalysts.

  • Effect of pH (Hydrolysis): Like many phthalein dyes, DBSP's stability is expected to be highly dependent on pH.[1] In aqueous solutions, it can undergo hydrolysis. Acidic or basic conditions can catalyze the opening of the lactone ring or other hydrolytic cleavage events.[3] It is crucial to assess stability across a range of pH values relevant to experimental conditions (e.g., pH 5.0 to pH 9.0).

  • Effect of Temperature: Elevated temperatures accelerate chemical reactions. Arrhenius kinetics dictate that for every 10°C increase in temperature, the rate of chemical degradation can double or triple. Therefore, assessing thermal stability is essential for defining appropriate storage and handling conditions.[4]

  • Effect of Light (Photostability): Many dye molecules are susceptible to photodegradation, where exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to degradation.[5] This is a critical consideration for solutions that may be exposed to ambient or laboratory lighting during preparation or analysis.

  • Oxidative Stability: The presence of dissolved oxygen or oxidizing agents in a solution can lead to oxidative degradation of the molecule.

Metabolic Stability

Metabolic stability describes the susceptibility of a compound to biotransformation by enzymes. This is a key parameter in drug discovery, as it determines the compound's half-life in vivo.[6] The primary site of drug metabolism is the liver.[7] In vitro systems derived from the liver are therefore used to model this process.

  • Phase I Metabolism (Functionalization): This typically involves the introduction or unmasking of a polar group through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are major contributors to Phase I metabolism.[8] Given DBSP's structure, potential oxidative metabolism of the aromatic rings is a conceivable pathway.

  • Phase II Metabolism (Conjugation): This involves the conjugation of the parent molecule or a Phase I metabolite with an endogenous substrate, such as glucuronic acid or sulfate. These reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are present in hepatocytes.[7]

Experimental Design for In Vitro Stability Assessment

A systematic approach to stability testing is essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Workflow for In Vitro Stability Assessment

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_dbsb Prepare DBSP Stock Solution (e.g., 10 mM in DMSO) initiate Initiate Reactions (Add DBSP to System) prep_dbsb->initiate prep_buffers Prepare Incubation Buffers (e.g., PBS, SIF) prep_buffers->initiate prep_systems Prepare In Vitro Systems (Microsomes, Hepatocytes) prep_systems->initiate incubate Incubate at 37°C (Time points: 0, 15, 30, 60, 120 min) initiate->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (HPLC-UV/MS) centrifuge->analyze calculate Calculate % Remaining, t½, CLint analyze->calculate

Caption: General workflow for an in vitro stability study of DBSP.

Protocol 1: Chemical Stability in Aqueous Buffers
  • Objective: To determine the pH-dependent hydrolytic stability of DBSP.

  • Materials:

    • DBSP stock solution (e.g., 10 mM in DMSO).

    • Phosphate buffers at pH 5.0, 7.4, and 9.0.

    • Acetonitrile (ACN) for quenching.

    • HPLC vials.

  • Procedure:

    • Pre-warm buffer solutions to 37°C.

    • Spike DBSP stock solution into each buffer to a final concentration of 10 µM.

    • Immediately withdraw a sample for the T=0 time point and quench with an equal volume of cold ACN.

    • Incubate the remaining solutions at 37°C.

    • Withdraw samples at subsequent time points (e.g., 30, 60, 120, 240 minutes) and quench as in step 3.

    • Include a "blank" buffer control without DBSP.

    • Analyze all quenched samples by a stability-indicating HPLC method.

Protocol 2: Metabolic Stability using Liver Microsomes
  • Objective: To assess Phase I metabolic stability of DBSP.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • DBSP stock solution.

    • Positive control compound (e.g., Testosterone, known to be metabolized).

    • Cold acetonitrile with an internal standard.

  • Procedure:

    • Prepare a master mix of HLM in phosphate buffer (final protein concentration 0.5 mg/mL).

    • Aliquot the HLM suspension into two sets of tubes: one for "+NADPH" and one for "-NADPH" (negative control).

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • To the "+NADPH" tubes, add the NADPH regenerating system. To the "-NADPH" tubes, add buffer.

    • Initiate the reaction by adding DBSP to a final concentration of 1 µM.

    • Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench with 2 volumes of cold ACN containing an internal standard.

    • Run a parallel incubation with the positive control compound.

    • After the final time point, vortex all samples and centrifuge to pellet the protein.

    • Transfer the supernatant to HPLC vials for analysis.

Analytical Methodologies for Stability Quantification

Accurate quantification of the parent compound over time is the cornerstone of stability assessment.

Method Selection
  • UV-Vis Spectrophotometry: While simple and rapid, this method lacks specificity. It cannot distinguish the parent compound from its degradation products if they share similar chromophores.[9] It is generally not suitable for stability studies unless no degradation is observed.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. When coupled with a UV or Mass Spectrometry (MS) detector, HPLC can separate the parent compound from its metabolites and degradation products, making it a "stability-indicating" method.

Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column is a versatile starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure separation of compounds with varying polarities.

  • Detection: UV detection at an absorbance maximum for DBSP. Diode-array detection (DAD) is advantageous as it can provide spectral information for peak purity assessment.

  • Forced Degradation: To validate that the method is stability-indicating, a forced degradation study should be performed.[10] This involves subjecting DBSP to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, intense light) to intentionally generate degradation products. The HPLC method must then demonstrate that these degradation products are resolved from the parent DBSP peak.

Elucidation of Degradation Pathways

Based on the chemical structure of DBSP and known degradation mechanisms of related compounds, several degradation pathways can be hypothesized.

cluster_hydrolysis Hydrolytic Pathway (pH-dependent) cluster_oxidation Oxidative Pathway (e.g., CYP450) cluster_dehalogenation Dehalogenation Pathway DBSP Dibromosulphthalein (DBSP) hydrolyzed_product Open-ring Carbinol DBSP->hydrolyzed_product H₂O / H⁺ or OH⁻ oxidized_product Hydroxylated DBSP DBSP->oxidized_product [O] e.g., Microsomes + NADPH dehalogenated_product Monobromo-sulphthalein DBSP->dehalogenated_product Reductive dehalogenation

Caption: Hypothesized degradation pathways for Dibromosulphthalein.

  • Hydrolysis: Under basic conditions, the lactone ring is likely to open, forming the colored, open-ring quinoid structure.

  • Oxidation: Enzymatic oxidation, likely mediated by CYP450 enzymes, could introduce hydroxyl groups onto one of the phenyl rings.

  • Dehalogenation: Reductive dehalogenation, while perhaps less common, could lead to the removal of one or both bromine atoms.

Data Analysis and Interpretation

The primary output of a stability study is the concentration of the parent compound remaining over time.

Calculation of Half-Life (t½)

The rate of disappearance of the compound often follows first-order kinetics. The natural logarithm of the percentage of compound remaining is plotted against time.

  • The slope of this line is the first-order rate constant (k).

  • The half-life (t½) is then calculated using the equation: t½ = 0.693 / k

Intrinsic Clearance (CLint)

For metabolic stability studies, the in vitro half-life can be used to calculate the intrinsic clearance, which is a measure of the metabolic capacity of the liver for the compound.[6]

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Data Summary

Results should be summarized in a clear, tabular format.

ConditionTime (min)% DBSP Remaining (Mean ± SD)Calculated t½ (min)
pH 7.4 Buffer, 37°C 0100>240
6098.5 ± 1.2
12097.1 ± 2.5
HLM, -NADPH 0100>120
3095.3 ± 3.1
6092.8 ± 4.0
HLM, +NADPH 010045.2
3058.2 ± 5.5
6033.9 ± 6.1

(Note: Data shown is for illustrative purposes only.)

Conclusion

This guide outlines a robust, multi-faceted approach to characterizing the in vitro stability of Dibromosulphthalein. By systematically evaluating its susceptibility to chemical and metabolic degradation, researchers can ensure the integrity of their experimental outcomes and gain valuable insights into the molecule's potential disposition. The foundation of any such investigation lies in the development of a specific, stability-indicating analytical method, which is crucial for obtaining reliable and interpretable data. The principles and protocols described herein provide a solid framework for achieving this goal.

References

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An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Dibromosulphthalein (DBSP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromosulphthalein (DBSP), a halogenated derivative of sulfobromophthalein (BSP), has historically served as a critical tool for investigating liver function and the mechanisms of hepatobiliary drug transport. Although its clinical use has waned, DBSP remains a valuable probe substrate in preclinical research due to its distinct pharmacokinetic profile, which is dominated by rapid hepatic uptake, intracellular binding and metabolism, and efficient biliary excretion. This guide provides a comprehensive technical overview of the in vivo pharmacokinetics and metabolism of DBSP. We delve into the molecular transporters and enzymatic pathways governing its disposition, present detailed experimental protocols for its study in animal models, and synthesize key pharmacokinetic data. The document is structured to provide not only procedural steps but also the causal scientific reasoning behind them, empowering researchers to design, execute, and interpret studies involving this important cholephilic agent.

Introduction to Dibromosulphthalein (DBSP)

Phenol 3,6-dibromphthalein disulfonate, or Dibromosulphthalein (DBSP), was developed as an analog of sulfobromophthalein (BSP) for the assessment of hepatic function[1]. Like its parent compound, DBSP is an organic anion that, when administered intravenously, is rapidly cleared from the circulation almost exclusively by the liver. Its utility in research stems from this high-fidelity hepatic targeting, which allows for the specific interrogation of the liver's capacity to take up, metabolize, and excrete xenobiotics into the bile.

The study of DBSP provides a window into a multi-step physiological process fundamental to drug disposition:

  • Hepatic Uptake: The initial, rate-determining step of moving the compound from sinusoidal blood into the hepatocytes.

  • Intracellular Metabolism: The conjugation of DBSP with endogenous molecules, which alters its physicochemical properties and facilitates its elimination.

  • Biliary Excretion: The final, active transport of the parent compound and its metabolites from the hepatocyte into the bile canaliculi.

Understanding the pharmacokinetics of DBSP is synonymous with understanding the key players in hepatic drug clearance, including basolateral uptake transporters, cytosolic binding proteins, phase II metabolizing enzymes, and apical efflux transporters.

The Pharmacokinetic Profile of DBSP: ADME

The disposition of intravenously administered DBSP is characterized by a rapid plasma clearance, driven by efficient extraction by the liver, followed by near-complete recovery in the bile.

Absorption

For pharmacokinetic studies, DBSP is administered intravenously (IV) to bypass absorption barriers and achieve immediate systemic circulation, allowing for a direct assessment of its distribution and elimination phases.

Distribution

Upon entering the bloodstream, DBSP extensively binds to plasma proteins, primarily albumin[2][3]. This binding is a critical determinant of its pharmacokinetics, as only the unbound fraction is available for uptake by the liver. The rate of hepatic uptake is significantly decreased in rats with acute renal failure, a condition also associated with reduced plasma protein binding[1][3].

The primary site of distribution is the liver. The transport from plasma into hepatocytes is a carrier-mediated process. Modern understanding identifies these carriers as members of the Organic Anion Transporting Polypeptide (OATP) superfamily (gene symbol SLCO), which are expressed on the sinusoidal (basolateral) membrane of hepatocytes[4][5][6][7]. Once inside the hepatocyte, DBSP binds to cytosolic proteins, most notably ligandin, which is also known as Glutathione S-transferase (GST) B[1][3]. This intracellular binding effectively sequesters DBSP, maintaining a concentration gradient that favors continued uptake from the plasma and preventing efflux back into the bloodstream[3].

Metabolism

The central metabolic pathway for DBSP is conjugation with glutathione (GSH) [8]. This reaction is catalyzed by cytosolic Glutathione S-transferases (GSTs) , a family of phase II metabolizing enzymes that play a crucial role in the detoxification of a wide range of xenobiotics[2][9][10][11][12]. The conjugation process attaches the tripeptide glutathione to the DBSP molecule, significantly increasing its polarity and molecular weight.

In humans, a single polar metabolite, identified as a glutathione conjugate, can account for up to 25% of the total dye excreted in the bile[8]. The formation of this conjugate is a critical step, as the resulting molecule is a high-affinity substrate for the canalicular export pumps responsible for biliary excretion. Studies have shown that even when hepatic GSH levels are significantly depleted, the conjugation and excretion of related compounds can be sustained, indicating a highly efficient process with a low requirement for the GSH cosubstrate[13].

Excretion

The excretion of DBSP and its GSH conjugate is almost exclusively via the bile[2][3][14]. This process is not passive diffusion but an active, energy-dependent transport across the canalicular (apical) membrane of the hepatocyte. The primary transporter responsible for this efflux is the Multidrug Resistance-Associated Protein 2 (MRP2) , also known as the canalicular multispecific organic anion transporter (cMOAT) or ABCC2[15][16][17][18][19].

MRP2 is an ATP-binding cassette (ABC) transporter with a broad substrate specificity for large, anionic compounds, particularly glutathione and glucuronide conjugates[15][17][18]. The high efficiency of this transporter results in a rapid and high-capacity biliary excretion of DBSP-GSH. The maximal rate of biliary excretion is a key parameter used to assess the functional capacity of this pathway[3][14].

Key Mechanistic Pathways and Visualizations

The journey of DBSP from blood to bile is a coordinated sequence of transport and enzymatic events.

Hepatobiliary Transit Pathway

The following diagram illustrates the complete pathway of DBSP through the hepatocyte, from uptake to biliary efflux.

Hepatobiliary_Transit_of_DBSP Figure 1: Hepatobiliary Transit of Dibromosulphthalein (DBSP) cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Blood DBSP (Free) Albumin-Bound DBSP Uptake OATP Transporter Blood:f0->Uptake Uptake Binding {Intracellular Binding|{Ligandin (GSTs) Z protein}} Uptake->Binding Conjugation {GSH Conjugation (GST-catalyzed)} Binding->Conjugation Metabolism Efflux MRP2 (ABCC2) Transporter Conjugation->Efflux Bile DBSP-GSH Unchanged DBSP Efflux->Bile Excretion

Caption: Figure 1: Hepatobiliary Transit of Dibromosulphthalein (DBSP).

This pathway highlights the critical roles of OATP transporters for uptake from blood, intracellular binding proteins for sequestration, GSTs for metabolic activation for transport, and MRP2 for active efflux into the bile.

In Vivo Experimental Methodologies

Studying DBSP pharmacokinetics in vivo requires precise surgical models and robust bioanalytical techniques. The rat model with bile duct cannulation is the gold standard.[20][21]

Animal Model: Bile Duct Cannulated Rat

Causality: To directly measure the primary route of excretion and obtain a pure collection of metabolites, the common bile duct must be cannulated. This procedure prevents the secreted bile from entering the intestine, thus eliminating potential confounding factors like enterohepatic recirculation and gut microbial metabolism. It allows for the direct quantification of biliary clearance.

Protocol for Bile Duct Cannulation (Rat Model):

  • Anesthesia: Anesthetize a male Wistar or Sprague-Dawley rat (250-300g) using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine). Confirm the depth of anesthesia by lack of pedal reflex.

  • Surgical Preparation: Place the animal on a heated surgical board to maintain body temperature. Shave the abdominal area and sterilize with 70% ethanol and povidone-iodine.

  • Incision: Make a midline abdominal incision (~3 cm) to expose the peritoneal cavity.

  • Intestine Retraction: Gently retract the intestines using saline-moistened gauze to locate the liver and the common bile duct. The bile duct is a small, translucent tube running from the liver towards the duodenum.

  • Cannulation: Carefully dissect the bile duct free from surrounding tissue. Place two loose surgical silk ligatures around the duct. Make a small incision in the duct between the ligatures and insert a cannula (e.g., PE-10 tubing) towards the liver.

  • Secure Cannula: Secure the cannula in place by tightening the ligature closer to the liver. Tie the second ligature to close the duct on the duodenal side.

  • Exteriorization and Closure: Exteriorize the cannula through a small puncture in the abdominal wall. Close the abdominal incision in layers (peritoneum and skin) with sutures.

  • Recovery: Allow the animal to recover from anesthesia in a clean, warm cage. Provide hydration (e.g., subcutaneous saline) as needed.

Protocol for In Vivo Pharmacokinetic Study

This workflow outlines the key steps from compound administration to data analysis.

PK_Workflow Figure 2: Experimental Workflow for DBSP Pharmacokinetic Study cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis A Animal Acclimatization (7 days) B Bile Duct Cannulation Surgery A->B C Post-operative Recovery (24-48 hours) B->C D Administer DBSP via IV (e.g., tail vein) C->D E Collect Serial Blood Samples (e.g., saphenous vein, 0-120 min) D->E F Collect Serial Bile Samples (fractional, 0-120 min) D->F G Collect Urine (Metabolic Cage) D->G H Process Samples (Centrifuge blood for plasma) E->H F->H G->H I Quantify DBSP & Metabolites (HPLC or LC-MS/MS) H->I J Pharmacokinetic Modeling (e.g., Non-compartmental analysis) I->J K Calculate Parameters (Clearance, T½, Vd, Biliary Excretion Rate) J->K

Caption: Figure 2: Experimental Workflow for DBSP Pharmacokinetic Study.

Step-by-Step Methodology:

  • Dose Administration: Following recovery from surgery, administer a precise dose of DBSP (e.g., 5 mg/kg) as a bolus injection via a cannulated vein (e.g., tail or femoral vein). The vehicle should be sterile saline.

  • Sample Collection:

    • Blood: Collect serial blood samples (~100 µL) at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, and 120 minutes) into heparinized tubes.

    • Bile: Collect bile continuously in pre-weighed tubes, fractionated into intervals (e.g., 0-15, 15-30, 30-60, 60-90, 90-120 minutes). Record the weight of bile collected to determine flow rate.

    • Urine: House the animal in a metabolic cage to allow for the collection of urine over the study period, though recovery in urine is expected to be negligible.[21][22]

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store all plasma, bile, and urine samples at -80°C until analysis.

Bioanalytical Techniques

Accurate quantification of DBSP and its metabolites is paramount. While older studies used spectrophotometry, modern methods offer superior specificity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis detection is a robust method for separating and quantifying DBSP and its GSH conjugate.[23][24][25]

    • Principle: A reverse-phase C18 column is typically used with a mobile phase gradient (e.g., acetonitrile and water with a pH modifier like formic acid) to separate the more polar DBSP-GSH conjugate from the parent DBSP.

    • Detection: DBSP and its conjugate exhibit strong absorbance in the visible spectrum, allowing for sensitive detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis, offering the highest sensitivity and specificity.[23][26]

    • Principle: After chromatographic separation, the compounds are ionized (typically via electrospray ionization) and detected based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, eliminating interference from matrix components.

Data Analysis and Interpretation

Analysis of the collected data yields key pharmacokinetic parameters that describe the in vivo behavior of DBSP.

Key Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters for cholephilic dyes like DBSP, derived from plasma concentration-time data and biliary excretion data.

ParameterSymbolDescriptionTypical Interpretation for DBSP
Clearance CLThe volume of plasma cleared of the drug per unit time.High, approaching hepatic blood flow, indicating efficient extraction by the liver[3].
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Relatively small, consistent with extensive binding to plasma proteins and primary distribution to the liver.
Half-life The time required for the plasma concentration of a drug to decrease by half.Short, reflecting rapid hepatic uptake and biliary excretion.
Maximal Biliary Excretion Rate TmaxThe maximum rate at which the compound is transported into the bile.A measure of the functional capacity of the canalicular transporters (e.g., MRP2)[3][14].
Biliary Clearance CL_bileThe rate of excretion into bile divided by the plasma concentration.Represents the efficiency of the overall hepatobiliary elimination process.

Note: Specific values are dependent on the animal species and experimental conditions.

The rate constants for hepatic uptake, efflux from liver to plasma, and excretion into bile are all critical measures of the compound's handling by the liver[1][3].

Conclusion

Dibromosulphthalein remains an exemplary probe for the in-depth study of hepatic drug transport and metabolism. Its pharmacokinetic profile is defined by a rapid, high-affinity uptake into hepatocytes mediated by OATP transporters, followed by efficient glutathione conjugation via GSTs and active biliary excretion of the parent and its conjugate by the MRP2 transporter. The experimental methodologies detailed in this guide, particularly the use of the bile duct cannulated rat model coupled with modern LC-MS/MS bioanalysis, provide a robust framework for researchers to investigate these fundamental pathways. A thorough understanding of DBSP's in vivo disposition not only provides insights into liver physiology but also offers a valuable benchmark for evaluating the hepatobiliary clearance of new chemical entities in drug development.

References

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An In-Depth Technical Guide to the Protein Binding Characteristics of Dibromosulphthalein (DBSP)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the protein binding characteristics of Dibromosulphthalein (DBSP), a key organic anion historically used in the assessment of hepatic function. Understanding the intricate interactions between DBSP and major plasma and intracellular proteins is fundamental to comprehending its pharmacokinetics, hepatic uptake, and biliary excretion. This document delves into the core mechanisms of these interactions, provides detailed experimental protocols for their characterization, and offers insights into the causality behind methodological choices in the field.

Introduction: The Significance of Dibromosulphthalein and Its Protein Interactions

Dibromosulphthalein (DBSP), a derivative of sulfobromophthalein (BSP), is an organic anion that, upon intravenous administration, is selectively taken up by the liver and excreted into the bile.[1] Its clearance rate from the plasma has long served as a sensitive measure of hepatic transport function. The journey of DBSP from the bloodstream to the bile is critically dependent on its interactions with proteins. In the plasma, DBSP is extensively bound to serum albumin, which modulates its availability for hepatic uptake. Within the hepatocytes, it binds to intracellular proteins, primarily ligandin (a glutathione S-transferase), which facilitates its transport and subsequent biliary excretion.[2]

The binding of DBSP to these proteins is not merely a passive transport mechanism; it is a dynamic process that influences the efficiency of hepatic clearance.[3] Factors that alter these protein binding characteristics, such as genetic variations, disease states, or the presence of competing drugs, can significantly impact the reliability of liver function tests that utilize this compound.[2][4] Therefore, a thorough understanding and accurate quantification of DBSP-protein binding are paramount for both clinical diagnostics and fundamental research in hepatobiliary transport and drug metabolism.

Primary Protein Binding Partners of Dibromosulphthalein

The interaction of DBSP with two key proteins governs its pharmacokinetic profile: serum albumin in the plasma and ligandin within the hepatocytes.

Serum Albumin: The Extracellular Carrier

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a depot and transport protein for numerous endogenous and exogenous substances, including DBSP.[5] The binding of DBSP to albumin is a reversible, non-covalent interaction, primarily driven by hydrophobic forces.[2] This binding sequesters the majority of circulating DBSP, with only the unbound fraction being available for uptake by hepatocytes.[5]

The efficiency of hepatic uptake is therefore influenced by the dissociation rate of the DBSP-albumin complex. A slow dissociation rate can limit the rate of uptake, even in the presence of efficient cellular uptake mechanisms.[6]

Ligandin (Glutathione S-Transferase): The Intracellular Facilitator

Once the unbound DBSP crosses the hepatocyte membrane, it is rapidly bound by intracellular proteins to prevent its efflux back into the sinusoidal blood. The primary intracellular binding protein for DBSP is ligandin, which is identical to glutathione S-transferase (GST) B.[7] Ligandin constitutes a significant portion of the soluble proteins in the hepatocyte cytoplasm.[8]

The binding of DBSP to ligandin serves two main purposes: it maintains a low intracellular concentration of free DBSP, thereby favoring its net influx, and it facilitates the transport of DBSP to the canalicular membrane for biliary excretion.[7] GSTs, in their role as ligandins, can also catalytically conjugate DBSP with glutathione, a critical step in its detoxification and elimination pathway.[9]

Quantitative Binding Characteristics

The affinity and stoichiometry of DBSP binding to albumin and ligandin are critical parameters for quantitative modeling of its pharmacokinetics. These parameters are typically determined using techniques such as equilibrium dialysis, spectrophotometry, and isothermal titration calorimetry.

ParameterHuman Serum Albumin (HSA)Human Glutathione S-Transferase A1-1 (hGSTA1-1)
Dissociation Constant (Kd) Data not readily available in a single value; requires experimental determination via methods like Scatchard analysis of binding isotherms.[10] A slow dissociation rate constant of 0.097 to 0.133 s⁻¹ has been reported, indicating strong binding.[6]High-affinity site: 0.12 µMLow-affinity site(s): 9.1 µM[11]
Binding Stoichiometry (n) Binding isotherms suggest complex interactions, with evidence for both high-affinity and lower-affinity binding sites.[3][12]High-affinity site: 1 molecule of DBSPLow-affinity site(s): 3 molecules of DBSP[11]
Primary Driving Force Hydrophobic interactions[2]Hydrophobic interactions[11]

The Mechanism of Hepatic Uptake and Intracellular Transport of Dibromosulphthalein

The transport of DBSP from the blood into the bile is a multi-step process involving passive diffusion, carrier-mediated transport, and intracellular binding and metabolism.

HepaticUptakeAndTransport Albumin-DBSP Albumin-DBSP Complex Free DBSP_blood Free DBSP Albumin-DBSP->Free DBSP_blood Dissociation Free DBSP_cell Free DBSP Free DBSP_blood->Free DBSP_cell OATP-mediated Uptake Ligandin-DBSP Ligandin-DBSP Complex Free DBSP_cell->Ligandin-DBSP Binding DBSP-GSH DBSP-Glutathione Conjugate Free DBSP_cell->DBSP-GSH Conjugation (catalyzed by GST/Ligandin) Ligandin-DBSP->Free DBSP_cell Dissociation Excreted DBSP Excreted DBSP & Conjugates DBSP-GSH->Excreted DBSP MRP2-mediated Excretion

Caption: Hepatic uptake and intracellular transport of DBSP.
  • Dissociation from Albumin: In the sinusoidal space, the unbound fraction of DBSP dissociates from albumin, making it available for uptake by hepatocytes.[6]

  • Hepatocellular Uptake: The uptake of DBSP into hepatocytes is a carrier-mediated process facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters located on the basolateral membrane of the hepatocyte.[13]

  • Intracellular Binding and Sequestration: Once inside the hepatocyte, DBSP binds to ligandin (GST). This binding minimizes efflux of DBSP back into the bloodstream and maintains a concentration gradient that favors continued uptake.[7]

  • Glutathione Conjugation: Ligandin, in its enzymatic capacity as a GST, catalyzes the conjugation of DBSP with glutathione (GSH).[9] This reaction increases the water solubility of DBSP, preparing it for biliary excretion.

  • Biliary Excretion: The DBSP-glutathione conjugate is actively transported across the canalicular membrane into the bile by the Multidrug Resistance-Associated Protein 2 (MRP2).[1]

Experimental Protocols for Characterizing DBSP-Protein Binding

Accurate characterization of DBSP-protein binding is crucial for research and drug development. The following sections provide detailed methodologies for two common techniques.

Determination of DBSP-Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a ligand in the presence of a protein.[14] It allows for the separation of the unbound ligand from the protein-bound ligand across a semipermeable membrane.

EquilibriumDialysisWorkflow cluster_0 Preparation cluster_1 Dialysis Setup cluster_2 Equilibration cluster_3 Analysis prep1 Prepare protein solution (e.g., HSA or Ligandin) in dialysis buffer. setup1 Place protein solution in one chamber of the dialysis unit. prep1->setup1 prep2 Prepare DBSP solutions of varying concentrations in the same dialysis buffer. setup2 Place DBSP solution in the other chamber. prep2->setup2 setup3 Seal the dialysis unit. setup1->setup3 setup2->setup3 equil Incubate at a constant temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically 4-24 hours). setup3->equil analysis1 Sample both chambers. equil->analysis1 analysis2 Determine the concentration of DBSP in both chambers using a suitable analytical method (e.g., spectrophotometry or HPLC). analysis1->analysis2 analysis3 Calculate unbound and bound DBSP concentrations. analysis2->analysis3 analysis4 Determine binding parameters (Kd, n) using Scatchard or non-linear regression analysis. analysis3->analysis4

Caption: Workflow for Equilibrium Dialysis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein (e.g., 1% w/v Human Serum Albumin or a known concentration of purified ligandin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of DBSP solutions of varying concentrations in the same buffer.

  • Dialysis Assembly:

    • Hydrate the dialysis membrane (typically with a molecular weight cut-off of 12-14 kDa) according to the manufacturer's instructions.

    • Assemble the dialysis cells. Add the protein solution to one chamber and a DBSP solution to the other chamber. Ensure equal volumes in both chambers to prevent osmotic shifts.

  • Equilibration:

    • Seal the dialysis apparatus and incubate in a temperature-controlled water bath or incubator (e.g., 37°C) with gentle, constant agitation. The incubation time required to reach equilibrium should be predetermined and is typically between 4 and 24 hours.

  • Sampling and Analysis:

    • After incubation, carefully aspirate samples from both the protein-containing chamber and the protein-free chamber.

    • Determine the concentration of DBSP in both samples. The concentration in the protein-free chamber represents the unbound (free) DBSP concentration at equilibrium.

    • The total DBSP concentration in the protein-containing chamber can also be measured. The concentration of bound DBSP is calculated by subtracting the free DBSP concentration from the total DBSP concentration in the protein chamber.

  • Data Analysis:

    • Repeat the experiment with a range of initial DBSP concentrations.

    • The binding data can be analyzed using a Scatchard plot or by non-linear regression analysis to determine the dissociation constant (Kd) and the number of binding sites (n).

Causality and Self-Validation:

  • Why Equilibrium Dialysis? This method directly measures the concentration of the free ligand at equilibrium, which is the pharmacologically active fraction. It is less prone to artifacts from non-specific binding to the apparatus compared to methods like ultrafiltration.[10]

  • Self-Validation: The attainment of equilibrium can be confirmed by sampling at multiple time points until the concentration of DBSP in the protein-free chamber remains constant. The integrity of the protein can be checked before and after dialysis to ensure no degradation has occurred.

Determination of DBSP-Protein Binding by UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be a rapid and convenient method for studying protein-ligand interactions, provided that the binding event results in a change in the absorbance spectrum of the ligand or the protein.[10] For DBSP, its absorbance in the visible range can be monitored.

Step-by-Step Methodology:

  • Determine the Optimal Wavelength:

    • Record the UV-Vis absorbance spectrum of a known concentration of DBSP in the assay buffer to determine its wavelength of maximum absorbance (λmax). For sulfonephthalein dyes, this is often in the visible range.[15] Bromophenol blue, a related compound, has a λmax around 431 nm, which can be a starting point for optimization.[16] A peak around 580 nm has also been reported for bromosulphophthalein in alkaline conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of the protein (e.g., HSA or ligandin) in the assay buffer.

    • Prepare a stock solution of DBSP in the same buffer.

  • Titration:

    • In a series of cuvettes, maintain a constant concentration of the protein.

    • Add increasing concentrations of DBSP to each cuvette.

    • Include a control cuvette with only the protein and a series of cuvettes with only the varying concentrations of DBSP (to account for the absorbance of free DBSP).

  • Measurement:

    • Incubate the mixtures for a short period to allow binding to reach equilibrium.

    • Measure the absorbance of each solution at the predetermined λmax of DBSP.

  • Data Analysis:

    • Correct the absorbance of the protein-DBSP mixtures by subtracting the absorbance of the protein alone at the same wavelength.

    • The change in absorbance upon binding can be used to calculate the concentration of the bound and free ligand.

    • Plot the change in absorbance as a function of the total ligand concentration. The data can be fitted to a binding isotherm equation to determine the Kd.

Causality and Self-Validation:

  • Why Spectrophotometry? This technique is non-destructive, requires small sample volumes, and allows for rapid measurements. It is particularly useful when binding induces a significant and measurable change in the chromophore's electronic environment.

  • Self-Validation: The linearity of the absorbance with DBSP concentration (Beer-Lambert Law) should be established in the absence of the protein. Control experiments with a non-binding protein can be performed to ensure the observed spectral changes are specific to the interaction of interest.

Conclusion

The binding of Dibromosulphthalein to serum albumin and intracellular ligandin is a cornerstone of its pharmacokinetic profile and its utility as a diagnostic agent for liver function. A detailed, quantitative understanding of these interactions is essential for researchers and clinicians alike. The methodologies of equilibrium dialysis and UV-Visible spectrophotometry provide robust frameworks for elucidating the affinity, stoichiometry, and kinetics of these binding events. By carefully selecting and validating these experimental approaches, scientists can gain deeper insights into the fundamental mechanisms of hepatic transport and drug disposition.

References

  • Brouwer, K. L. R., et al. (2013). Biliary Excretion of Drugs and Other Xenobiotics. In Comprehensive Toxicology (Third Edition) (pp. 343-369). Elsevier.
  • Crawford, J. S., Jones, R. L., Thompson, J. M., & Wells, W. D. (1972). Binding of bromosulphthalein sodium by human serum albumin using a continuous diafiltration technique. British journal of pharmacology, 44(1), 80–88.
  • Miccio, M., Baldini, G., & Sottocasa, G. L. (1984). Reconstitution in vitro of sulfobromophthalein transport by bilitranslocase. Biochimica et biophysica acta, 778(1), 153–157.
  • Wang, C., Wu, X., & Chen, Y. (2007). Fluorescence study on the interaction of human serum albumin with bromsulphalein. Journal of pharmaceutical and biomedical analysis, 44(2), 559–563.
  • Thompson, J. M. (1973). Further studies of binding of bromosulphthalein sodium by human serum albumin: effects of albumin concentration and buffer composition. British journal of pharmacology, 47(1), 133–137.
  • Arias, I. M. (2004). Liver function from Y to Z.
  • Stollman, Y. R., et al. (1983). The kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles.
  • Arias, I. M. (1979). Ligandin: an adventure in liverland. Medical biology, 57(5), 328–334.
  • Kong, K. H., et al. (2005). Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics. The Biochemical journal, 386(Pt 3), 569–577.
  • Snel, C. A., et al. (1993). Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids. Analytical biochemistry, 212(1), 28–34.
  • Heimann, G., & Roth, B. (1976). [Kinetics of sulfobromophthalein using albumin-bound BSP (author's transl)]. Klinische Wochenschrift, 54(9), 451–452.
  • Müller, W. E., & Wollert, U. (1979). Human serum albumin as a silent receptor for drugs and endogenous substances. Pharmacology, 19(2), 59–67.
  • van Zoelen, E. J., et al. (1998). The use of nonhomologous scatchard analysis in the evaluation of ligand-protein interactions. Trends in pharmacological sciences, 19(12), 487–490.
  • Ashour, S., Chehna, M. F., & Bayram, R. (2006). Spectrophotometric Determination of Alfuzosin HCl in Pharmaceutical Formulations with some Sulphonephthalein Dyes. International journal of biomedical science : IJBS, 2(3), 273–278.
  • Goresky, C. A., et al. (1971). Compartmental analysis of sulfobromophthalein transport in normal patients and patients with hepatic dysfunction. Gastroenterology, 60(2), 246–255.
  • Schoenfield, L. J. (1965). SULFOBROMOPHTHALEIN TRANSPORT AND METABOLISM. Gastroenterology, 48, 530–533.
  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • Dennis, E. A., et al. (2009). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. Advanced drug delivery reviews, 61(9), 751–758.
  • Bushmarinov, I. S., & Solov'ev, V. P. (2020). Binding Constants of Clinical Drugs and Other Organic Ligands with Human and Mammalian Serum Albumins. Molecules (Basel, Switzerland), 25(24), 5938.
  • Wolozin, B. L., & Gabel, C. A. (1990). The role of sulfhydryl groups in sulfobromophthalein transport in rat liver plasma membrane vesicles. The Journal of biological chemistry, 265(13), 7371–7376.
  • ResearchGate. (n.d.). Figure 1: UV-visible spectrum of Bromothymol blue(a), Bromophenol blue(b), bromocresol green(c), malachite green(d). Retrieved from [Link]

  • Fazal, S., et al. (2018). Spectrophotometric Determination of Total Alkaloids in Peganum harmala L. Using Bromocresol Green. Research Journal of Phytochemistry, 12(1), 20-24.
  • Weisiger, R. A. (1985). Kinetic modeling of slow dissociation of bromosulphophthalein from albumin in perfused rat liver: toxicological implications.
  • ResearchGate. (n.d.). The theoretical UV-Vis spectra of 2,4'-DBrA molecule gas phase, in ethanol and water. Retrieved from [Link]

  • Banijamali, A. R., & Gay, M. H. (2003). A mechanism for the formation of bis-glutathione conjugates of propargyl alcohol. Pest management science, 59(3), 273–278.
  • Meijer, D. K., et al. (1982). Influence of bile salts on hepatic transport of dibromosulphthalein. The Journal of pharmacology and experimental therapeutics, 223(3), 646–652.
  • Takikawa, H., & Kaplowitz, N. (1991). Influence of glutathione S-transferase B (ligandin) on the intermembrane transfer of bilirubin. Implications for the intracellular transport of nonsubstrate ligands in hepatocytes.
  • Takikawa, H., & Kaplowitz, N. (1991). Influence of glutathione S-transferase B (ligandin) on the intermembrane transfer of bilirubin. Implications for the intracellular transport of nonsubstrate ligands in hepatocytes.
  • Schwarz, L. R. (1981). Transport of dibromosulphthalein by isolated rat hepatocytes. Biochemical pharmacology, 30(13), 1809–1816.
  • Gootz, T. D., Subashi, T. A., & Lindner, D. L. (1988). Simple spectrophotometric assay for measuring protein binding of penem antibiotics to human serum. Antimicrobial agents and chemotherapy, 32(2), 159–163.
  • Augustyniak, W., & Gzella, A. (2021). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International journal of molecular sciences, 22(16), 8695.
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  • Fidabio. (2023, December 6). Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Utilizing Dibromosulphthalealein for the Investigation of Organic Anion Transport

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dibromosulphthalein (DBSP) as a probe substrate to study organic anion transport. This document elucidates the underlying scientific principles, offers detailed experimental protocols, and provides guidance on data interpretation.

Introduction: The Significance of Organic Anion Transport and the Role of Dibromosulphthalein

The transport of organic anions across cellular membranes is a fundamental physiological process, critical for the disposition of a wide array of endogenous and xenobiotic compounds, including drugs, toxins, and signaling molecules.[1] This transport is primarily mediated by two major superfamilies of transporters: the Solute Carrier (SLC) transporters, which include the Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), and the ATP-Binding Cassette (ABC) transporters, such as the Multidrug Resistance-Associated Proteins (MRPs).[2][3]

Dibromosulphthalein (DBSP), a derivative of sulfobromophthalein (BSP), has long been utilized as a tool to investigate hepatic function and the transport of organic anions.[4][5][6][7][8] Its utility stems from its characteristics as a substrate for several key hepatic uptake and efflux transporters, making it a valuable probe for studying the kinetics and dynamics of this critical pathway. Understanding the mechanisms of organic anion transport is paramount in drug development for predicting drug-drug interactions (DDIs), assessing potential hepatotoxicity, and optimizing the pharmacokinetic profiles of new chemical entities.[9][10][11][12][13][14]

Scientific Principles: The Journey of Dibromosulphthalein Through the Hepatocyte

The hepatic clearance of DBSP is a multi-step process involving sinusoidal uptake, intracellular binding and metabolism, and canalicular efflux into the bile. This pathway is a microcosm of how the liver handles many organic anions.

Sinusoidal Uptake: The Role of OATPs

The initial and rate-limiting step in the hepatic clearance of DBSP is its uptake from the blood into hepatocytes across the sinusoidal membrane. This process is mediated by members of the OATP family, particularly OATP1B1 and OATP1B3, which are predominantly expressed on the basolateral membrane of human hepatocytes.[10][15][16] These transporters facilitate the sodium-independent uptake of a broad range of amphipathic organic compounds.[17] The interaction of DBSP with these transporters is a key area of investigation for assessing the potential of new drug candidates to act as inhibitors or substrates of OATPs.

Intracellular Sequestration and Biotransformation

Once inside the hepatocyte, DBSP binds to intracellular proteins, primarily ligandin (a member of the glutathione S-transferase family) and Z protein.[18][19] This binding sequesters the molecule, maintaining a concentration gradient that favors its continued uptake. A portion of DBSP can also undergo conjugation with glutathione (GSH), a reaction that facilitates its subsequent elimination.

Canalicular Efflux: The MRP-Mediated Exit

The final step in the hepatic transport of DBSP is its excretion from the hepatocyte into the bile canaliculi. This active transport process across the apical membrane is primarily mediated by MRP2 (multidrug resistance-associated protein 2), a member of the ABC transporter superfamily.[2] MRP2 is responsible for the biliary elimination of a wide variety of organic anions, particularly glucuronide and glutathione conjugates.

The overall transport of DBSP can be visualized as a coordinated effort between uptake and efflux transporters, as illustrated in the following diagram:

G cluster_0 Sinusoidal Blood cluster_1 Hepatocyte cluster_2 Bile Canaliculus DBSP_Blood DBSP OATP OATP1B1/1B3 DBSP_Blood->OATP DBSP_Intracellular DBSP OATP->DBSP_Intracellular BindingProteins Ligandin (GST) Z Protein DBSP_Intracellular->BindingProteins Binding DBSP_GSH DBSP-GSH DBSP_Intracellular->DBSP_GSH Conjugation MRP2 MRP2 DBSP_Intracellular->MRP2 DBSP_GSH->MRP2 DBSP_Bile DBSP / DBSP-GSH MRP2->DBSP_Bile caption Hepatic transport pathway of Dibromosulphthalein (DBSP). G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Thaw Thaw & Prepare Hepatocytes Preincubation Pre-incubate Hepatocytes with Test Compound (37°C) Thaw->Preincubation Solutions Prepare DBSP & Test Compound Solutions Solutions->Preincubation Uptake Initiate Uptake with DBSP (37°C) Preincubation->Uptake Termination Terminate Uptake with Ice-Cold Buffer Uptake->Termination Lysis Lyse Cells Termination->Lysis Quantification Quantify Intracellular DBSP (Spectrophotometry) Lysis->Quantification IC50 Calculate IC50 Quantification->IC50 caption Workflow for in vitro OATP inhibition assay using DBSP.

Figure 2: Workflow for in vitro OATP inhibition assay using DBSP.

Data Interpretation and Key Considerations
  • IC50 Values: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound as an inhibitor of DBSP uptake. A lower IC50 value indicates a more potent inhibitor.

  • Controls: The inclusion of a known potent inhibitor of OATPs (e.g., rifampicin) is crucial for validating the assay system. The 4°C control helps to differentiate between active transport and passive diffusion/non-specific binding.

  • Protein Binding: DBSP is known to bind to plasma proteins, particularly albumin. [4][19]When interpreting in vitro data and extrapolating to the in vivo situation, it is important to consider the unbound fraction of the inhibitor and the substrate.

  • Substrate Concentration: The concentration of DBSP used in the assay can influence the determined IC50 value. It is recommended to use a concentration at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibition.

In Vivo Studies: Assessing Hepatic Function

Historically, the clearance of BSP and its analogues like DBSP from the plasma has been used as a clinical test of liver function. [6][7][20]While less common now in clinical practice, the principles can be applied in preclinical animal models to assess the impact of a new chemical entity on overall hepatic transport function.

A typical in vivo study would involve:

  • Administering a bolus intravenous dose of DBSP to the animal model.

  • Collecting serial blood samples at various time points post-administration.

  • Measuring the concentration of DBSP in the plasma samples.

  • Calculating pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

  • Comparing these parameters in animals treated with a test compound versus vehicle-treated controls to identify any significant alterations in hepatic transport.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data that could be obtained from an in vitro OATP inhibition study using DBSP.

CompoundOATP1B1 IC50 (µM)OATP1B3 IC50 (µM)Notes
Test Compound A2.55.1Potent inhibitor of both OATP1B1 and OATP1B3.
Test Compound B> 50> 50Weak to no inhibition observed.
Rifampicin (Control)0.81.2Potent positive control inhibitor.

Conclusion

Dibromosulphthalein remains a valuable tool for the investigation of organic anion transport, particularly at the level of hepatic uptake by OATP transporters. The protocols and principles outlined in these application notes provide a robust framework for researchers to assess the potential for drug-drug interactions and to further elucidate the complex mechanisms governing the hepatic disposition of drugs and other xenobiotics. A thorough understanding of these transport systems is a critical component of modern drug discovery and development.

References

  • Pharmacokinetics of the Hepatic Transport of Organic Anions: Influence of Extra- And Intracellular Binding on Hepatic Storage of Dibromosulfophthalein and Interactions With Indocyanine Green. PubMed.
  • Transport of dibromosulphthalein by isolated rat hep
  • Dibromosulphophthalein: Its Pharmacokinetics and Binding to Hepatic Cytosol Proteins in R
  • Dibromosulphophthalein: its pharmacokinetics and binding to hepatic cytosol proteins in r
  • Hepatic uptake and biliary excretion of dibromosulphthalein. Albumin dependence, influence of phenobarbital and nafenopin pretreatment and the role of y and z protein. PubMed.
  • Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3. PMC - NIH.
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  • Major role of organic anion transporters in the uptake of phenolsulfonphthalein in the kidney. PubMed.
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  • Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening. PubMed Central.
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  • Spectrophotometric Determination Of Drugs Using N-Bromosuccinimide And Rhodamine-B Dye. ijpsr.com.
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  • Calibrating the In Vitro–In Vivo Correlation for OATP-Mediated Drug-Drug Interactions with Rosuvastatin Using Static and PBPK Models.
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  • Organic Anion Transporting Polypeptides. PMC - PubMed Central.
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  • In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model. PMC - NIH.
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Sources

Dibromosulphthalealein (DBSP) as a Substrate for Glutathione S-Transferases: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of dibromosulphthalein (DBSP) as a substrate for the enzymatic activity of Glutathione S-Transferases (GSTs). This guide delves into the underlying scientific principles, offers detailed experimental protocols, and discusses the applications of this assay in modern research and drug discovery.

Introduction: The Significance of Glutathione S-Transferases

Glutathione S-Transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification. They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of endogenous and xenobiotic compounds, including therapeutic drugs and environmental toxins.[1] This conjugation reaction increases the water solubility of the substrates, facilitating their elimination from the body.[1] Given their central role in drug metabolism, the study of GST activity is crucial in drug discovery and development to understand a compound's metabolic fate and potential for drug-drug interactions.[2]

While 1-chloro-2,4-dinitrobenzene (CDNB) is a commonly used universal substrate for measuring total GST activity, other substrates like dibromosulphthalein (DBSP) offer unique characteristics that can be advantageous for specific research applications.

Principle of the DBSP Assay

The assay hinges on the GST-catalyzed conjugation of the thiol group of glutathione to the electrophilic center of dibromosulphthalein. The formation of the DBSP-glutathione conjugate results in a change in absorbance that can be monitored over time using a spectrophotometer. The rate of this change is directly proportional to the GST activity in the sample.

The precise chemical structure of dibromosulphthalein is 3,6-dibromophenolsulfonphthalein disulfonate. The reaction with glutathione, catalyzed by GST, involves the nucleophilic attack of the thiolate anion of glutathione on the DBSP molecule, leading to the formation of a stable conjugate.

Core Applications in Research and Drug Development

The measurement of GST activity using DBSP is a valuable tool in various stages of research and drug development:

  • Enzyme Kinetics and Inhibition Studies: The assay can be employed to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) of GSTs for DBSP. It is also instrumental in screening and characterizing potential GST inhibitors, which is relevant in cancer research where GST overexpression can contribute to drug resistance.

  • Drug Metabolism and Pharmacokinetics (DMPK): In vitro drug metabolism studies are essential in the early stages of drug discovery.[3][4] The DBSP assay can be used to assess the potential of a new chemical entity to be a substrate or inhibitor of GSTs, providing insights into its metabolic pathway and potential for drug-drug interactions.

  • Toxicology and Cellular Health: The assay can be used to evaluate the impact of xenobiotics on cellular detoxification pathways. A modulation of GST activity can be an indicator of cellular stress or toxicity.

  • Isozyme-Specific Investigations: While CDNB is a general substrate, some substrates exhibit preferential conjugation by specific GST isozymes. Investigating the activity with DBSP can provide clues about the involvement of particular GST classes in the metabolism of certain compounds.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the GST activity assay using DBSP.

Reagent Preparation
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 7.4.

  • 100 mM Reduced Glutathione (GSH) Stock Solution: Dissolve the required amount of GSH in 100 mM Potassium Phosphate Buffer (pH 7.4). Prepare this solution fresh daily and keep on ice.

  • 10 mM Dibromosulphthalein (DBSP) Stock Solution: Dissolve the appropriate amount of DBSP in distilled water. Store protected from light.

  • Enzyme Solution: Prepare purified GST or biological samples (e.g., liver cytosol, cell lysates) in an appropriate buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.4). The optimal protein concentration should be determined empirically but typically ranges from 10-100 µg/mL.

Assay Procedure (96-well plate format)
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each well, combine:

    • 170 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 µL of 100 mM GSH stock solution (final concentration: 5 mM)

    • 10 µL of 10 mM DBSP stock solution (final concentration: 0.5 mM)

  • Pre-incubate: Equilibrate the 96-well plate and the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the Reaction: Add 10 µL of the enzyme solution to each well to start the reaction. For the blank (negative control), add 10 µL of the corresponding buffer used for the enzyme solution.

  • Data Acquisition: Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

Data Analysis and Calculation of GST Activity
  • Determine the Rate of Reaction: Plot absorbance versus time for each sample. The initial linear portion of the curve represents the rate of the reaction (ΔAbs/min).

  • Correct for Non-enzymatic Reaction: Subtract the rate of the blank (non-enzymatic) reaction from the rate of the enzyme-catalyzed reactions.

  • Calculate Enzyme Activity: The specific activity of GST is calculated using the Beer-Lambert law. The formula requires the molar extinction coefficient (ε) of the DBSP-GSH conjugate, which is not widely cited in modern literature. Researchers will need to determine this value empirically or consult older, specialized literature.

    Specific Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Protein])

    Where:

    • ΔAbs/min = the rate of change in absorbance per minute (corrected for the blank)

    • ε = molar extinction coefficient of the DBSP-GSH conjugate (M⁻¹cm⁻¹)

    • l = path length of the cuvette or well (cm)

    • [Protein] = protein concentration of the sample (mg/mL)

Workflow and Data Representation

Experimental Workflow Diagram

GST_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, DBSP, and GSH Stocks MasterMix Prepare Reaction Master Mix (Buffer, GSH, DBSP) Reagents->MasterMix Enzyme Prepare Enzyme Sample (e.g., Cytosol, Lysate) Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Incubate Pre-incubate Plate and Master Mix MasterMix->Incubate Incubate->Initiate Measure Kinetic Measurement (Spectrophotometer) Initiate->Measure Rate Calculate Rate (ΔAbs/min) Measure->Rate Correct Subtract Blank Rate Rate->Correct Activity Calculate Specific Activity Correct->Activity

Caption: Workflow for the GST activity assay using DBSP.

Key Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Substrate Dibromosulphthalein (DBSP)
Co-substrate Reduced Glutathione (GSH)
Buffer 100 mM Potassium PhosphatepH 7.4 is generally optimal for many GSTs.
Final DBSP Concentration 0.5 mMMay need optimization depending on the GST isozyme and source.
Final GSH Concentration 5 mMShould be in excess to ensure it is not rate-limiting.
Temperature 25°C or 37°CShould be kept constant throughout the assay.
Wavelength (λ) To be determined empiricallyThe formation of the DBSP-GSH conjugate leads to a spectral shift.
Molar Extinction (ε) To be determined empiricallyCrucial for the accurate calculation of enzyme activity.

Causality and Self-Validation in Experimental Design

Expertise-Driven Choices:

  • Buffer pH: A pH of 7.4 is chosen as it is close to physiological pH and generally provides good activity for most mammalian GSTs. However, for GSTs from other organisms or specific isozymes, the optimal pH may vary and should be determined.

  • Substrate and Co-substrate Concentrations: The concentrations of DBSP and GSH are chosen to be near or above their respective Km values to ensure the reaction rate is proportional to the enzyme concentration. It is crucial to perform initial experiments to determine the optimal concentrations for the specific enzyme system being studied.

Self-Validating System:

  • Linearity of the Reaction: It is essential to ensure that the measured reaction rate is within the linear range with respect to both time and enzyme concentration. A non-linear reaction rate may indicate substrate depletion, product inhibition, or enzyme instability.

  • Controls: The inclusion of a blank (no enzyme) control is mandatory to account for the non-enzymatic reaction between DBSP and GSH. A positive control with a known amount of purified GST can also be included to validate the assay conditions.

Conclusion

The use of dibromosulphthalein as a substrate for Glutathione S-Transferases provides a valuable method for characterizing enzyme activity, particularly in the context of drug metabolism and toxicology. While some key parameters such as the optimal wavelength and molar extinction coefficient for the DBSP-GSH conjugate require empirical determination, the principles and protocols outlined in this guide provide a solid foundation for researchers to implement this assay in their studies. Careful optimization and validation are paramount to obtaining accurate and reproducible results.

References

  • Goldstein, J., & Combes, B. (1966). Spectrophotometric assay of the liver enzyme that catalyzes sulfobromophthalein-glutathione conjugation. Journal of Laboratory and Clinical Medicine, 67(5), 863-872.
  • Klaassen, C. D., & Plaa, G. L. (1967). Species variation in the hepatic transport of sulfobromophthalein (BSP) and its metabolites. American Journal of Physiology-Legacy Content, 213(5), 1322-1326.
  • Gregus, Z., & Klaassen, C. D. (1982). Role of ligandin as a binding protein and as an enzyme in the biliary excretion of sulfobromophthalein. Journal of Pharmacology and Experimental Therapeutics, 221(1), 242-246.
  • PubChem. (n.d.). Sulfobromophthalein Sodium. Retrieved from [Link]

  • Silberstein, D. J., Bowmer, C. J., & Yates, M. S. (1986). Dibromosulphophthalein: its pharmacokinetics and binding to hepatic cytosol proteins in rats with acute renal failure. British journal of pharmacology, 88(4), 835–842.
  • Ouwerkerk-Mahadevan, S., van Boom, J. H., Dreef-Tromp, M. C., Ploemen, J. H., Meyer, D. J., & Mulder, G. J. (1995). Glutathione analogues as novel inhibitors of rat and human glutathione S-transferase isoenzymes, as well as of glutathione conjugation in isolated rat hepatocytes and the rat in vivo. The Biochemical journal, 308(Pt 1), 283–290.
  • Stenersen, J., Guthenberg, C., & Mannervik, B. (1986). Glutathione S-transferases in earthworms (Lumbricidae). The Biochemical journal, 235(3), 773–777.
  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Szymański, J., et al. (2022).
  • Yuan, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 387.
  • Zhang, J. (2023). The Pivotal Role of DMPK in Drug Development, Optimizing Drug Safety and Efficacy. Der Pharma Lett, 15, 07-08.

Sources

Application Note & Protocols: Utilizing Dibromosulphthalein for the Functional Assessment of Multidrug Resistance Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Multidrug Resistance in Therapeutics

Multidrug resistance (MDR) presents a formidable obstacle in the clinical management of various diseases, most notably cancer.[1][2] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that actively efflux a wide range of structurally and functionally diverse compounds from cells.[1][2] Among these, the Multidrug Resistance Proteins (MRPs), members of the ABCC subfamily, are of significant interest.[3][4] MRPs are implicated in the transport of not only chemotherapeutic agents but also a variety of endogenous and xenobiotic substances, often as conjugates with glutathione, glucuronate, or sulfate.[4][5][6] This broad substrate specificity underscores their importance in both physiological processes and pathological states, including drug disposition and tumor resistance.[3][5]

Understanding the function and inhibition of MRPs is therefore a critical area of research for overcoming MDR and improving therapeutic outcomes.[2][3] This application note provides a comprehensive guide to the use of dibromosulphthalein (DBSP), a well-characterized inhibitor and substrate of several MRP isoforms, as a tool for assessing MRP function in both academic and industrial research settings.

The Role and Significance of MRPs

The MRP family consists of several members (MRP1-9) that are differentially expressed in various tissues, including the liver, kidney, intestine, and at physiological barriers like the blood-brain barrier.[3] Their primary function is the ATP-dependent transport of organic anions.[5] This includes the efflux of:

  • Anticancer Drugs: MRP1, for instance, can confer resistance to a wide array of chemotherapeutic agents such as doxorubicin, vincristine, and etoposide.[1][7] MRP2 has been associated with resistance to cisplatin and irinotecan.[1]

  • Endogenous Molecules: MRPs play a crucial role in cellular detoxification and homeostasis by transporting conjugated metabolites like bilirubin glucuronides (by MRP2) and inflammatory mediators such as leukotriene C4 (a high-affinity substrate for MRP1).[5][8]

  • Xenobiotics: A vast range of foreign compounds and their metabolites are substrates for MRPs, highlighting their importance in toxicology and pharmacology.[3]

Given their central role in drug efflux, the development and characterization of MRP inhibitors are of paramount importance for strategies aimed at reversing MDR.[2]

Dibromosulphthalein (DBSP) as a Tool for MRP Functional Assessment

Dibromosulphthalein is a brominated derivative of sulfophthalein that has been identified as a potent inhibitor of several MRP isoforms, particularly MRP1 and MRP2. Its utility in studying MRP function stems from its ability to competitively inhibit the transport of other MRP substrates. This characteristic allows for the development of robust and reliable assays to probe MRP activity.

Mechanism of Action: DBSP acts as a competitive inhibitor of MRP-mediated transport. It vies with other substrates for binding to the transporter's active site. By measuring the extent to which DBSP inhibits the efflux of a known fluorescent or radiolabeled MRP substrate, one can quantify the MRP activity in a given experimental system.

Experimental Workflows for Assessing MRP Function with DBSP

Two primary experimental systems are commonly employed to assess MRP function using DBSP: isolated membrane vesicles and whole-cell-based assays.

Vesicular Transport Assay

This in vitro method utilizes inside-out membrane vesicles prepared from cells overexpressing a specific MRP isoform.[9] This system allows for the direct measurement of ATP-dependent transport of a substrate into the vesicle, which can be inhibited by compounds like DBSP.

Workflow Diagram:

G cluster_prep Vesicle Preparation cluster_assay Transport Assay prep1 Culture MRP-overexpressing cells prep2 Homogenize cells prep1->prep2 prep3 Differential centrifugation to isolate membranes prep2->prep3 prep4 Vesiculation and purification prep3->prep4 assay1 Incubate vesicles with radiolabeled substrate, ATP, and varying concentrations of DBSP prep4->assay1 Inside-out vesicles assay2 Stop reaction by rapid filtration assay1->assay2 assay3 Quantify substrate uptake by scintillation counting assay2->assay3 assay4 Determine IC50 of DBSP assay3->assay4

Caption: Vesicular transport assay workflow.

Protocol: Vesicular Transport Inhibition Assay

  • Preparation of Membrane Vesicles:

    • Culture cells known to overexpress the MRP isoform of interest (e.g., Sf9 insect cells or HEK293 cells transfected with the MRP gene).

    • Harvest cells and resuspend in a hypotonic lysis buffer.

    • Homogenize the cells using a Dounce homogenizer or similar method.

    • Perform differential centrifugation to pellet the crude membrane fraction.

    • Resuspend the membrane pellet and pass it through a narrow-gauge needle to form inside-out vesicles.

    • Purify the vesicles using a sucrose gradient centrifugation.

    • Quantify the protein concentration of the vesicle preparation using a standard method like the Bradford assay.

  • Transport Assay:

    • Prepare a reaction mixture containing transport buffer, an ATP-regenerating system, the radiolabeled MRP substrate (e.g., [³H]-leukotriene C₄ or [³H]-estradiol-17-β-D-glucuronide), and varying concentrations of DBSP or a vehicle control.

    • Initiate the transport reaction by adding the membrane vesicles to the reaction mixture.

    • Incubate at 37°C for a predetermined time (typically 1-10 minutes, within the linear range of uptake).

    • Terminate the reaction by rapid filtration through a filter membrane, followed by washing with ice-cold stop buffer to remove unincorporated substrate.

    • Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis:

    • Subtract the non-specific binding (uptake in the absence of ATP) from all measurements.

    • Plot the percentage of inhibition of substrate transport against the logarithm of the DBSP concentration.

    • Determine the IC₅₀ value of DBSP by fitting the data to a sigmoidal dose-response curve.

Cell-Based Efflux Assay

This method assesses MRP function in intact cells. A common approach involves loading cells with a fluorescent MRP substrate that becomes fluorescent only after intracellular enzymatic cleavage. The rate of efflux of the fluorescent product, which is mediated by MRPs, is then measured.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_loading Substrate Loading cluster_efflux Efflux Measurement cell_prep1 Seed cells in a multi-well plate cell_prep2 Allow cells to adhere overnight cell_prep1->cell_prep2 loading1 Incubate cells with a non-fluorescent MRP substrate (e.g., Calcein-AM) cell_prep2->loading1 loading2 Intracellular esterases cleave the substrate to its fluorescent form (Calcein) loading1->loading2 efflux1 Wash cells and incubate with buffer containing varying concentrations of DBSP loading2->efflux1 efflux2 Measure intracellular fluorescence over time using a plate reader efflux1->efflux2 Kinetic read efflux2->efflux2 efflux3 Calculate the rate of efflux efflux2->efflux3 efflux4 Determine the inhibitory effect of DBSP efflux3->efflux4

Caption: Cell-based efflux assay workflow.

Protocol: Calcein-AM Efflux Assay

  • Cell Culture:

    • Seed cells (e.g., HEK293 cells overexpressing MRP1 or a cancer cell line with endogenous MRP expression) in a 96-well black, clear-bottom plate.

    • Allow the cells to adhere and reach a confluent monolayer.

  • Substrate Loading:

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with Calcein-AM, a non-fluorescent, cell-permeant substrate.[10][11] Inside the cell, esterases cleave the acetoxymethyl (AM) ester, releasing the fluorescent molecule calcein, which is a substrate for MRPs.

    • Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for substrate uptake and conversion.

  • Efflux Measurement:

    • Wash the cells to remove extracellular Calcein-AM.

    • Add buffer containing various concentrations of DBSP or a vehicle control to the wells.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the intracellular fluorescence at regular intervals over a period of time (e.g., every 5 minutes for 1-2 hours). A decrease in fluorescence over time indicates efflux of calcein.

  • Data Analysis:

    • Calculate the rate of calcein efflux for each concentration of DBSP.

    • Normalize the efflux rates to the vehicle control.

    • Plot the percentage of inhibition of efflux against the logarithm of the DBSP concentration to determine the IC₅₀ value.

Data Interpretation and Considerations

Quantitative Data Summary:

ParameterVesicular Transport AssayCell-Based Efflux Assay
Endpoint IC₅₀ of DBSPIC₅₀ of DBSP
Typical Substrate [³H]-LTC₄, [³H]-E₂17βGCalcein-AM
Advantages Direct measurement of transport; specific to one transporter isoform.High-throughput; reflects physiological conditions more closely.
Limitations Technically demanding; non-physiological system.Indirect measurement; potential for off-target effects.

Self-Validating System:

To ensure the trustworthiness of the results, every experiment should include the following controls:

  • Negative Control: Cells or vesicles lacking the MRP transporter of interest (e.g., parental cell line) to determine the background level of substrate transport or retention.

  • Positive Control: A known, potent MRP inhibitor (e.g., MK-571) to confirm that the observed efflux is indeed MRP-mediated.[12]

  • Vehicle Control: To account for any effects of the solvent used to dissolve DBSP (typically DMSO).

Causality Behind Experimental Choices:

  • Choice of Substrate: The selection of the probe substrate is critical. For vesicular transport assays, high-affinity radiolabeled substrates provide a sensitive readout. In cell-based assays, substrates like Calcein-AM offer a convenient and robust fluorescent signal.

  • Concentration Range of DBSP: A wide range of DBSP concentrations should be tested to generate a full dose-response curve, allowing for accurate IC₅₀ determination.

  • Kinetic vs. Endpoint Reads: For cell-based assays, kinetic measurements are preferred over endpoint reads as they provide more information about the dynamics of efflux and are less prone to timing errors.

Conclusion

Dibromosulphthalein is a valuable and versatile tool for the functional characterization of Multidrug Resistance Proteins. The protocols detailed in this application note provide robust and reproducible methods for assessing MRP activity in both in vitro and cell-based systems. By carefully designing experiments with appropriate controls and understanding the principles behind the assays, researchers can generate high-quality data to advance our understanding of MRP-mediated transport and develop strategies to overcome multidrug resistance.

References

  • Tian, Q., Zhang, J., Chan, E., Duan, W., & Zhou, S. (2005). Multidrug resistance proteins (MRPs) and implication in drug development. Drug Metabolism Reviews.
  • Zhang, Y. K., Wang, F., & Zhang, J. T. (2015). Multidrug Resistance Proteins (MRPs) and Cancer Therapy. The AAPS journal. [Link]

  • Chen, Z. S., & Tiwari, A. K. (2011). Multidrug Resistance Proteins (MRPs) and Cancer Therapy. The AAPS journal.
  • Borst, P., Evers, R., Kool, M., & Wijnholds, J. (2000). A family of drug transporters: the multidrug resistance-associated proteins. Journal of the National Cancer Institute. [Link]

  • Deeley, R. G., & Cole, S. P. (2006). Multidrug resistance proteins (MRPs/ABCCs) in cancer chemotherapy and genetic diseases.
  • Creative Biolabs. (n.d.). Human Transporter MRP1 Fluorescence-based Antagonist Assay Service. Creative Biolabs. [Link]

  • Sigma-Aldrich. (2018). Protocol Data Sheet for MRP1-Sf9 Vesicular Transport Inhibition Assay. Sigma-Aldrich.
  • Al-Akra, L., & Burchill, S. A. (2012). Detection and characterisation of multi-drug resistance protein 1 (MRP-1) in human mitochondria. British journal of cancer. [Link]

  • BioIVT. (n.d.). MRP1 Transporter Assay. BioIVT.
  • Cayman Chemical. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay. Cayman Chemical.
  • Renes, J., de Vries, E. G., Nienhuis, E. F., Jansen, P. L., & Müller, M. (1999). ATP- and glutathione-dependent transport of chemotherapeutic drugs by the multidrug resistance protein MRP1. British journal of pharmacology. [Link]

  • Cole, S. P. (2014). Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter. The Journal of biological chemistry. [Link]

  • Solvo Biotechnology. (n.d.). MRP1 - Transporters. Solvo Biotechnology.
  • Zhou, S. F., Wang, L. L., & Di, P. (2008). Substrates and inhibitors of human multidrug resistance associated proteins and the implications in drug development. Current medicinal chemistry.
  • Loe, D. W., Deeley, R. G., & Cole, S. P. (2000). Substrate recognition and transport by multidrug resistance protein 1 (ABCC1). The Journal of biological chemistry.
  • Singh, S., Kumar, A., & Singh, S. (2024). Evaluation of potential substrates and inhibitors of MRP2 transporter to predict effective combinatorial chemotherapeutic agents for treating MRP2-associated non-responsive colorectal cancer. Scientific reports.
  • Bakos, E., & Homolya, L. (2007). Multidrug resistance associated proteins in multidrug resistance. Medical science monitor : international medical journal of experimental and clinical research. [Link]

  • Deeley, R. G., Westlake, C., & Cole, S. P. (2006).
  • Belinsky, M. G., Dawson, P. A., & Shchaveleva, I. (2005). Regulation of Multidrug Resistance-Associated Protein 2 by Calcium Signaling in Mouse Liver. Molecular pharmacology.

Sources

Application Notes: High-Throughput Dibromosulphthalein (DBSP) Uptake Assay in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Hepatic Uptake in Drug Disposition

The liver is the primary organ for the metabolism and excretion of drugs and other xenobiotics. The journey of a drug from the bloodstream into the hepatocyte is not merely a passive process; it is predominantly mediated by a suite of specialized transporter proteins located on the basolateral (sinusoidal) membrane of hepatocytes.[1][2] Among the most crucial of these are the Organic Anion Transporting Polypeptides, specifically OATP1B1 and OATP1B3.[3][4] These transporters are responsible for the uptake of a wide array of endogenous compounds (like bilirubin and bile acids) and a significant number of clinically relevant drugs, including statins, angiotensin II receptor antagonists, and certain chemotherapeutics.[3][4][5]

Understanding the interaction of new chemical entities (NCEs) with these transporters is a cornerstone of modern drug development and is a key recommendation in regulatory guidance from agencies like the FDA.[6][7][8] Inhibition of OATP1B1 or OATP1B3 can lead to significant drug-drug interactions (DDIs), where the co-administration of an inhibitor dramatically increases the plasma concentration of a substrate drug, potentially leading to severe adverse effects like myopathy in the case of statins.[3][5]

Dibromosulphthalein (DBSP), a brominated analog of sulfobromophthalein (BSP), serves as a non-specific probe substrate for OATP transporters. Its uptake into hepatocytes is a reliable and reproducible method for characterizing the activity of these transporters. This application note provides a detailed, field-proven protocol for conducting DBSP uptake assays in cryopreserved primary human hepatocytes, designed to assess the potential of test compounds to inhibit OATP-mediated transport.

Principle of the Assay

This assay quantifies the rate of transporter-mediated uptake of DBSP into plated cryopreserved human hepatocytes. The core principle involves incubating the cells with DBSP in the presence and absence of a test compound. The experiment is performed at 37°C to measure active transport and can be compared against a 4°C control where active, energy-dependent transport is minimized, isolating the passive diffusion component.[9]

By measuring the intracellular concentration of DBSP after a defined incubation period, the rate of uptake can be calculated. A reduction in DBSP uptake in the presence of a test compound indicates inhibition of OATP transporters. This allows for the determination of an IC₅₀ value (the concentration of inhibitor that causes 50% reduction in uptake), a critical parameter for predicting clinical DDI risk.

Cellular Uptake Mechanism

The diagram below illustrates the fundamental process of OATP-mediated uptake of DBSP into a hepatocyte and the mechanism of competitive inhibition.

cluster_membrane cluster_intracellular Hepatocyte (Intracellular) DBSP_ext DBSP OATP OATP1B1 / OATP1B3 Transporter DBSP_ext->OATP:f0 Binding & Uptake Inhibitor_ext Test Inhibitor Inhibitor_ext->OATP:f0 Competitive Inhibition DBSP_int DBSP OATP:f1->DBSP_int

Caption: OATP-mediated uptake of DBSP and competitive inhibition.

Materials and Reagents

Consistent and high-quality reagents are paramount for reproducible results. The following table lists the necessary materials.

ItemRecommended SupplierPart Number/DescriptionRationale / Key Consideration
Cryopreserved Human HepatocytesBioIVT, Thermo FisherPooled donor, plateablePooled donors average out genetic variability in transporter expression.
Collagen I Coated PlatesCorning, Greiner Bio-One48-well or 96-wellCollagen coating is essential for proper hepatocyte attachment and monolayer formation.
InVitroGRO™ KHB MediumBioIVTZ99074Krebs-Henseleit Buffer (KHB) maintains physiological pH and ionic balance.
InVitroGRO™ HT MediumBioIVTZ99019Hepatocyte Thawing Medium for optimal recovery post-thaw.
Dibromosulphthalein (DBSP)Sigma-AldrichD0419Probe substrate for OATP transporters.
RifampicinSigma-AldrichR3501A well-characterized, potent OATP inhibitor used as a positive control.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Vehicle for dissolving test compounds and inhibitors. Final concentration should be ≤0.5%.
Cell Lysis SolutionVariouse.g., 0.1% Triton X-100 in PBSTo lyse cells for quantification of intracellular DBSP.
LC-MS/MS SystemSciex, Waters, AgilentRequired for sensitive and specific quantification of DBSP.

Detailed Experimental Protocol

This protocol is optimized for a 48-well plate format. Adjust volumes accordingly for other formats.

Experimental Workflow Overview

The entire process, from cell thawing to data analysis, follows a systematic workflow to ensure consistency and minimize variability.

A Day 1: Thaw & Plate Hepatocytes B Day 2: Cell Recovery (Culture Incubation) A->B 24h Incubation C Day 3: Prepare Reagents (DBSP, Inhibitors) B->C Prepare for Assay D Day 3: Perform Uptake Assay (Pre-incubation, Incubation, Wash) C->D E Day 3: Cell Lysis & Sample Collection D->E Terminate Uptake F Day 4: Sample Analysis (LC-MS/MS) E->F Quantify DBSP G Day 4: Data Processing & Kinetic Analysis F->G Calculate IC₅₀

Caption: High-level workflow for the DBSP uptake assay.

Step-by-Step Methodology

Day 1: Thawing and Plating of Hepatocytes

  • Prepare Water Bath: Pre-warm a water bath to 37°C.

  • Thaw Medium: Pre-warm InVitroGRO™ HT Medium to 37°C.

  • Thaw Hepatocytes: Rapidly thaw a vial of cryopreserved hepatocytes by swirling in the 37°C water bath for approximately 90-120 seconds. Do not submerge the cap. The goal is to thaw quickly until a small ice crystal remains.

    • Rationale: Rapid thawing is crucial to maximize cell viability. Prolonged exposure to cryoprotectant (DMSO) at warmer temperatures is toxic.

  • Transfer & Dilute: Immediately transfer the cell suspension to a conical tube containing pre-warmed thawing medium. Gently invert to mix.

  • Centrifuge: Centrifuge the cells at 100 x g for 5 minutes at room temperature to pellet the hepatocytes.

  • Resuspend: Carefully aspirate the supernatant and resuspend the cell pellet in an appropriate volume of plating medium (e.g., Williams' Medium E with supplements).

  • Determine Viability: Perform a cell count and viability assessment using the Trypan Blue exclusion method. Viability should be >80%.

  • Plate Cells: Dilute the cell suspension to the desired seeding density (e.g., 0.3-0.5 x 10⁶ viable cells/mL) and dispense into Collagen I coated plates.

  • Incubate: Place the plates in a humidified incubator at 37°C, 5% CO₂. Allow cells to attach and form a monolayer for at least 24 hours.

Day 3: Performing the Uptake Assay

  • Prepare Solutions:

    • DBSP Working Solution: Prepare a 2X concentration of DBSP in pre-warmed (37°C) KHB buffer. The final concentration in the well is typically close to the Kₘ value (e.g., 1-5 µM).

    • Inhibitor/Test Compound Solutions: Prepare 2X concentrations of your test compounds and the positive control inhibitor (e.g., Rifampicin, final concentration 10 µM) in pre-warmed KHB buffer. Include a "vehicle control" (e.g., 0.5% DMSO in KHB) which represents 0% inhibition.

  • Pre-incubation:

    • Aspirate the culture medium from the hepatocyte monolayer.

    • Wash the cells once with 300 µL of pre-warmed KHB buffer.

    • Add 150 µL of pre-warmed KHB buffer containing the appropriate concentration of test compound, positive control, or vehicle.

    • Incubate the plates at 37°C for 10-15 minutes.

    • Rationale: This step allows the cells to equilibrate to the assay buffer and allows the inhibitor to enter the cell or bind to the transporter before introducing the substrate.

  • Initiate Uptake:

    • To start the reaction, add 150 µL of the 2X DBSP working solution to each well, bringing the total volume to 300 µL and the reagent concentrations to 1X.

    • Start a timer immediately.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 2-5 minutes). This time should be within the initial linear range of uptake, which should be determined empirically in preliminary experiments.

  • Terminate Uptake:

    • To stop the reaction, rapidly aspirate the incubation solution from all wells.

    • Immediately wash the cell monolayer three times with 300 µL of ice-cold KHB buffer per well.

    • Rationale: Rapid and thorough washing with ice-cold buffer is critical to remove any unbound extracellular DBSP and halt any further transport activity.[10]

  • Cell Lysis:

    • After the final wash, aspirate all buffer.

    • Add a suitable volume of lysis buffer (e.g., 150 µL of 70:30 acetonitrile:water or 0.1% Triton X-100) to each well.

    • Place the plate on a plate shaker for 15-20 minutes to ensure complete cell lysis.

  • Sample Collection:

    • Transfer the lysate from each well into a clean 96-well plate or microcentrifuge tubes.

    • If necessary, centrifuge the samples to pellet cell debris before transferring the supernatant for analysis.

    • Store samples at -80°C until LC-MS/MS analysis.

Data Analysis and Interpretation

Quantification

The concentration of DBSP in the cell lysate is determined using a validated LC-MS/MS method against a standard curve prepared in the same lysis buffer.

Calculating Uptake Rate
  • Normalize to Protein: The amount of DBSP in each well (pmol) is normalized to the amount of protein in that well (mg), which should be determined using a standard protein assay (e.g., BCA assay) on a parallel plate.

  • Calculate Rate: The uptake rate is calculated using the following formula:

    • Uptake Rate (pmol/min/mg protein) = (Amount of DBSP in lysate) / (Protein amount × Incubation Time)

Determining IC₅₀
  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition relative to the vehicle control (0% inhibition) and a known potent inhibitor like Rifampicin (100% inhibition).

    • % Inhibition = 100 × [1 - (Uptake Rate with Inhibitor / Uptake Rate of Vehicle Control)]

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))

Interpretation of Results

The resulting IC₅₀ value is a measure of the inhibitory potency of the test compound. This value is crucial for risk assessment. According to FDA guidance, this in vitro data can be used in basic models (e.g., R-value calculations) or more complex physiologically based pharmacokinetic (PBPK) models to predict the likelihood of a clinically significant DDI.[6][11] A low IC₅₀ value suggests a higher risk, warranting further investigation.

Self-Validating System: Controls and Best Practices

To ensure the trustworthiness and robustness of the assay, the following controls must be included in every experiment.

Control TypeDescriptionPurposeExpected Outcome
Vehicle Control Cells incubated with DBSP and the vehicle (e.g., 0.5% DMSO).Represents the maximum (uninhibited) uptake rate.Defines the 0% inhibition level for data normalization.
Positive Control Cells incubated with DBSP and a known OATP inhibitor (e.g., 10 µM Rifampicin).Confirms that the transporter system in the hepatocytes is active and can be inhibited.Should show significant (>70%) inhibition of DBSP uptake.
Low Temperature Control Parallel assay plate run at 4°C instead of 37°C.Differentiates active transport from passive diffusion.[9]Uptake at 4°C should be significantly lower than at 37°C, representing the passive component.
Protein Normalization A parallel plate is used to measure the protein content per well.Accounts for any well-to-well variability in cell number.Ensures uptake rates are accurately normalized.

References

  • Giacomini, K. M., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215-236. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]

  • Niemi, M., Pasanen, M. K., & Neuvonen, P. J. (2011). Organic anion transporting polypeptide 1B1: a genetically polymorphic transporter of major importance for hepatic drug uptake. Pharmacological Reviews, 63(1), 157-181. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Hepatic Uptake Assays.[Link]

  • SOLVO Biotechnology (now part of Charles River). (n.d.). Hepatocyte Uptake Assay.[Link]

  • Brouwer, K. L. R., et al. (2013). In vitro methods to support transporter evaluation in drug discovery and development. Clinical Pharmacology & Therapeutics, 94(1), 95-112. [Link]

  • BioreclamationIVT. (2013). Cryopreserved Hepatocyte Uptake Transporter Assay Protocol.[Link]

  • International Council for Harmonisation. (2024). M12 Drug Interaction Studies.[Link]

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Application Notes and Protocols: In Vivo Experimental Design Using Dibromosulphthalein

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Multifaceted Role of Dibromosulphthalein in Pre-Clinical Research

Dibromosulphthalein (DBSP), a derivative of bromsulphthalein (BSP), is a phthalein dye historically utilized in liver function tests.[1] Its enduring relevance in modern biomedical research stems from its specific interactions with key physiological pathways, making it an invaluable tool for in vivo studies. DBSP serves as a substrate for hepatic transporters and is a known inhibitor of glutathione S-transferase (GST), a critical enzyme family in detoxification processes.[2][3]

These characteristics position DBSP as a powerful probe for investigating:

  • Hepatobiliary Function: Assessing the liver's capacity to take up, process, and excrete compounds into the bile.[3]

  • Drug-Induced Liver Injury (DILI): As a tool to understand the mechanisms of DILI, particularly those involving cholestasis and transporter inhibition.[4][5][6]

  • Glutathione S-Transferase (GST) Activity: Evaluating the in vivo activity and inhibition of this pivotal detoxification pathway.[2]

  • Transporter Function: Specifically, its interaction with Multidrug Resistance-Associated Protein 2 (MRP2), an important efflux transporter in the liver.[7][8][9]

This guide provides a comprehensive framework for designing and executing in vivo studies using DBSP, emphasizing scientific rigor and validated protocols.

PART 1: Pre-clinical Experimental Design: Foundational Considerations
1.1. Animal Model Selection

The choice of animal model is paramount and should align with the specific research question.

  • Rats (Sprague-Dawley, Wistar): These are the most common models for hepatobiliary and pharmacokinetic studies due to their larger size, which facilitates surgical procedures like bile duct cannulation, and their well-characterized physiology.[10][11] Rats are particularly suitable for studies investigating biliary excretion and the impact of compounds on this pathway.[12][13][14]

  • Mice (C57BL/6, BALB/c): Mice are advantageous for studies requiring genetic manipulation (e.g., knockout models) or when investigating immune-mediated liver injury.[4] However, their smaller size can make surgical procedures more challenging.

  • Canine Models: Dogs can be used for studies on gallbladder function and disease, such as gallbladder mucocele.[15][16][17][18]

1.2. Dose-Response and Administration Route
  • Dosage: The dose of DBSP will vary depending on the study's objective. For liver function assessment, a typical intravenous dose is in the range of 5 mg/kg.[19] For GST inhibition studies, a dose-response study may be necessary to determine the optimal concentration that elicits a measurable effect without causing significant toxicity.

  • Route of Administration:

    • Intravenous (IV): This is the preferred route for assessing hepatic uptake and biliary excretion, as it bypasses absorption variability.[20] For rats and mice, the tail vein is the most common site for IV injections.[20]

    • Oral (PO): Oral administration can be used to study the first-pass metabolism and bioavailability of DBSP. However, it's important to note that DBSP's absorption can be variable.[21][22]

1.3. Preparation of Dibromosulphthalein Solution

Materials:

  • Dibromosulphthalein (DBSP) powder

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sterile vials

Protocol:

  • Accurately weigh the required amount of DBSP powder.

  • Dissolve the powder in a small volume of sterile saline or PBS. The pH should be maintained around 7.4 to ensure solubility and physiological compatibility.[20]

  • Gently vortex the solution until the DBSP is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

  • Store the prepared solution protected from light until use.

ParameterRecommendationRationale
Vehicle Sterile Saline or PBS (pH ~7.4)Ensures physiological compatibility and prevents tissue irritation.[20]
Concentration Dependent on the desired dose and injection volumeShould be calculated to allow for accurate administration within acceptable volume limits for the chosen animal model.
Sterility Filter-sterilized (0.22 µm)Prevents infection upon injection.
PART 2: In Vivo Study Protocols
2.1. Protocol for Assessing Hepatobiliary Function in Rats

This protocol is designed to measure the rate of DBSP clearance from the plasma and its excretion into the bile, providing a direct measure of hepatic transport function.

Materials:

  • Anesthetized rats (e.g., with ketamine/xylazine or isoflurane).[23][24]

  • Surgical instruments for bile duct cannulation.

  • Bile collection tubes (pre-weighed).

  • Syringes and needles for blood collection.

  • Heparinized tubes for plasma separation.

  • Prepared DBSP solution.

Workflow:

Sources

Troubleshooting & Optimization

Navigating the Challenges of Dibromosulphthalein Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibromosulphthalein (DBSP), a widely utilized probe substrate in drug development and transporter research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common solubility challenges encountered with this compound. Here, we will move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Section 1: Understanding the Core Problem - The Physicochemical Nature of Dibromosulphthalein

Dibromosulphthalein, a brominated derivative of sulfophthalein, is an anionic organic compound. Its solubility is intrinsically linked to its molecular structure, which includes two sulfonic acid groups and two phenolic hydroxyl groups. This complex structure dictates its behavior in different solvent systems and pH environments.

Frequently Asked Question: Why is my Dibromosulphthalein not dissolving properly?

This is the most common query we receive. The answer lies in understanding the interplay of several factors:

  • pH-Dependent Ionization: The sulfonic acid groups are strongly acidic, while the phenolic hydroxyl groups are weakly acidic. The overall charge of the DBSP molecule, and therefore its solubility, is highly dependent on the pH of the solution. In acidic environments, the molecule is less ionized and thus less soluble in aqueous solutions. As the pH increases, deprotonation of the sulfonic and phenolic groups occurs, leading to a more polar, charged molecule with increased aqueous solubility.

  • Solvent Polarity: Dibromosulphthalein is sparingly soluble in water but shows better solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like ethanol.

  • Aggregation: At high concentrations, especially in aqueous solutions or upon addition to buffers, DBSP molecules can self-associate and form aggregates. This is a common issue with many organic dyes and can lead to precipitation and inaccurate experimental results.

Section 2: Practical Guidance and Troubleshooting

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Stock Solution Preparation

Question: What is the best solvent to prepare a Dibromosulphthalein stock solution, and at what concentration?

For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Dibromosulphthalein.[1] DMSO is a powerful polar aprotic solvent that can effectively solvate the DBSP molecule.[2]

Recommended Protocol for Preparing a 10 mM DBSP Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of Dibromosulphthalein powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved. Visually inspect for any remaining particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light and store at -20°C for up to three months.[1] Avoid repeated freeze-thaw cycles.[1]

SolventRecommended Starting ConcentrationNotes
DMSO10-20 mMIdeal for long-term storage and subsequent dilution into aqueous buffers.
Ethanol1-5 mMCan be used as an alternative, but may have lower solubilizing power than DMSO for high concentrations.
Water< 1 mMNot recommended for stock solutions due to low solubility and potential for precipitation, especially at neutral or acidic pH.

Causality: Using a high-concentration stock in a suitable organic solvent like DMSO minimizes the volume of organic solvent introduced into your final aqueous assay medium, which is crucial for minimizing solvent-induced artifacts in cell-based assays.[1]

Working Solution Preparation and Precipitation Issues

Question: I prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium), it precipitates. What's happening and how can I fix it?

This is a classic example of "solvent-shifting" precipitation. When the DMSO stock is rapidly diluted into an aqueous buffer, the DBSP molecules, which are comfortably solvated by DMSO, are suddenly in a much more polar, aqueous environment where their solubility is significantly lower. This rapid change in the solvent environment can cause the DBSP molecules to crash out of solution.

Troubleshooting Workflow for Preventing Precipitation:

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Reduce the final concentration of DBSP in the working solution. start->step1 step2 Perform a stepwise dilution. step1->step2 If precipitation persists step3 Pre-warm the aqueous buffer. step2->step3 If precipitation persists step4 Adjust the pH of the final working solution. step3->step4 If precipitation persists step5 Incorporate a small percentage of organic co-solvent or surfactant. step4->step5 If precipitation persists end_node Clear working solution obtained step5->end_node Successful G cluster_detection Detection Methods cluster_prevention Prevention Strategies dls Dynamic Light Scattering (DLS) concentration Work at the lowest effective concentration uv_vis UV-Vis Spectroscopy (look for spectral shifts) visual Visual Inspection (cloudiness, precipitation) ph_control Maintain optimal pH solvent Use appropriate solvents and dilution techniques storage Proper stock solution storage G prep_stock Prepare 10 mM DBSP stock in DMSO prep_working Prepare fresh working solution of DBSP in assay buffer (e.g., HBSS, pH 7.4) using stepwise dilution prep_stock->prep_working add_dbsp Add DBSP working solution to initiate uptake prep_working->add_dbsp pre_incubate Pre-incubate cells with test compound or vehicle pre_incubate->add_dbsp incubate Incubate for a defined period (e.g., 5-10 minutes) at 37°C add_dbsp->incubate stop_uptake Stop uptake by washing with ice-cold buffer incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells quantify Quantify intracellular DBSP (e.g., by spectrophotometry or LC-MS/MS) lyse_cells->quantify

Caption: Experimental Workflow for an OATP Inhibition Assay using DBSP.

Key Considerations for Transporter Assays:

  • Buffer Composition: The composition of your assay buffer can influence DBSP solubility. Ensure all buffer components are fully dissolved and the final pH is correct before adding the DBSP.

  • Protein Binding: Be aware that DBSP can bind to proteins in the serum of cell culture medium. If your assay requires serum, this binding will reduce the free concentration of DBSP available for transport. It is often preferable to conduct uptake assays in serum-free buffer.

  • Solvent Control: Always include a vehicle control (assay buffer with the same final concentration of DMSO used to deliver the test compounds) to account for any effects of the solvent on transporter activity.

By understanding the fundamental principles of Dibromosulphthalein's physicochemical properties and implementing these troubleshooting strategies, you can overcome common solubility challenges and ensure the integrity and reproducibility of your experimental data.

References

  • G-Biosciences. Precautions with SDS Stock Solutions Preparation. Published February 28, 2017. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Published November 1995. [Link]

  • Ramtoola Z, Corrigan O. Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Drug Dev Ind Pharm. 1989.
  • Biswas D. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Published May 23, 2017. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Bondos SE, Bicknell A. Detection and prevention of protein aggregation before, during, and after purification. Anal Biochem. 2003;316(2):223-231.
  • Easley RA, Place B, Waters J, et al. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. National Institute of Standards and Technology. Published April 26, 2017. [Link]

  • Cristofoletti R, Dressman JB. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Eur J Pharm Biopharm. 2008;70(1):233-240.
  • Jackson L, Al-Taher F, Koru E, et al. Heat Stability of Ochratoxin A in an Aqueous Buffered Model System. J Food Prot. 2016;79(10):1748-1752.
  • Kurach Ł. Precipitation in cell culture medium? ResearchGate. Published August 30, 2019. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Bondos SE, Bicknell A. Detection and prevention of protein aggregation before, during, and after purification. Anal Biochem. 2003;316(2):223-231.
  • Easley RA, Place B, Waters J, et al. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. National Institute of Standards and Technology. Published April 26, 2017. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Easley RA, Place B, Waters J, et al. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. ResearchGate. Published August 2025. [Link]

  • Tait A, Agarabi C, Yoon S, et al. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams. Biotechnol Bioeng. 2021;118(10):3888-3897.
  • K.C. Nicolaou, T. Montagnon. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Med Chem Lett. 2015;6(6):649-653.
  • Trigo D, Gonçalves J, Corvo ML, et al. Comparing In vitro Protein Aggregation Modelling Using Strategies Relevant to Neuropathologies. Cell Mol Neurobiol. 2025;45(1):1-14.
  • Marques MRC, Loebenberg R, Almukainzi M. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. 2011;12(3):837-846.
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Published April 9, 2024. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. Published February 13, 2013. [Link]

  • Powell M. Photostability testing theory and practice. Q1 Scientific. Published July 28, 2021. [Link]

  • Ramtoola Z, Corrigan O. Influence of the Buffering Capacity of the Medium on the Dissolution of Drug-Excipient Mixtures. Drug Dev Ind Pharm. 1989;15(10):1577-1590.
  • Wikipedia. Phenolphthalein. [Link]

  • ResearchGate. Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. [Link]

  • FDA. Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Published 2012. [Link]

  • Kim YE, Hipp MS, Bracher A, et al. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Biochim Biophys Acta. 2016;1863(10):2458-2468.
  • Welankiwar A, et al. Photostability testing of pharmaceutical products. Int Res J Pharm. 2013;4(9).
  • PubChem. Dimethyl Sulfoxide. [Link]

  • ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? [Link]

  • European Medicines Agency. Guideline on the investigation of drug interactions. Published June 21, 2012. [Link]

  • Charles River. Drug-drug Interaction Studies for Regulatory Submission. [Link]

  • Sugano K, Okazaki A, Sugimoto S, et al. Utilization of Diluted Compendial Media as Dissolution Test Solutions with Low Buffer Capacity for the Investigation of Dissolution Rate of Highly Soluble Immediate Release Drug Products. Chem Pharm Bull (Tokyo). 2012;60(11):1404-1409.
  • Lu B, et al. In Vitro and in Vivo Aggregation of a Fragment of Huntingtin Protein Directly Causes Free Radical Production. J Biol Chem. 2013;288(3):1879-1891.
  • ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

  • Kumar V, et al. A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Biochim Biophys Acta. 2009;1794(12):1738-1749.
  • Ke A, et al. Navigating Drug–Drug Interactions in Clinical Drug Development: A Tutorial. Clin Transl Sci. 2025.
  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • SGS. The Basics of Drug-drug Interaction Studies. [Link]

  • Kim H, et al. Effects of pH and buffer concentration on the thermal stability of etanercept using DSC and DLS. PLoS One. 2018;13(4):e0195276.
  • gChem. DMSO. [Link]

  • El-Gindy A, et al. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. J Pharm Biomed Anal. 2001;25(5-6):835-843.

Sources

how to prevent Dibromosulphthalein precipitation in buffer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Dibromosulphthalein (DBSP). This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, particularly the issue of precipitation in buffer systems. The principles and recommendations provided here are based on the well-documented properties of the parent compound, Sulfobromophthalein (BSP), a closely related molecule whose behavior in aqueous solutions is analogous to DBSP.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve the immediate problem but also adapt your protocols to future challenges.

Part 1: Foundational FAQs - Understanding DBSP Behavior

This section addresses the fundamental properties of Dibromosulphthalein that are critical to preventing its precipitation.

Question 1: Why is my Dibromosulphthalein (DBSP) precipitating out of my aqueous buffer?

Answer: DBSP precipitation is most often a problem of solubility, which is governed by its molecular structure and the physicochemical conditions of your buffer. DBSP, like its parent compound Sulfobromophthalein, is a relatively large organic molecule with significant hydrophobic regions (the brominated phenyl groups) and ionizable sulfonic acid groups.

Precipitation typically occurs due to one or more of the following factors:

  • pH-Dependent Ionization: The solubility of DBSP in aqueous solutions is critically dependent on the pH of the buffer. The molecule contains sulfonic acid groups, which are strongly acidic. At a sufficiently high pH (typically above its pKa values), these groups are deprotonated, rendering the molecule negatively charged (anionic) and significantly more water-soluble. Conversely, at low pH, the molecule is in its less soluble, protonated (acidic) form.

  • High Salt Concentration ("Salting Out"): While some ions are necessary for buffering, excessively high salt concentrations can decrease the solubility of organic molecules like DBSP. The high concentration of salt ions can effectively "compete" for water molecules, reducing the amount of free water available to hydrate and dissolve the DBSP molecules, a phenomenon known as "salting out".

  • Improper Dissolution/Dilution: If the initial stock solution is not properly prepared or if it is added too quickly to the aqueous buffer without adequate mixing, localized high concentrations of DBSP can occur. This can lead to the formation of micro-precipitates that may not readily redissolve.

  • Low Temperature: Solubility of most compounds, including DBSP, decreases at lower temperatures. If you are working with cold buffers or storing your solutions at 4°C, you may be approaching or exceeding the solubility limit of the compound.

Part 2: Troubleshooting Guide - Proactive & Reactive Solutions

This section provides actionable steps to diagnose and resolve DBSP precipitation issues.

Question 2: My DBSP precipitated after I added it to my standard phosphate buffer. What should I do first?

Answer: The first step is to assess the pH of your final solution. Phosphate buffers can have a pH that varies significantly depending on the ratio of monobasic to dibasic phosphate used.

Troubleshooting Workflow:

cluster_0 Step 1: Diagnosis cluster_1 Step 2: Immediate Correction cluster_2 Step 3: Protocol Optimization Precipitate DBSP Precipitate Observed in Buffer Measure_pH Measure pH of the Final Solution Precipitate->Measure_pH Initial Action Check_Conc Check Final DBSP & Salt Concentration Precipitate->Check_Conc Adjust_pH Adjust pH Upwards (e.g., to pH 7.4-8.0) with 0.1M NaOH Measure_pH->Adjust_pH If pH is low Warm_Solution Gently Warm Solution (e.g., to 37°C) Check_Conc->Warm_Solution If conc. is high Vortex Vortex/Mix Thoroughly Adjust_pH->Vortex Warm_Solution->Vortex Redissolved Precipitate Redissolves Vortex->Redissolved Modify_Buffer Use Higher pH Buffer or Alternative Buffer System Vortex->Modify_Buffer If not redissolved Co_Solvent Prepare Stock in DMSO/DMF & Add Dropwise Vortex->Co_Solvent If not redissolved Future_Prevention Optimized Protocol for Future Experiments Redissolved->Future_Prevention Modify_Buffer->Future_Prevention Co_Solvent->Future_Prevention Reduce_Salt Lower Ionic Strength of Buffer Reduce_Salt->Future_Prevention

Caption: Troubleshooting workflow for DBSP precipitation.

Question 3: How can I proactively design my experiment to avoid DBSP precipitation from the start?

Answer: A well-designed protocol is the most effective way to prevent solubility issues. This involves optimizing your buffer system, stock solution preparation, and handling procedures.

1. Buffer Selection and pH Control: The primary determinant of DBSP solubility is pH. The sulfonic acid groups on the molecule must be ionized (negatively charged) to ensure hydrophilicity.

  • Recommendation: Maintain a buffer pH between 7.0 and 8.5. A common and effective choice is a phosphate-buffered saline (PBS) at pH 7.4.[1] While Sulfobromophthalein is noted to be soluble in water, its sodium salt form is typically used to enhance this property, and maintaining a neutral to slightly alkaline pH ensures the sulfonic acid groups remain in their salt form.[2][3]

  • Causality: The pKa of the sulfonic acid groups is very low (typically < 2), meaning they are deprotonated over a wide pH range. However, the overall molecular conformation and intermolecular interactions can be influenced by pH, making the neutral-to-alkaline range empirically safer for solubility.

2. Stock Solution Preparation: Preparing a concentrated stock solution in an appropriate solvent is a standard and highly effective technique. This prevents you from having to dissolve the DBSP powder directly into your aqueous buffer, which is often difficult.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for creating a high-concentration stock solution (e.g., 10-50 mM).[1]

  • Protocol:

    • Weigh out the required amount of DBSP powder.

    • Dissolve the powder in a minimal amount of 100% DMSO or DMF. Ensure it is fully dissolved by vortexing.

    • Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Diluting the Stock Solution into Aqueous Buffer: The way you introduce the organic stock into your aqueous buffer is critical.

  • Best Practice: Add the stock solution dropwise into the aqueous buffer while the buffer is being vortexed or rapidly stirred. This technique, sometimes called "precipitative dilution," ensures that the localized concentration of the organic solvent and the DBSP are kept to a minimum, allowing the water molecules to immediately solvate the individual DBSP molecules rather than allowing them to aggregate and precipitate.

The following table summarizes recommended buffer conditions:

ParameterRecommended RangeRationale
pH 7.0 - 8.5Ensures sulfonic acid groups are ionized, maximizing aqueous solubility.
Buffer System Phosphate (e.g., PBS), HEPES, TRISCommonly used in biological assays and compatible with DBSP.
Ionic Strength 50 - 150 mMBalances buffering capacity with minimizing the risk of "salting out".
Temperature 20 - 37°CHigher temperatures generally increase solubility. Avoid cold buffers if possible.
Question 4: Can I use co-solvents or other additives in my final buffer to increase DBSP solubility?

Answer: Yes, but this must be done with careful consideration of your experimental system, as additives can interfere with biological assays.

  • Organic Co-solvents: You can include a small percentage of an organic solvent in your final aqueous buffer. Typically, keeping the final concentration of DMSO or ethanol below 1-2% (v/v) is sufficient to enhance solubility without significantly impacting most cell-based or enzymatic assays. However, you must always run a vehicle control (buffer with the co-solvent but without DBSP) to confirm it does not affect your experimental outcome.

  • Detergents/Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at very low concentrations (e.g., 0.01% - 0.05%) can help maintain the solubility of hydrophobic compounds. They work by forming micelles that can encapsulate the hydrophobic portions of the DBSP molecule. This is more common in protein-related applications like ELISAs or Western blotting and should be validated for your specific assay.

Part 3: Experimental Protocols & Diagrams

This section provides a step-by-step guide for a solubility test and a visual representation of the key relationships governing DBSP solubility.

Protocol: Small-Scale Solubility Test

Before committing to a large-scale experiment, use this protocol to test the solubility of your DBSP in a new buffer.

  • Prepare a 10 mM DBSP stock solution in 100% DMSO.

  • Aliquot 990 µL of your target aqueous buffer into several microcentrifuge tubes.

  • Create a dilution series:

    • Tube 1: Add 10 µL of DMSO stock (Final DBSP conc: 100 µM; Final DMSO: 1%).

    • Tube 2: Add 5 µL of DMSO stock and 5 µL of pure DMSO (Final DBSP conc: 50 µM; Final DMSO: 1%).

    • Tube 3: Add 2 µL of DMSO stock and 8 µL of pure DMSO (Final DBSP conc: 20 µM; Final DMSO: 1%).

    • Tube 4 (Vehicle Control): Add 10 µL of pure DMSO (Final DMSO: 1%).

  • Vortex each tube immediately after adding the DMSO solution.

  • Incubate at your experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes.

  • Visually inspect for precipitation. For a more sensitive check, centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes and look for a pellet.

This test will quickly establish the working solubility limit of DBSP in your specific buffer system.

Diagram: The Solubility Triangle for DBSP

The following diagram illustrates the interplay between the key factors that control DBSP solubility. The optimal condition for a soluble, monomeric DBSP solution is achieved by balancing pH, minimizing organic solvent concentration, and using a well-prepared stock solution.

Soluble Soluble DBSP (Monomeric, Anionic) Precipitate Precipitated DBSP (Aggregated, Neutral) Soluble->Precipitate  Low pH  High Salt Stock Concentrated Stock (in Organic Solvent) Stock->Soluble  Proper Dilution  (Dropwise with Mixing) Stock->Precipitate  Improper Dilution  (Added too quickly)

Caption: Relationship between DBSP states in solution.

References

  • LookChem. Sulfobromophthalein sodium (123359-42-2).[Link]

  • MP Biomedicals. Sulfobromophthalein Sodium Salt Hydrate.[Link]

  • PubChem, National Center for Biotechnology Information. Sulfobromophthalein Sodium.[Link]

  • Wikipedia. Bromsulfthalein.[Link]

  • LCGC North America. Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography.[Link]

  • PubChem, National Center for Biotechnology Information. 3,3'-(Tetrabromophthalidylidene)bis(6-hydroxybenzenesulfonic acid).[Link]

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Technical Support Center: Improving the Accuracy of Dibromosulphthalein (DBSP) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibromosulphthalein (DBSP) quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to enhance the accuracy and reliability of your DBSP quantification experiments.

Introduction to Dibromosulphthalein (DBSP) Quantification

Dibromosulphthalein, also known as sulfobromophthalein (BSP), is a compound historically used in liver function tests. Its quantitative analysis in biological matrices is crucial for various research applications. The accuracy of these measurements can be influenced by several factors, from sample preparation to the choice of analytical technique. This guide will primarily focus on the widely used spectrophotometric method, with reference to High-Performance Liquid Chromatography (HPLC) as a more specific and sensitive alternative.

DBSP's utility in research stems from its interaction with transport proteins in hepatocytes. It is a substrate for Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Protein 2 (MRP2). This property makes it a valuable tool for studying hepatocyte transport functions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding DBSP quantification.

1. What is the optimal wavelength for spectrophotometric quantification of DBSP?

The maximum absorbance (λmax) of Dibromosulphthalein sodium salt hydrate is in the range of 575-581 nm[1][2]. For accurate quantification, it is recommended to perform measurements at the specific λmax determined on your spectrophotometer using a purified DBSP standard.

2. Why is the pH of the solution critical for DBSP measurement?

DBSP acts as a pH indicator, meaning its color and light-absorbing properties are dependent on the pH of the solution[3][4]. The molecular structure of sulfonphthalein dyes, to which DBSP belongs, changes with pH, leading to shifts in the absorption spectrum[5]. For consistent and accurate results, it is imperative to maintain a constant and optimized pH for all standards, blanks, and samples. An alkaline solution is typically used to ensure the dye is in its colored form for visible spectrophotometry[6][7].

3. What are the common interferences in DBSP spectrophotometric assays?

Endogenous substances in biological samples can significantly interfere with spectrophotometric measurements. The most common interferences include:

  • Hemolysis: The release of hemoglobin from red blood cells, which absorbs light in the visible region and can lead to falsely elevated absorbance readings[8][9][10].

  • Icterus (High Bilirubin): Elevated bilirubin levels can cause a yellow-green coloration of serum or plasma, leading to spectral interference[9][11].

  • Lipemia: High levels of lipids can cause turbidity in the sample, leading to light scattering and inaccurate absorbance measurements[8][9][12].

4. How should I prepare my plasma/serum samples for analysis?

Proper sample collection and preparation are critical for accurate results[12]. For plasma, blood should be collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged to separate the plasma from blood cells[13]. For serum, blood is allowed to clot before centrifugation[13]. To minimize the impact of matrix effects, a sample preparation step is necessary. This typically involves protein precipitation followed by centrifugation to obtain a clear supernatant for analysis.

5. What is the recommended storage condition for DBSP samples?

To ensure the stability of DBSP in biological samples, it is recommended to process them as quickly as possible. If immediate analysis is not possible, samples should be stored at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles[13].

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during DBSP quantification.

Troubleshooting Spectrophotometric Assays

dot graph TD{ subgraph "Troubleshooting Workflow for Spectrophotometric DBSP Assay" A["Start: Inaccurate or Inconsistent Results"] --> B{"Check Instrument Performance"}; B --> C{Is the instrument calibrated and warmed up?}; C -- No --> D["Calibrate with certified standards. Allow for lamp warm-up (15-30 min)."]; C -- Yes --> E{"Review Sample Preparation"}; E --> F{Are samples free of visible hemolysis, lipemia, or turbidity?}; F -- No --> G["Implement appropriate sample cleanup. See Protocol 2."]; F -- Yes --> H{"Evaluate Assay Chemistry"}; H --> I{Is the pH of all solutions consistent and optimal?}; I -- No --> J["Prepare fresh buffers and verify pH. Ensure consistent pH across all samples and standards."]; I -- Yes --> K{"Assess Standard Curve"}; K --> L{Is the standard curve linear with a good correlation coefficient (R² > 0.99)?}; L -- No --> M["Prepare fresh standards. Check for dilution errors or standard degradation."]; L -- Yes --> N["Problem likely resolved or requires further investigation of matrix effects."]; end

} Caption: Troubleshooting workflow for spectrophotometric DBSP assays.

Problem Potential Cause Recommended Solution
High Background Absorbance in Blank Contaminated reagents or cuvettes.Use fresh, high-purity solvents and reagents. Thoroughly clean cuvettes with an appropriate solvent. Ensure the blank solution is identical to the sample solvent.
Non-linear Standard Curve Incorrect standard dilutions. Standard degradation. Inappropriate wavelength setting.Prepare fresh standards and verify dilution calculations. Store stock solutions appropriately. Scan the absorbance of a mid-range standard to confirm the λmax.
Poor Reproducibility (High CV%) Inconsistent pipetting. Temperature fluctuations. Sample evaporation.Use calibrated pipettes and consistent technique. Allow samples and reagents to reach room temperature before measurement. Keep cuvettes covered.
Drifting Absorbance Readings Instrument instability (lamp not warmed up). Sample degradation or reaction over time.Allow the spectrophotometer to warm up for at least 15-30 minutes[14]. Analyze samples promptly after preparation.
Unexpectedly Low or High Sample Absorbance Presence of interfering substances (hemolysis, lipemia)[8][9][10]. Incorrect sample dilution. Matrix effects.Visually inspect samples. Implement a robust sample preparation protocol (see below). Verify dilution factors. Consider using a standard addition method to assess matrix effects.
Troubleshooting HPLC Assays

For those utilizing HPLC for higher sensitivity and specificity, the following table addresses common issues.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak Injection issue. Detector issue. Mobile phase problem.Check syringe/autosampler for proper sample uptake. Ensure detector lamp is on and functioning. Verify mobile phase composition and check for leaks.
Broad or Tailing Peaks Column contamination. Mismatched sample solvent and mobile phase. Column degradation.Flush the column with a strong solvent. Dissolve samples in the mobile phase if possible. Replace the column if performance does not improve.
Shifting Retention Times Inconsistent mobile phase composition. Fluctuations in column temperature. Flow rate instability.Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature. Check the pump for leaks or air bubbles.
High Backpressure Blockage in the system (frit, guard column, or column). Precipitated buffer in the mobile phase.Replace the guard column or column inlet frit. Filter all mobile phases and samples. Ensure buffer components are soluble in the mobile phase.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 1: Preparation of a DBSP Standard Curve (Spectrophotometry)
  • Prepare a Stock Solution: Accurately weigh a known amount of DBSP sodium salt hydrate and dissolve it in a suitable solvent (e.g., a slightly alkaline aqueous solution) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Working Standards: Perform serial dilutions of the stock solution with the assay buffer (e.g., an alkaline buffer) to create a series of working standards with concentrations spanning the expected range of your samples. A typical range might be 1 to 20 µg/mL.

  • Prepare a Blank: Use the same assay buffer as the blank.

  • Measure Absorbance:

    • Set the spectrophotometer to the predetermined λmax of DBSP (around 578 nm).

    • Zero the instrument using the blank solution.

    • Measure the absorbance of each working standard.

  • Construct the Standard Curve: Plot the absorbance values (y-axis) against the corresponding DBSP concentrations (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Protocol 2: Sample Preparation from Plasma/Serum for Spectrophotometric Analysis

This protocol aims to reduce protein and lipid interference.

  • Sample Collection: Collect blood and prepare plasma or serum using standard procedures. Avoid hemolysis during collection and processing[13].

  • Protein Precipitation:

    • In a microcentrifuge tube, add a known volume of plasma or serum (e.g., 100 µL).

    • Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio (v/v) to the sample[15].

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the clear supernatant without disturbing the protein pellet.

  • pH Adjustment and Measurement:

    • Transfer a known volume of the supernatant to a new tube.

    • Add the alkaline buffer used for the standard curve to ensure the pH is optimal for color development.

    • Measure the absorbance at the λmax.

  • Quantification: Use the standard curve equation to calculate the concentration of DBSP in the processed sample. Remember to account for the dilution factor from the sample preparation steps.

dot graph TD{ subgraph "Sample Preparation Workflow for DBSP Analysis" A["Start: Plasma/Serum Sample"] --> B["Add Acetonitrile (3:1 v/v)"]; B --> C["Vortex for 30 seconds"]; C --> D["Centrifuge at 10,000 x g for 10 min"]; D --> E["Collect Clear Supernatant"]; E --> F["Add Alkaline Buffer"]; F --> G["Measure Absorbance at ~578 nm"]; G --> H["End: Calculate Concentration"]; end

} Caption: Workflow for preparing plasma/serum for DBSP analysis.

Part 4: Advanced Topic - Mitigating Matrix Effects

The "matrix effect" refers to the influence of all other components in a sample, aside from the analyte of interest, on the analytical signal. This can lead to either an underestimation or overestimation of the true analyte concentration.

Identifying Matrix Effects:

A simple way to assess matrix effects is through a spike and recovery experiment:

  • Analyze a blank biological sample (processed as described in Protocol 2).

  • Spike a known amount of DBSP into the same blank biological sample and analyze it.

  • Calculate the recovery: (Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration * 100%.

  • A recovery significantly different from 100% (e.g., outside 85-115%) suggests the presence of matrix effects.

Strategies to Minimize Matrix Effects:

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to further remove interfering substances.

  • Matrix-Matched Standards: Prepare your standard curve in a blank biological matrix that has been processed in the same way as your samples. This helps to compensate for consistent matrix effects.

  • Use of an Internal Standard (for HPLC): An internal standard is a compound with similar chemical properties to the analyte that is added to all samples and standards. It helps to correct for variations in sample preparation and instrument response.

  • Switch to a More Selective Method: If matrix effects are severe and cannot be overcome, transitioning to a more selective technique like HPLC-UV or HPLC-MS/MS is recommended.

References

  • Medpace. (2018). Evaluating the Effect of Hemolysis, Icterus, and Lipemia on Chemistry Assays. [Link]

  • Vanderbilt University Medical Center. Sample Prep & Processing. [Link]

  • American Association for Clinical Chemistry. (2022). Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. [Link]

  • Medpace. (2018). Effect of Hemolysis, Icterus and Lipemia on Chemistry Tests and Association between the Amount of Interfering Substances and LIH. [Link]

  • Narayanan, S. (2018). Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing. SAGE Journals. [Link]

  • Seligson, D., Marino, J., & Dodson, E. (1957). Determination of sulfobromophthalein in serum. Clinical Chemistry, 3(5), 638–645. [Link]

  • PubChem. Sulfobromophthalein Sodium. [Link]

  • Thermo Fisher Scientific. Sulfobromophthalein sodium salt hydrate 1 g. [Link]

  • De Meyer, T., Hemelsoet, K., Van Speybroeck, V., & De Clerck, K. (2013). Substituent effects on absorption spectra of pH indicators: An experimental and computational study of sulfonphthaleine dyes. CORE. [Link]

  • Wikipedia. Proton-coupled folate transporter. [Link]

  • Tiribelli, C., Lunazzi, G., & Sottocasa, G. L. (1976). Measurement of sulfobromophthalein uptake in isolated rat hepatocytes by a direct spectrophotometric method. PubMed. [Link]

  • De Meyer, T., Hemelsoet, K., Van Speybroeck, V., & De Clerck, K. (2014). Substituent effects on absorption spectra of pH indicators: An experimental and computational study of sulfonphthaleine dyes. ResearchGate. [Link]

  • Tan, X., et al. (2022). Effects of pH on light absorption properties of water-soluble organic compounds in particulate matter emitted from typical emission sources. PubMed. [Link]

  • ResearchGate. Detailed methodology of different plasma preparation procedures.... [Link]

  • Al-Obaidi, A. M. J. (2007). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [Link]

  • Alkali Scientific. Sulfobromophthalein Sodium Salt, Hydrate | Spectrum Chemical®. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Alkaline Substances. [Link]

  • Hinotek. Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. [Link]

  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2 [Video]. YouTube. [Link]

  • Sper Scientific Direct. (2025). Spectrophotometer Selection and Troubleshooting: A Practical Guide. [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]

  • Geyer, P. E., et al. (2017). Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Frontiers in Chemistry. [Link]

  • Al-Ahmary, K. M. (2016). Three Very Different UV-VIS Absorption Spectra of ThreeDifferent Transition Metals Found in Biological Solutions. SciSpace. [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

  • Haupt, G. W. (1952). An alkaline solution of potassium chromate as a transmittancy standard in the ultraviolet. Journal of Research of the National Bureau of Standards, 48(6), 414. [Link]

  • DergiPark. Cukurova Medical Journal. [Link]

  • van de Lest, C. H., Versteeg, E. M., Veerkamp, J. H., & van Kuppevelt, T. H. (1994). A spectrophotometric method for the determination of heparan sulfate. PubMed. [Link]

  • Jatlow, P. (1975). Improved ultraviolet spectrophotometry of serum theophylline. Semantic Scholar. [Link]

Sources

Technical Support Center: Troubleshooting the Dibromosulphthalein (DBSP) Assay

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the technical support guide for the Dibromosulphthalein (DBSP) assay. As a Senior Application Scientist, I've partnered with numerous labs to refine their transporter assay workflows. I understand that variability and reproducibility are the primary challenges that stand between you and high-quality, decision-driving data. This guide is structured from experience, moving beyond a simple checklist to explain the causality behind common issues. My goal is to empower you not just to fix a failed experiment, but to build a robust, self-validating assay system from the ground up. Let's work through the science to ensure your results are both accurate and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the DBSP assay to ensure a solid understanding of its principles and applications.

Q1: What is the Dibromosulphthalein (DBSP) assay?

The Dibromosulphthalein (DBSP) assay is a laboratory method used to measure the functional activity of certain membrane transporters, particularly Organic Anion Transporting Polypeptides (OATPs). DBSP, a colored organic anion, is used as a substrate for these transporters. By measuring the rate of its uptake into cells expressing a specific transporter, we can quantify the transporter's activity.

Q2: What is the underlying principle of the DBSP assay?

The assay leverages the ability of OATP transporters, which are primarily expressed on the basolateral membrane of hepatocytes, to internalize substrates from the extracellular environment.[1] The core principle involves incubating cells that express a target OATP transporter (e.g., OATP1B1 or OATP1B3) with a known concentration of DBSP.[2] Active transporters will move DBSP into the cells. After a specific incubation period, the reaction is stopped, and extracellular DBSP is washed away. The cells are then lysed, and the amount of intracellular DBSP is quantified, typically through absorbance or fluorescence measurements. This uptake can be inhibited by known OATP inhibitors, which serves as a crucial experimental control.

Q3: What are the primary applications of this assay in drug development?

In drug development, the DBSP assay is critical for assessing the potential for drug-drug interactions (DDIs).[2] Regulatory agencies like the FDA and EMA recommend testing investigational drugs for their potential to inhibit or be transported by key uptake transporters like OATP1B1 and OATP1B3.[1] This assay helps:

  • Identify OATP Inhibitors: Determine if a new drug candidate blocks the function of OATPs, which could dangerously elevate the levels of co-administered drugs that are OATP substrates (like statins).

  • Identify OATP Substrates: Determine if a new drug is transported by OATPs, which is a key factor in understanding its hepatic uptake and clearance.

  • Screening Tool: Its convenience allows for higher-throughput screening of compounds for potential interactions with OATP transporters early in the drug discovery process.[2][3]

Section 2: The Pillars of a Robust and Reproducible Assay

Assay variability is rarely the result of a single, catastrophic failure. More often, it's an accumulation of minor, uncontrolled deviations.[4] Mastering the following pillars is fundamental to achieving low variability and high day-to-day reproducibility.[5][6]

  • Pillar 1: Cellular System Consistency: The biological component is often the largest source of variation.[7] Maintain a strict cell culture protocol. Use cells within a defined, low passage number range, ensure consistent seeding density, and monitor cell health and confluence meticulously.

  • Pillar 2: Reagent Quality and Handling: The quality and consistency of reagents are paramount.[5] Use high-purity DBSP, validate each new lot of critical reagents (like serum), and prepare fresh buffers. Pay close attention to the storage and handling of DBSP stock solutions, as stability can be affected by temperature and light.[8][9]

  • Pillar 3: Environmental and Equipment Control: OATP transporter activity is highly sensitive to temperature.[4] Use temperature-controlled incubators and water baths for all critical steps. Ensure that pipettes are calibrated regularly and that the plate reader is properly maintained and settings are consistent.

  • Pillar 4: Protocol Adherence: Minor variations in timing (pre-incubation, incubation, washing) can have a significant impact.[10] Use timers for all steps and ensure the workflow is identical for all plates and on all days.

Assay_Reproducibility Assay Reproducibility Pillar1 Cellular Consistency (Passage #, Density, Health) Assay_Reproducibility->Pillar1 Pillar2 Reagent Integrity (Purity, Storage, Lot Validation) Assay_Reproducibility->Pillar2 Pillar3 Process Control (Temperature, Timing, Automation) Assay_Reproducibility->Pillar3 Pillar4 Analyst Technique (Pipetting, Washing, SOP Adherence) Assay_Reproducibility->Pillar4

Caption: Key factors influencing DBSP assay reproducibility.

Section 3: Troubleshooting Guide

This guide is formatted to address specific problems you may encounter during your experiments.

Problem Area 1: High Background Signal

Q: My negative control wells (e.g., mock-transfected cells or wells without cells) show a high signal. Why is this happening?

A: This points to non-specific binding of DBSP or detection of residual substrate.

  • Causality & Solution:

    • Inefficient Washing: The most common cause is residual DBSP solution remaining in the wells. The goal of the wash steps is to remove all extracellular substrate without lysing the cells.

      • Troubleshooting Step: Increase the number of wash cycles (e.g., from 2 to 3) or the volume of wash buffer. Ensure complete aspiration of the buffer after each wash, but be gentle to avoid dislodging the cell monolayer.

    • Non-Specific Binding to Plastic: DBSP, like other organic anions, can bind non-specifically to the surface of tissue culture plates.

      • Troubleshooting Step: Pre-treat plates with a blocking agent like bovine serum albumin (BSA) if the issue persists. Alternatively, test plates from different manufacturers, as surface properties can vary.

    • Contaminated Reagents: Your wash buffer or lysis buffer could be contaminated with DBSP.

      • Troubleshooting Step: Prepare fresh buffers and test them in cell-free wells to confirm they are clean.

Q: My signal is high in all wells, and my positive control inhibitor (e.g., rifampicin) shows little to no reduction in DBSP uptake. What's wrong?

A: This suggests that the signal is not being generated by the specific OATP transporter you are studying.

  • Causality & Solution:

    • Presence of Endogenous Transporters: The parental cell line you are using (e.g., HEK293) may have some level of endogenous transporter activity that can uptake DBSP.[11]

      • Troubleshooting Step: Always run the assay in parallel with the parental (mock-transfected) cell line. The "transporter-specific" signal is the difference between uptake in your OATP-expressing cells and the mock cells. If the mock cell uptake is unacceptably high, you may need to consider a different host cell line.

    • Passive Diffusion: At very high concentrations, DBSP may enter the cells via passive diffusion rather than active transport. This process is not inhibitable by specific transporter inhibitors.

      • Troubleshooting Step: Verify that you are using DBSP at a concentration at or below its Km for the transporter of interest. Perform a concentration-response curve to ensure you are working in the linear range of transporter-mediated uptake.

    • Inactive Inhibitor: Your inhibitor stock may have degraded.

      • Troubleshooting Step: Prepare a fresh stock of your positive control inhibitor. Confirm its activity against a known, highly sensitive substrate if possible.

Problem Area 2: Low or No Signal

Q: I'm not seeing a significant difference in signal between my OATP-expressing cells and my mock-transfected cells. What are the likely causes?

A: This indicates a failure in active transport. The cause could be biological (the transporter) or chemical (the substrate).

  • Causality & Solution:

    • Low Transporter Expression/Function: The cells may not be expressing sufficient functional transporter protein on the cell surface.

      • Troubleshooting Step: Confirm transporter expression using a complementary method like qPCR for mRNA levels or Western blot/immunofluorescence for protein levels. Cell lines can lose expression over time with high passage numbers; always use low-passage cells from a validated frozen stock.

    • Sub-Optimal Assay Conditions: Transporter activity is highly dependent on temperature and pH.

      • Troubleshooting Step: Ensure your incubation steps are performed at 37°C.[11] Pre-warm all buffers to 37°C before they contact the cells. Verify the pH of your assay buffer is stable at this temperature.

    • Degraded DBSP Substrate: DBSP can degrade over time, especially with repeated freeze-thaw cycles or prolonged exposure to light.

      • Troubleshooting Step: Aliquot your DBSP stock solution upon receipt to minimize freeze-thaw cycles. Store it protected from light. Purchase a new lot of DBSP if degradation is suspected.

Problem Area 3: Poor Assay Reproducibility

Q: I'm seeing high variability (%CV > 15%) between replicate wells on the same plate. How can I improve this?

A: This points to inconsistencies in technique or cell monolayer health.[10]

  • Causality & Solution:

    • Inconsistent Cell Seeding: A non-uniform cell monolayer will lead to different numbers of cells in each well, directly impacting the total uptake.

      • Troubleshooting Step: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Pay close attention to your pipetting technique to dispense equal volumes. Avoid edge effects by not using the outermost wells of the plate or by filling them with buffer.

    • Pipetting Inaccuracy: Small errors in adding the substrate or inhibitor can lead to large final differences.

      • Troubleshooting Step: Use calibrated pipettes. When adding small volumes, pipette into the existing buffer in the well rather than onto a dry surface to ensure proper mixing.

    • Inconsistent Wash Steps: If cells are being dislodged during washing, it will lead to erratic results.

      • Troubleshooting Step: Use a multichannel pipette for washing and add the buffer gently against the side of the well. Confirm monolayer integrity via microscopy after washing.

Q: My results are inconsistent from one experiment to the next (high day-to-day variability). What should I investigate?

A: This is a classic reproducibility problem, often stemming from subtle shifts in one of the core pillars of the assay.[6]

  • Causality & Solution:

    • Biological Drift: As mentioned, cell characteristics can change with passage.

      • Troubleshooting Step: Implement a strict cell banking system and only use cells for a defined number of passages post-thaw.

    • Reagent Lot-to-Lot Variability: Different lots of serum, media, or DBSP can have slightly different compositions or purity.[5]

      • Troubleshooting Step: When a new lot of a critical reagent is purchased, perform a bridging study to compare its performance against the old lot before using it for critical experiments.

    • Inconsistent Incubation Times/Temperatures: Even small deviations can cause significant changes in results.

      • Troubleshooting Step: Standardize every step. Use digital timers and calibrated, stable incubators. Document all parameters for every run to help identify potential deviations.

Problem Potential Cause Recommended Action
High Background Inefficient washingIncrease wash steps; ensure complete aspiration.
Non-specific bindingTest different plate types; consider BSA coating.
Low Signal Poor transporter expressionValidate expression (qPCR/WB); use low passage cells.
Degraded DBSP substrateUse fresh aliquots; store protected from light.
Sub-optimal temperaturePre-warm all buffers; ensure incubation at 37°C.
High Well-to-Well CV Inconsistent cell seedingEnsure single-cell suspension; careful pipetting.
Cell monolayer disruptionGentle washing technique; check monolayer integrity.
Poor Day-to-Day Reproducibility Cell passage driftAdhere to strict passage number limits.
Reagent lot variabilityPerform bridging studies for new reagent lots.[5]

Section 4: Standardized Protocol for OATP1B1-Mediated DBSP Uptake

This protocol provides a self-validating workflow for measuring DBSP uptake in an OATP1B1-expressing cell line (e.g., HEK293) versus a mock control.

Materials and Reagents
ReagentDetails
Cell LinesHEK293-OATP1B1, HEK293-Mock
Culture MediumDMEM, 10% FBS, 1% Pen/Strep, Selection antibiotic
Assay BufferKrebs-Henseleit (KH) buffer, pH 7.4
SubstrateDibromosulphthalein (DBSP)
InhibitorRifampicin (Positive Control Inhibitor)
Lysis Buffer0.1% Triton X-100 in PBS
Plate Type96-well, clear bottom, black-sided tissue culture plates
Step-by-Step Methodology
  • Cell Plating (Day 1):

    • Plate HEK293-OATP1B1 and HEK293-Mock cells at a density of 1.0 x 10^5 cells/well in a 96-well plate.

    • Incubate for 24-48 hours at 37°C, 5% CO2 to allow cells to form a confluent monolayer.

  • Assay Execution (Day 2 or 3):

    • Pre-incubation: Gently aspirate the culture medium. Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) KH buffer. Add 100 µL of KH buffer (with or without inhibitor, e.g., 10 µM Rifampicin) to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate Uptake: Add 50 µL of pre-warmed KH buffer containing DBSP (at 2x final concentration) to each well to start the reaction. The final DBSP concentration should be optimized (e.g., 5 µM).

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). This time should be in the linear range of uptake.

    • Terminate Uptake: Stop the reaction by aspirating the substrate solution and immediately washing the cells three times with 200 µL of ice-cold KH buffer.

    • Cell Lysis: After the final wash and aspiration, add 75 µL of lysis buffer to each well. Place the plate on a shaker for 10 minutes at room temperature to ensure complete lysis.

    • Detection: Measure the absorbance or fluorescence of the lysate at the appropriate wavelength for DBSP using a microplate reader.

A Day 1: Seed Cells (OATP1B1 & Mock) B Day 2: Wash Cells (2x with warm KH Buffer) A->B C Pre-incubate (10 min, 37°C) with Buffer +/- Inhibitor B->C D Initiate Uptake (Add DBSP Substrate) C->D E Incubate (5 min, 37°C) D->E F Terminate Uptake (3x wash with cold KH Buffer) E->F G Lyse Cells (Triton X-100) F->G H Read Plate (Absorbance/Fluorescence) G->H

Sources

Technical Support Center: Navigating Interference in Dibromosulphthalein (DBSP) Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibromosulphthalein (DBSP) and Bromosulphophthalein (BSP) assays. This guide is designed for researchers, scientists, and drug development professionals who utilize this colorimetric assay to investigate the function of hepatic transporters, primarily Organic Anion Transporting Polypeptides (OATPs) like OATP1B1 and OATP1B3.[1] Given the importance of these transporters in drug disposition and the potential for drug-drug interactions (DDIs), ensuring the accuracy and reliability of your in vitro data is paramount.

This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate the common sources of interference that can lead to costly false positives or negatives.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the DBSP/BSP assay?

The DBSP/BSP assay is a colorimetric method used to measure the activity of OATP transporters. Cells engineered to express a specific transporter (e.g., OATP1B1) are incubated with DBSP, a colored substrate. The transporter actively pulls DBSP into the cells. After incubation, the cells are lysed, and the amount of intracellular DBSP is quantified by measuring its absorbance, typically around 580 nm. A decrease in the intracellular accumulation of DBSP in the presence of a test compound suggests that the compound inhibits the transporter's function.

Q2: What are the primary categories of interference in DBSP assays?

Interference in DBSP assays can be broadly classified into three main types:

  • Spectroscopic Interference: This occurs when a test compound has its own color or absorbs light near the same wavelength as DBSP (~580 nm), leading to an artificially high absorbance reading that is not related to transporter activity.[2]

  • Chemical Reactivity: Some compounds can chemically interact with the DBSP dye itself or with cellular components. This includes redox-active compounds and Pan-Assay Interference Compounds (PAINS), which can generate false signals through non-specific mechanisms.[3][4][5]

  • Biological & Mechanistic Interference: This involves complex biological effects such as non-specific membrane disruption, compound aggregation, or unexpected transport mechanisms (e.g., trans-inhibition) that can complicate data interpretation.[3]

Q3: How can I quickly determine if my test compound is causing interference?

The most critical first step is to run a "Compound Background Control." This involves incubating your test compound in wells with cell lysis buffer but without any cells . If you observe a significant absorbance signal in these wells at 580 nm, your compound is causing spectroscopic interference.[6]

Q4: My results are highly variable between experiments. What could be the cause?

Inconsistent results are often traced back to a few key areas:

  • Compound Solubility: If your compound is not fully dissolved, its effective concentration will vary. Always check for precipitation.

  • Pipetting Inaccuracy: Small volume errors can lead to large variations in final concentrations. Ensure pipettes are calibrated.[7][8]

  • Inconsistent Incubation Times: For time-dependent inhibitors, even small variations in pre-incubation or incubation times can significantly alter IC50 values.

  • Cell Health and Passage Number: Use cells that are healthy, within a consistent passage number range, and ensure consistent seeding density. OATP expression and function can change with excessive passaging.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental problems with a structured approach, explaining the underlying cause and providing detailed protocols for resolution.

Problem 1: High Background Signal in No-Cell or Vehicle Control Wells

You observe a strong color/absorbance reading in wells that should have minimal signal, potentially masking true inhibition.

Your test compound is colored and absorbs light near 580 nm. Many classes of compounds, such as those with extended conjugated systems (e.g., some flavonoids, anthracyclines), can exhibit this property.[9][10]

  • Self-Validation Check: The signal from the compound will be present even without cells, directly adding to the final absorbance reading and making the cells appear to have accumulated more DBSP than they actually did. This leads to an underestimation of inhibition (false negative).

This protocol allows you to measure the interference from your compound and subtract it from your experimental wells.

Materials:

  • 96-well clear-bottom plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Cell lysis buffer

  • Test compound stock solution

  • Microplate spectrophotometer

Procedure:

  • Prepare a "Correction Plate": Use a separate 96-well plate running in parallel with your main experimental plate.

  • Plate Layout:

    • Columns 1-6 (Experimental Mimic): Add assay buffer and serial dilutions of your test compound, exactly as you would for your cell-based assay. Do not add cells.

    • Columns 7-12 (Blank): Add assay buffer only.

  • Incubation: Incubate the correction plate alongside your main experimental plate under the exact same conditions (time, temperature).

  • Lysis Step: Add the same cell lysis buffer to all wells of the correction plate.

  • Read Absorbance: Measure the absorbance of the entire plate at 580 nm.

  • Data Analysis:

    • Calculate the average absorbance of the blank wells (Columns 7-12).

    • For each concentration of your test compound, subtract the average blank value from the absorbance reading. This gives you the direct absorbance contribution (the interference value) of your compound at each concentration.

    • Subtract this interference value from the corresponding wells on your main experimental plate to get the corrected absorbance.

Data Interpretation Table

Observation on Correction PlateInterpretationNext Step
Absorbance increases with compound concentration.Compound has intrinsic color/absorbance.Proceed with data correction as described above.
Absorbance is high but flat across all concentrations.Potential contamination in buffer or compound stock.Remake solutions and repeat.
No significant absorbance above blank.Interference is not spectroscopic.Investigate chemical reactivity (Problem 2).
Problem 2: Apparent Inhibition is Observed, but the Compound Belongs to a "Nuisance" Class

Your compound shows potent inhibition, but a literature search or internal filter flags it as a potential Pan-Assay Interference Compound (PAIN). PAINS are notorious for producing false positives through mechanisms unrelated to specific target binding.[4][11][12]

Many PAINS substructures, such as quinones, catechols, and rhodanines, are redox-active.[12][13] They can chemically reduce other molecules in the assay or generate reactive oxygen species (e.g., H₂O₂), which can damage cells or interfere with the assay chemistry, giving a false signal of inhibition.[4][5] Phthalein dyes can be susceptible to chemical modification.[14][15]

  • Self-Validation Check: A compound that non-specifically damages cells will appear as an inhibitor because dead or dying cells cannot actively transport DBSP. This activity is often independent of the OATP1B1 transporter.

start Potent Hit Identified check_pains Check Compound Structure (PAINS filter, literature) start->check_pains is_pain Is it a known 'nuisance' substructure? check_pains->is_pain run_counterscreen Run Counterscreen Assay (e.g., Cytotoxicity Assay) is_pain->run_counterscreen Yes validated_hit Likely a Validated Hit is_pain->validated_hit No is_cytotoxic Is compound cytotoxic at active concentrations? run_counterscreen->is_cytotoxic run_parental Test in Parental Cell Line (Lacks OATP1B1) is_cytotoxic->run_parental No false_positive High Risk of False Positive (Non-specific activity) is_cytotoxic->false_positive Yes parental_inhibition Does it inhibit uptake in parental cells? run_parental->parental_inhibition parental_inhibition->validated_hit No parental_inhibition->false_positive Yes

Caption: Workflow for De-risking Potential PAINS Hits.

This protocol determines if your compound's effect is dependent on the presence of the OATP1B1 transporter.

Principle: If the compound's inhibitory activity is due to a non-specific mechanism like cytotoxicity or membrane disruption, it should show a similar effect in both the OATP1B1-expressing cells and the parental cells that lack the transporter. True inhibitors should have little to no effect in the parental cells.

Procedure:

  • Cell Seeding: Seed two 96-well plates in parallel: one with your OATP1B1-expressing cell line and one with the corresponding parental cell line (e.g., HEK293 or CHO wild-type).

  • Dosing: Prepare identical serial dilutions of your test compound and positive control inhibitor (e.g., Rifampicin) on both plates.

  • DBSP Assay: Perform the standard DBSP uptake assay on both plates simultaneously.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration on both plates.

    • Compare the IC50 curves obtained from the OATP1B1-expressing cells and the parental cells.

Data Interpretation Table

ResultInterpretation
Potent inhibition in OATP1B1 cells; weak or no inhibition in parental cells.Strong evidence for on-target, transporter-specific inhibition.
Similar potent inhibition in both OATP1B1 and parental cells.High likelihood of a non-specific mechanism (e.g., cytotoxicity, assay interference). The compound is likely a false positive.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. North Carolina State University. [Link]

  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. [Link]

  • MedChemProf. (2022). Pan Assay Interference Compounds. YouTube. [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. [Link]

  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

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  • Yusuf, M. (2024). Phthalein Dyes: Chemistry and Characteristics. Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. [Link]

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adjusting Dibromosulphthalein experimental protocols for different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSD-DBSP-CL-V1.0

Last Updated: January 13, 2026

Introduction

Welcome to the technical support guide for Dibromosulphthalein (DBSP). DBSP is a derivative of sulphobromophthalein (BSP) and is widely used as a competitive inhibitor of Glutathione S-Transferase (GST) enzymes, particularly the Pi class (GSTP1-1), which is often overexpressed in cancer cells and contributes to multidrug resistance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and validated protocols for using DBSP across diverse cell lines. Given the significant variability in cellular machinery among different cell lines, a one-size-fits-all protocol is seldom optimal. This document will empower you to rationally adjust and validate your experimental protocols to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Dibromosulphthalein (DBSP)?

A1: The primary molecular target of DBSP is the family of Glutathione S-Transferase (GST) enzymes.[1][2] GSTs are phase II detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and easier to excrete.[2] DBSP acts as a competitive inhibitor, binding to the enzyme and preventing it from neutralizing other substrates, such as chemotherapeutic drugs.

Q2: Why must I adjust the DBSP protocol for each cell line?

A2: Protocol adjustment is critical due to two main sources of biological variability:

  • Differential GST Expression: The expression levels of GST isozymes, especially GSTP1, can vary dramatically between different cell lines.[1] For example, many cancer cell lines upregulate GSTP1 as a mechanism of drug resistance.[1][2] A cell line with high GST expression will require a higher concentration of DBSP to achieve effective inhibition compared to a cell line with low GST expression.

  • Variable Transporter Activity: The uptake of DBSP and similar molecules into the cell is mediated by membrane transporters, primarily Organic Anion Transporting Polypeptides (OATPs). The expression and activity of these transporters differ significantly across cell types, affecting the intracellular concentration of DBSP that can be achieved.

Therefore, optimizing the protocol for each specific cell line is essential for generating reliable and comparable data.

Q3: What is a good starting concentration range for a DBSP dose-response experiment?

A3: For an initial range-finding experiment, a broad concentration range is recommended, typically starting from the low micromolar range. Based on data for other potent GST inhibitors and general practices for in vitro screening, a starting range of 1 µM to 150 µM is advisable.[4][5] A logarithmic or semi-logarithmic dilution series (e.g., 1, 3, 10, 30, 100 µM) is often effective for capturing the full dose-response curve.[4]

Q4: How can I determine the optimal incubation time?

A4: The optimal incubation time depends on your experimental endpoint.

  • For GST Inhibition Assays: A shorter incubation time (e.g., 30 minutes to 4 hours) is often sufficient to measure direct enzymatic inhibition.

  • For Cellular Phenotype Assays (e.g., cytotoxicity, apoptosis): Longer incubation times (e.g., 24, 48, or 72 hours) are typically required to observe downstream biological effects.[6] A time-course experiment (e.g., testing at 6, 12, 24, and 48 hours) is the best way to determine the optimal time point for your specific cell line and assay.

Q5: Is DBSP toxic to cells? How do I account for this?

A5: Yes, like many enzyme inhibitors, DBSP can exhibit cytotoxicity at higher concentrations or after prolonged exposure. This can be due to the inhibition of GST's protective functions or off-target effects. It is critical to perform a cytotoxicity assay (e.g., MTT, XTT, or crystal violet) to determine the concentration range where DBSP is non-toxic or exhibits an acceptable level of toxicity for your experiment.[5] This allows you to distinguish between specific GST inhibition and general cytotoxic effects. Always run a cytotoxicity dose-response curve before proceeding with functional assays.

Q6: How does serum in the culture medium affect my DBSP experiment?

A6: Serum contains proteins, such as albumin, that can bind to small molecules like DBSP. This binding reduces the effective or "free" concentration of DBSP available to enter the cells and interact with its target. If you observe lower than expected efficacy, consider reducing the serum concentration during the treatment period (e.g., from 10% to 2% or 5%). However, be aware that altering serum concentration can also affect cell health and growth, so this must be carefully controlled.

Core Protocol Optimization Workflow

Successfully adapting a DBSP protocol requires a systematic, multi-step approach. This workflow ensures that the final protocol is validated for your specific cell line and experimental question.

OptimizationWorkflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Inhibition cluster_2 Phase 3: Definitive Experiment A Step 1: Cell Line Characterization (Literature search for GST/OATP expression) B Step 2: Determine Cell Proliferation Rate & Optimal Seeding Density A->B informs C Step 3: Cytotoxicity Dose-Response Assay (e.g., MTT Assay, 24-72h) B->C determines parameters for D Step 4: GST Inhibition Dose-Response (CDNB Assay on Cell Lysate) C->D defines non-toxic range for E Step 5: Time-Course Experiment (Select 2-3 sub-toxic concentrations) C->E defines concentrations for F Step 6: Final Assay (Using optimized Dose & Time) D->F determines IC50 for E->F determines optimal endpoint for

Caption: Workflow for DBSP Protocol Optimization.

Troubleshooting Guide

Problem: I'm not observing any inhibitory effect, even at high DBSP concentrations.

Potential Cause Explanation & Recommended Solution
1. Low GST Expression The cell line may express very low levels of the target GST isozymes. Solution: Confirm GST expression via Western Blot or qPCR. If expression is low, this cell line may not be a suitable model for studying GST inhibition.
2. Poor Cell Permeability DBSP may not be efficiently entering the cells due to low expression of OATP transporters. Solution: Review literature for OATP expression in your cell line. While difficult to modulate, ensure incubation times are sufficient (try extending to 24h).
3. DBSP Inactivation Components in the cell culture medium (e.g., high serum protein) may be binding and inactivating the DBSP. Solution: Perform the experiment in reduced-serum (e.g., 2%) or serum-free medium for the duration of the treatment. Include a positive control (a cell line known to be sensitive) to validate the compound's activity.
4. Compound Degradation DBSP may be unstable under your specific culture conditions (e.g., light exposure, pH of media).[7][8][9] Solution: Prepare fresh DBSP working solutions for each experiment from a frozen stock. Minimize the exposure of media containing DBSP to light. Test the stability of DBSP in your medium by incubating it for 24-48h and then testing its activity in a cell-free enzymatic assay.

Problem: I'm observing high variability between my replicates.

Potential Cause Explanation & Recommended Solution
1. Inconsistent Cell Seeding Uneven cell numbers across wells is a major source of variability. Solution: Ensure you have a homogenous single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution. Always visually inspect wells with a microscope after cells have attached.
2. Edge Effects Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration. Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
3. Compound Precipitation If the DBSP stock (in DMSO) is added too quickly to the aqueous medium, it can precipitate. Solution: Add the stock solution to pre-warmed medium drop-wise while gently swirling. Visually inspect the medium for any signs of precipitation after adding the compound.[10]

Problem: I'm seeing significant cell death at concentrations where I expect to see specific inhibition.

Potential Cause Explanation & Recommended Solution
1. High Cell Sensitivity Your cell line may be particularly sensitive to GST inhibition or off-target effects of DBSP. Solution: Re-run your cytotoxicity assay using a lower concentration range and shorter incubation times (e.g., 12h, 24h). The goal is to find a sub-toxic concentration that still yields measurable GST inhibition.
2. Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high. Solution: Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including the vehicle control) and is at a non-toxic level, typically ≤ 0.5%.[11]
3. Synergistic Toxicity DBSP might be sensitizing the cells to another component in the media or a co-treatment. Solution: This is a valid biological outcome. To confirm it's an on-target effect, try to rescue the phenotype by providing the cells with the product of the GST-mediated reaction if known, or use a different, structurally unrelated GST inhibitor to see if it phenocopies the result.

Detailed Experimental Protocols

Protocol 1: Determining DBSP Cytotoxicity via MTT Assay

This protocol determines the concentration range at which DBSP is cytotoxic to a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete culture medium

  • DBSP stock solution (e.g., 50 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of DBSP in complete medium. A common approach is to prepare 2X final concentrations, so that 100 µL can be added to the 100 µL already in the wells.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest DBSP concentration) and "no treatment" control wells.

    • Carefully remove the old medium (for adherent cells) and add 100 µL of the appropriate DBSP dilution or control medium to each well.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).

Protocol 2: Measuring Total GST Activity in Cell Lysates (CDNB Assay)

This protocol measures the total enzymatic activity of GSTs in cell lysates following treatment with DBSP. The assay is based on the GST-catalyzed conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that can be measured by an increase in absorbance at 340 nm.[1][12][13]

Materials:

  • Cells treated with various concentrations of DBSP (and a vehicle control) for a predetermined time.

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., 100 mM potassium phosphate, pH 6.5, containing protease inhibitors)

  • Assay Buffer: 100 mM potassium phosphate, pH 6.5

  • Reduced Glutathione (GSH) stock solution (e.g., 100 mM in water)

  • CDNB stock solution (e.g., 100 mM in ethanol)

  • UV-transparent 96-well plate or quartz cuvettes

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Cell Lysate Preparation:

    • After DBSP treatment, wash cell monolayers twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well (of a 6-well plate) or to the cell pellet.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Lyse the cells by sonication or homogenization on ice.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Carefully collect the supernatant (cytosolic fraction) for the assay.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Setup (96-well format):

    • For each sample, you will have a reaction well and a blank well (to measure the non-enzymatic reaction).

    • Normalize the protein concentration of all samples with Assay Buffer to a standard concentration (e.g., 0.5 mg/mL).

    • Prepare Reaction Master Mix: For each reaction, you will need final concentrations of 1 mM GSH and 1 mM CDNB. Prepare a master mix in Assay Buffer. For a 200 µL final volume, this could be 180 µL of master mix containing GSH and CDNB to be added to 20 µL of lysate.

  • Kinetic Measurement:

    • Set the plate reader to perform a kinetic read at 340 nm at 25°C or 30°C, taking a measurement every 30-60 seconds for 5-10 minutes.[1]

    • Add 20 µL of normalized cell lysate to the appropriate wells.

    • Initiate the reaction by adding 180 µL of the Reaction Master Mix to all wells.

    • Immediately place the plate in the reader and begin recording the absorbance.

  • Data Analysis:

    • For each sample, calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank (non-enzymatic) reaction from the sample reaction rate.

    • Calculate the GST specific activity using the Beer-Lambert law. The molar extinction coefficient (ε) for the S-(2,4-dinitrophenyl)glutathione product at 340 nm is 9.6 mM⁻¹cm⁻¹.[12][14]

    • Plot the percentage of GST activity inhibition versus the DBSP concentration to determine the IC50 for GST inhibition.

Data Summary Tables

Table 1: Recommended Starting Concentration Ranges for Cytotoxicity Screening

Cell Line TypeExampleRecommended Starting Range (µM)Typical Incubation Time (hours)Notes
Leukemia Jurkat, K5620.1 - 5024 - 48Often more sensitive; start with a lower range.[3]
Breast Cancer MCF-7, MDA-MB-2311 - 10048 - 72Sensitivity can be highly variable based on receptor status and GSTP1 expression.[2]
Hepatocellular Carcinoma HepG21 - 15048 - 72Often have robust detoxification pathways, may require higher concentrations.[3]
Non-Cancerous HEK293, Fibroblasts1 - 15024 - 72Important control to assess selective toxicity. Generally less sensitive than cancer cells.

Visualizing the Mechanism

DBSP_Mechanism cluster_cell Cell Interior cluster_membrane Cell Membrane GST GST Enzyme InactiveDrug Inactive Drug-GSH Conjugate GST->InactiveDrug catalyzes conjugation Apoptosis Apoptosis GST->Apoptosis inhibition promotes (sensitization) GSH GSH GSH->GST Drug Chemotherapeutic Drug (Substrate) Drug->GST binds DBSP_in DBSP DBSP_in->GST competitively inhibits OATP OATP Transporter OATP->DBSP_in DBSP_out DBSP (Extracellular) DBSP_out->OATP uptake

Caption: Mechanism of DBSP Action.

References

  • Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • GST Assay Protocol. (n.d.). Sandiego. Retrieved January 13, 2026, from [Link]

  • Glutathione S-transferase (GST) Assay Kit. (2000, March 17). DNA Size Markers. Retrieved January 13, 2026, from [Link]

  • Glutathione S-Transferase Assay [Colorimetric]. (n.d.). G-Biosciences. Retrieved January 13, 2026, from [Link]

  • Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum. (1995, October 1). NIH. Retrieved January 13, 2026, from [Link]

  • Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. (2022, August 23). MDPI. Retrieved January 13, 2026, from [Link]

  • Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. (2022, November 1). NIH. Retrieved January 13, 2026, from [Link]

  • Which concentrations-steps are the best fo a series for screen in in vitro experiment. (2017, February 1). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Proapoptotic activity of new glutathione S-transferase inhibitors. (2005, April 15). PubMed. Retrieved January 13, 2026, from [Link]

  • Which concentrations are optimal for in vitro testing?. (2020, March 2). NIH. Retrieved January 13, 2026, from [Link]

  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. (2008, November). PubMed. Retrieved January 13, 2026, from [Link]

  • Inhibition of glutathione S-transferase 3-3 by glutathione derivatives that bind covalently to the active site. (1993, November 22). PubMed. Retrieved January 13, 2026, from [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. (2020, April 29). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • How to know the stability of drugs and reagents in the cell culture media?. (2017, December 14). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Which concentrations are optimal for in vitro testing?. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • The effect of inhibition of glutathione S-transferase P on the growth of the Jurkat human T cell line. (1998, January 15). PubMed. Retrieved January 13, 2026, from [Link]

  • Cell culture media impact on drug product solution stability. (2016, July 8). PubMed. Retrieved January 13, 2026, from [Link]

  • Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. (2021, July 29). NIH. Retrieved January 13, 2026, from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 13, 2026, from [Link]

  • Summary of DMDP-1 & -2 mean IC50 values and mean viability levels... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Mean IC50 values (with 95% confidence intervals) of Melphalan in four... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. (2022, January 25). MDPI. Retrieved January 13, 2026, from [Link]

  • In vitro and in vivo Limiting Dilution Assay for Colorectal Cancer. (2016, December 22). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). NIH. Retrieved January 13, 2026, from [Link]

  • Effects of Dichloromethane and N-Butanol Fractions of Nigella sativa on ACHN and GP-293 Cell Line Morphology, Viability, and Apoptosis. (2023, July 27). NIH. Retrieved January 13, 2026, from [Link]

Sources

Dibromosulphthalein stability issues during long-term experiments

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"### Technical Support Center: Dibromosulphthalein (DBSP) Stability

Introduction

Dibromosulphthalein, more commonly known as sulfobromophthalein (BSP), is a dye historically used for liver function tests and currently employed in biomedical research as a substrate and inhibitor for various organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (Mrp2).[1][2] Its utility in long-term experiments, such as multi-day cell culture assays or extended in vivo studies, can be compromised by its inherent stability issues. This guide provides a comprehensive, question-and-answer-based resource to help researchers identify, troubleshoot, and prevent DBSP degradation, ensuring the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DBSP solution is changing color or losing absorbance over time in my experiment. What is causing this?

This is a classic sign of chemical degradation. The stability of DBSP in aqueous solutions is influenced by several factors, primarily pH, light, and temperature.[3][4] DBSP is a pH indicator, and its color and absorbance spectrum are highly dependent on the pH of the solution.[2] However, a progressive loss of color intensity, even at a constant pH, points towards the breakdown of the molecule's core structure.

Causality: The complex structure of DBSP, featuring a triphenylmethyl group with multiple bromine and sulfonic acid substituents, is susceptible to breakdown.[1] This can occur through:

  • Photodegradation: Exposure to light, especially direct sunlight or intense laboratory lighting, can provide the energy to break chemical bonds within the molecule.[5][6]

  • Hydrolysis: In aqueous solutions, the lactone ring in the DBSP structure can be susceptible to hydrolysis, particularly at non-optimal pH values, leading to a loss of the chromophore responsible for its color.

  • Oxidation: Interactions with oxidizing agents, which may be present as impurities or components in complex media, can irreversibly alter the dye's structure.[7][8]

Troubleshooting Flowchart:

G start DBSP Solution Losing Color/Intensity check_light Is the experiment protected from light? start->check_light check_ph Is the solution pH stable and optimal? check_light->check_ph Yes solution Implement Stability Protocol (See Q2 & Q6) check_light->solution No (Action: Shield from light) check_temp Is the temperature controlled and minimized? check_ph->check_temp Yes check_ph->solution No (Action: Buffer solution) check_media Any reactive components in the media? check_temp->check_media Yes check_temp->solution No (Action: Lower temperature) check_media->solution No check_media->solution Yes (Action: Test components)

Caption: Troubleshooting DBSP color loss.

Q2: How should I prepare and store DBSP stock and working solutions to maximize stability?

Proper preparation and storage are the first line of defense against degradation. While the powder form is stable for years when stored correctly, solutions are far more labile.[1][9]

Expert Insights: The key is to minimize the time DBSP spends in its most vulnerable state: a dilute, aqueous working solution. Prepare high-concentration stocks in a suitable solvent and store them under conditions that slow chemical reactions.

Step-by-Step Protocol for Preparation and Storage:

  • Reconstitution (Stock Solution):

    • Dissolve the DBSP powder in an appropriate solvent. While DBSP is soluble in water (up to 50 mg/mL) and PBS (pH 7.2, up to 1 mg/mL), for long-term stock, consider using DMSO or DMF (up to 5 mg/mL).[1][10][11] Organic solvents can limit hydrolytic degradation.

    • Use sterile, nuclease-free solvents and glassware to prevent microbial or enzymatic degradation.

    • Gently vortex to dissolve; avoid excessive agitation or heat.

  • Storage of Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes. This prevents repeated freeze-thaw cycles and light exposure.

    • Store aliquots at -20°C for long-term stability (months to years).[1] Some suppliers recommend room temperature for the powder, but solutions require colder temperatures.[8][10][11]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock to the final working concentration using your pre-warmed and pH-buffered experimental medium or buffer immediately before use.

    • Do not store dilute working solutions for extended periods. Prepare fresh for each experiment or, for long-term experiments, replenish it regularly.

Solution Type Solvent Storage Temperature Recommended Shelf-Life
Powder N/ARoom Temperature (15-30°C)[7][10]≥ 4 years[1]
Stock Solution DMSO or DMF-20°CUp to 6 months (verify)
Working Solution Aqueous Buffer/Media2-8°C (short-term)Prepare fresh; use within hours
Q3: What are the optimal pH and buffer conditions for long-term experiments using DBSP?

The stability of many organic dyes, including those related to phenolphthalein, is highly pH-dependent.[12] While DBSP is used across a range of physiological pH values, maintaining a stable pH is critical.

Causality: Fluctuations in pH can alter the ionization state of the sulfonic acid and hydroxyl groups on the DBSP molecule. This not only changes its color and absorbance properties (λmax is ~580 nm) but can also catalyze degradation reactions like hydrolysis.[11][13] In unbuffered or poorly buffered solutions, cellular metabolism can significantly alter the local pH over time, leading to experimental artifacts.[14]

Recommendations:

  • Optimal pH Range: Aim for a stable pH between 7.0 and 7.4 for most biological applications.

  • Buffer Choice: Use a robust biological buffer such as HEPES in your cell culture media or experimental solutions. While bicarbonate/CO₂ is standard for cell culture, HEPES provides stronger buffering capacity in the physiological range, which is beneficial if the cell culture incubator's CO₂ levels fluctuate.[14]

  • Verification: Always measure the pH of your final working solution after adding DBSP and other components.

Q4: Is DBSP sensitive to light or temperature? What precautions should I take?

Yes, DBSP is sensitive to both light and temperature.

Light Sensitivity (Photodegradation): As a dye, DBSP's structure contains chromophores that absorb light. This absorbed energy can lead to photochemical reactions that break down the molecule.[5] The manufacturer's injection formulation is explicitly noted to be adversely affected by direct sunlight.[5]

  • Precautions:

    • Work with DBSP solutions in a darkened room or under amber lighting.

    • Store all solutions in amber vials or tubes wrapped in aluminum foil.[4]

    • During long-term incubation (e.g., in a cell culture incubator), ensure the plate or flask is shielded from ambient laboratory light.

Temperature Sensitivity: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[4] While many biological experiments must be conducted at 37°C, it's important to minimize the time the DBSP solution is held at this temperature.

  • Precautions:

    • Store stock solutions frozen (-20°C).[1]

    • Prepare working solutions just before use and keep them on ice or at 4°C until they are added to the experiment.

    • For multi-day experiments, consider a protocol that involves replacing the medium and replenishing with fresh DBSP every 24-48 hours. This is a standard practice for maintaining consistent compound concentrations in long-term cell culture.[15]

Q5: I'm seeing inconsistent results in my multi-day cell culture assay with DBSP. Could interactions with media components be the cause?

This is a distinct possibility. Complex biological media contain a rich mixture of components that can interact with experimental compounds.

Potential Interactions:

  • Protein Binding: DBSP is known to bind extensively to plasma proteins, particularly albumin.[5] If you are using serum-containing media (e.g., FBS), a significant fraction of the DBSP will bind to the albumin in the serum. This can affect the free, active concentration of DBSP available to the cells and may also alter its stability.

  • Redox Reactions: Cell culture media components, or metabolic byproducts from the cells themselves, can create a reducing or oxidizing environment that may degrade DBSP.

  • Enzymatic Degradation: In vivo, DBSP is metabolized in the liver via conjugation with glutathione.[5] While less common in standard cell culture, some cell types may have metabolic activity that could modify or degrade DBSP over time.

Troubleshooting Steps:

  • Run a Control: Incubate your complete cell culture medium containing DBSP (without cells) under the same experimental conditions (37°C, 5% CO₂, shielded from light). Measure the DBSP concentration or absorbance at regular intervals (e.g., 0, 24, 48, 72 hours). This will tell you the rate of abiotic degradation in the medium.

  • Consider Serum-Free Media: If protein binding is a major concern, you may need to adapt your cells to a serum-free formulation for the duration of the experiment, if possible.

  • Replenish the Compound: The most practical solution for long-term assays is to perform partial media changes and re-add fresh DBSP at set intervals (e.g., every 24 hours) to maintain a more consistent concentration.[15]

Q6: How can I validate the stability of DBSP in my specific experimental setup?

A self-validating system is crucial for trustworthy results. You should perform a simple stability study within your own experimental context before commencing a large-scale or long-term project.

Factors Affecting Stability and Degradation Pathways:

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways Light Light Exposure Photo Photodegradation Light->Photo Temp High Temperature Hydro Hydrolysis Temp->Hydro Oxid Oxidation Temp->Oxid pH pH Fluctuation pH->Hydro Media Reactive Media Components Media->Oxid Degraded Degraded Product (Inactive) Photo->Degraded Breaks Chromophore Hydro->Degraded Opens Lactone Ring Oxid->Degraded Irreversible Change DBSP DBSP (Stable) DBSP->Photo DBSP->Hydro DBSP->Oxid

Caption: Key factors leading to DBSP degradation.

Experimental Protocol: DBSP Stability Validation

Objective: To determine the degradation rate of DBSP under your specific long-term experimental conditions.

Materials:

  • DBSP stock solution

  • Your complete experimental medium (with/without serum, as appropriate)

  • Multi-well plate (e.g., 96-well plate)

  • Spectrophotometer or plate reader capable of measuring absorbance at ~580 nm.

Methodology:

  • Setup: Prepare a multi-well plate. Designate triplicate wells for each time point and condition.

    • Condition 1 (Complete): Your experimental medium + DBSP + cells.

    • Condition 2 (Cell-Free Control): Your experimental medium + DBSP (no cells).

    • Condition 3 (Buffer Control): Simple buffered saline (e.g., PBS, pH 7.4) + DBSP.

  • Preparation: Add the appropriate medium/buffer to all wells. Spike with DBSP to your final working concentration. For Condition 1, add your cells at the desired seeding density.

  • Time Zero (T=0): Immediately after preparation, read the absorbance of the plate at ~580 nm. This is your baseline reading.

  • Incubation: Place the plate in your incubator under the exact conditions of your planned experiment (e.g., 37°C, 5% CO₂, shielded from light).

  • Time Points: At regular intervals (e.g., 4, 8, 12, 24, 48, 72 hours), remove the plate and read the absorbance. If you have cells, you may need to centrifuge the plate to pellet the cells and avoid interference, or transfer the supernatant to a new plate for reading.

  • Analysis:

    • Calculate the percentage of remaining DBSP at each time point relative to T=0 for each condition.

    • % Remaining = (Absorbance_Tx / Absorbance_T0) * 100

    • Plot the % Remaining vs. Time for all three conditions. This will reveal:

      • The inherent stability in a simple buffer (Condition 3).

      • The stability in your complex medium (Condition 2).

      • The combined effect of the medium and cellular activity (Condition 1).

Interpretation: The resulting data will allow you to calculate the experimental half-life of DBSP in your system and determine an appropriate schedule for replenishing the compound to maintain a stable concentration.

References

  • Sulfobromophthalein Sodium | C20H8Br4Na2O10S2 | CID 6282. PubChem, National Center for Biotechnology Information.[Link]

  • Safety data sheet - SULFOBROMOPHTHALEIN DISODIUM SALT. Carl ROTH, March 16, 2012.[Link]

  • How to treat cell culture (with the compound) for a long term? ResearchGate, August 5, 2014.[Link]

  • Sulfobromophthalein Sodium Salt Hydrate. MP Biomedicals.[Link]

  • Photodegradation of pharmaceuticals in the aquatic environment: A review. Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Aquatic Sciences.[Link]

  • Stain and dye stability over a 30-year period: a comparison of certified dye powders by the Biological Stain Commission. Penney, D. P., et al. (2009). Biotechnic & Histochemistry.[Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Stempfer, C., et al. (2016). In book: Sample Preparation in LC-MS Bioanalysis.[Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group, July 3, 2023.[Link]

  • Fluorescent Intensity of Dye Solutions under Different pH Conditions. Zhu, H., et al. (2011). Journal of ASTM International.[Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating a Novel Dibromosulphthalein (DBSP) Assay for OATP1B1 Transporter Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation and implementation of a novel, colorimetric assay using Dibromosulphthalein (DBSP) for the characterization of Organic Anion Transporting Polypeptide 1B1 (OATP1B1) activity. We will explore the scientific rationale, present a detailed experimental protocol, and establish a robust validation plan. This guide will also draw objective comparisons to traditional methods, supported by a clear presentation of experimental data and adherence to regulatory expectations.

The Critical Role of OATP1B1 in Drug Development

Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial uptake transporter predominantly expressed on the basolateral membrane of human hepatocytes.[1] It facilitates the hepatic uptake of a wide array of endogenous compounds (like bilirubin and steroid hormone conjugates) and a significant number of therapeutic drugs, including statins, bosentan, and repaglinide.[1][2]

Given its broad substrate specificity, OATP1B1 is a major site for clinically significant drug-drug interactions (DDIs).[1][3] Inhibition of OATP1B1 can lead to elevated systemic exposure of co-administered drugs, increasing the risk of adverse effects.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of all investigational drugs as potential substrates and inhibitors of OATP1B1.[1][5][6] This makes the availability of reliable, efficient, and predictive in vitro assay systems imperative for modern drug development.[7]

Principle of the Dibromosulphthalein (DBSP) Assay

The proposed assay leverages Dibromosulphthalein (DBSP), a colored organic anion, as a probe substrate for OATP1B1. The core principle is straightforward: cells overexpressing OATP1B1 will exhibit a significantly higher rate of DBSP uptake compared to control (mock-transfected) cells. The amount of DBSP accumulated within the cells directly correlates with OATP1B1 activity and can be quantified following cell lysis by measuring the absorbance of the lysate.

This colorimetric approach offers a compelling alternative to traditional methods that rely on radiolabeled ([³H]) substrates or more complex fluorescent probes. The goal is to provide a safer, more cost-effective, and high-throughput compatible method without compromising data quality.

Comparative Analysis: The DBSP Assay vs. Traditional Methods

The selection of an assay methodology involves a trade-off between various factors including safety, cost, throughput, and sensitivity. The DBSP assay presents a modernized approach to OATP1B1 assessment.

Parameter DBSP Colorimetric Assay Radiolabeled Substrate Assay (e.g., [³H]-E₂17βG) Fluorescent Substrate Assay (e.g., DCF)
Principle Absorbance measurement of intracellular colored substrate.Scintillation counting of intracellular radiolabeled substrate.Fluorescence measurement of intracellular fluorescent substrate.
Pros - Non-radioactive, enhancing safety.- Lower substrate and disposal costs.- High-throughput screening (HTS) compatible.- Simple, direct measurement.- High sensitivity.- Gold standard with extensive historical data.[7]- High sensitivity.- HTS compatible.- No radioactive handling.[8]
Cons - Potentially lower sensitivity than radiolabeled methods.- Potential for color interference from test compounds.- Requires handling and disposal of radioactive materials.- Higher costs (substrate, cocktails, waste).- Lower throughput (scintillation counting).- Potential for compound autofluorescence.- Photobleaching can be an issue.- Indirect measurement can be complex.
Regulatory Acceptance Gaining acceptance; validation data is key.Well-established and accepted.[7]Accepted, but requires careful validation for interference.[8]

Detailed Experimental Protocol: DBSP Uptake Assay

This protocol is designed for a 96-well plate format using HEK293 cells stably transfected with OATP1B1 and a corresponding mock-transfected cell line.

Materials and Reagents
  • HEK293-OATP1B1 and HEK293-Mock cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)

  • Poly-D-lysine coated 96-well plates

  • Dibromosulphthalein (DBSP) stock solution (in DMSO)

  • Rifampicin (or Rifamycin SV) as a positive control inhibitor[7]

  • Krebs-Henseleit (KH) buffer or Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lysis Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Microplate reader capable of absorbance measurement (e.g., 580 nm)

Experimental Workflow

G Seed Seed Wash1 Wash1 PreInc PreInc Wash1->PreInc Inc Inc PreInc->Inc Stop Stop Inc->Stop Lyse Lyse Stop->Lyse Read Read Calc Calc Read->Calc

Caption: High-level workflow for the DBSP-based OATP1B1 uptake assay.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293-OATP1B1 and HEK293-Mock cells into a 96-well Poly-D-lysine coated plate at a density that yields a confluent monolayer on the day of the experiment (e.g., 80,000 cells/well). Incubate for 24-48 hours.

    • Rationale: A confluent monolayer ensures consistent cell numbers per well, which is critical for reproducible results. Poly-D-lysine coating enhances cell adherence.

  • Reagent Preparation: Prepare working solutions of DBSP and inhibitors in HBSS. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting transporter activity.

  • Assay Execution: a. Aspirate the culture medium and wash the cell monolayer twice with 100 µL of pre-warmed (37°C) HBSS. b. Add 100 µL of HBSS, with or without the test inhibitor, to each well. Pre-incubate for 10 minutes at 37°C.

    • Rationale: Pre-incubation allows inhibitors to interact with the transporter before the introduction of the substrate. c. Initiate the uptake reaction by adding 100 µL of the DBSP working solution (final concentration should be near the determined Kₘ value). d. Incubate for a predetermined time (e.g., 5 minutes) at 37°C. This time should be within the linear range of uptake. e. Terminate the transport by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold HBSS.
    • Rationale: Ice-cold buffer immediately halts transporter activity and removes extracellular substrate.
  • Quantification: a. Lyse the cells by adding 100 µL of lysis buffer to each well and incubate for 15 minutes with gentle shaking. b. Measure the absorbance of the lysate in a microplate reader at the appropriate wavelength for DBSP (e.g., 580 nm).

  • Data Analysis: a. Calculate the net OATP1B1-mediated uptake by subtracting the average absorbance from mock-transfected cells from the average absorbance of OATP1B1-expressing cells. b. For inhibition studies, normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor like Rifampicin (100% inhibition). Plot the percent inhibition against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

A Framework for Self-Validation

To ensure the DBSP assay is robust, reproducible, and fit-for-purpose, a thorough validation is required, aligning with principles outlined in regulatory guidance.[9][10][11]

G Assay Validated DBSP Assay Protocol Specificity Specificity Assay->Specificity Kinetics Kinetics Assay->Kinetics Linearity Linearity Assay->Linearity Precision Precision Assay->Precision

Caption: Core parameters for the validation of the cell-based DBSP assay.

Specificity and Functional Confirmation

The primary validation step is to confirm that DBSP uptake is indeed mediated by OATP1B1.

  • Experiment: Measure DBSP uptake in both OATP1B1-expressing and mock cells. A statistically significant increase in uptake in the OATP1B1 cells (an "uptake ratio" of ≥2) is the initial acceptance criterion.[7]

  • Inhibitor Confirmation: Demonstrate that uptake can be significantly reduced by a known OATP1B1 inhibitor, such as Rifampicin or Rifamycin SV.[7] The IC₅₀ value should be determined and compared to literature values.

Determination of Transport Kinetics (Kₘ and Vₘₐₓ)

Understanding the kinetics of DBSP transport is fundamental to optimizing the assay.

  • Experiment: Measure the initial rate of DBSP uptake over a wide range of concentrations (e.g., 0.1 to 100 µM).

  • Analysis: Plot uptake rate versus DBSP concentration and fit the data to the Michaelis-Menten equation to determine the affinity constant (Kₘ) and maximum transport velocity (Vₘₐₓ).

    • Rationale: For subsequent inhibition studies, using a DBSP concentration at or below the Kₘ value ensures the assay is sensitive to competitive inhibitors.

Linearity and Range

The assay signal must be linear within the operational range.[12]

  • Time-Dependence: Measure DBSP uptake at a fixed concentration (e.g., the Kₘ value) over a time course (e.g., 1, 2, 5, 10, 30 minutes) to identify the linear range of uptake. All subsequent experiments must be performed within this range.

  • Cell Density: Confirm that the signal is linear with respect to the number of cells seeded per well.

Precision and Reproducibility

The assay must yield consistent results over time and between experiments.[10][12]

  • Intra-assay Precision: Run multiple replicates (e.g., n=6) of low, medium, and high controls on the same plate. The coefficient of variation (%CV) should be within an acceptable limit (e.g., <15%).

  • Inter-assay Precision: Repeat the same experiment on three different days, preferably by different operators, to assess day-to-day variability. The %CV across days should also be within an acceptable limit (e.g., <20%).

Sample Validation Data Summary

This table illustrates the expected outcomes of a successful validation study.

Validation Parameter Experiment Acceptance Criteria Example Result
Specificity Uptake Ratio(OATP1B1 Uptake) / (Mock Uptake) ≥ 28.5
Specificity Inhibition IC₅₀IC₅₀ for Rifampicin consistent with literature1.5 µM (Lit. ~1-3 µM)
Kinetics Michaelis-MentenGood curve fit (R² > 0.95)Kₘ = 5.2 µM, Vₘₐₓ = 110 pmol/min/mg
Linearity Time CourseLinear uptake up to a specific time pointLinear up to 10 minutes (R² > 0.98)
Precision Intra-assay %CV%CV < 15%8.2%
Precision Inter-assay %CV%CV < 20%14.5%

Conclusion

The Dibromosulphthalein-based assay represents a significant step forward in the practical assessment of OATP1B1 transporter activity. By eliminating the need for radioactive materials, it provides a safer and more cost-effective platform that is highly amenable to the demands of modern drug discovery screening. Its simple, colorimetric readout streamlines the workflow without sacrificing the quantitative rigor required for regulatory submission. The key to its successful implementation lies in the robust, multi-faceted validation process detailed in this guide. By systematically characterizing the assay's specificity, kinetics, linearity, and precision, researchers can establish a trustworthy and reliable tool, ensuring that in vitro DDI assessments are both accurate and efficient.

References

  • Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. (2020). RAPS. [Link]

  • M12 Drug Interaction Studies. (2024). FDA. [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). FDA. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2012). National Institutes of Health (NIH). [Link]

  • In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. (2020). Regulations.gov. [Link]

  • Cell based assays – Assay Development and Validation. (2024). Skanda Life Sciences. [Link]

  • Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions. [Link]

  • Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. (2009). PubMed. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. [Link]

  • OATP1B1 Transporter Assay. BioIVT. [Link]

  • OATP1B3 (SLCO1B3) Transporter Assay. BioIVT. [Link]

  • Structure-based Identification of OATP1B1/3 Inhibitors. (2015). ResearchGate. [Link]

  • Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays. (2016). PubMed. [Link]

  • Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3. (2019). PubMed. [Link]

  • Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. (2019). MDPI. [Link]

  • Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3. (2022). National Institutes of Health (NIH). [Link]

  • Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models. (2018). National Institutes of Health (NIH). [Link]

  • Clinical Significance and Regulatory Framework for the Evaluation of Organic Anion Transporting Polypeptide 1B-Based Drug-Drug Interactions. (2019). ascpt.onlinelibrary.wiley.com. [Link]

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A Comparative Guide for Researchers: Evaluating Liver Function with Dibromosulphthalein and Other Dyes

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that selecting the right tool is paramount for generating robust and meaningful data. The dynamic assessment of liver function, a critical aspect of drug development and toxicology, relies heavily on exogenous dyes that probe the intricate pathways of hepatic clearance. This guide provides an in-depth comparison of Dibromosulphthalein (DBSP) with other key liver function test dyes, grounded in experimental data and mechanistic insights to inform your research decisions.

The Principle of Dye-Based Liver Function Tests

Unlike static liver enzyme tests which primarily indicate hepatocellular injury, dye clearance tests provide a dynamic measure of the liver's ability to perform one of its core functions: removing substances from the blood and excreting them into the bile.[1][2][3] This process is a multi-step physiological cascade involving hepatic blood flow, active uptake by hepatocytes, potential intracellular metabolism (conjugation), and finally, active transport into the biliary canaliculi. The rate at which a dye disappears from the plasma is a direct reflection of the efficiency of this entire pathway.

Dibromosulphthalein (DBSP): A Focus on Biliary Excretion

Dibromosulphthalein (DBSP), an analogue of Bromosulfophthalein (BSP), is an organic anion that serves as a valuable probe for specific aspects of hepatobiliary transport.

Mechanism of Action

Following intravenous injection, the clearance of DBSP is a well-characterized, multi-stage process:

  • Plasma Transport: DBSP rapidly binds to plasma proteins, primarily albumin. This binding is a key determinant of its availability for hepatic uptake.

  • Hepatocellular Uptake: The dye-protein complex travels to the liver, where DBSP is taken up by hepatocytes through carrier-mediated transport.[4][5]

  • Glutathione Conjugation: Inside the hepatocyte, DBSP is conjugated with glutathione (GSH). This crucial metabolic step is catalyzed by the enzyme Glutathione S-transferase (GST).[4][6]

  • Biliary Excretion: The DBSP-glutathione conjugate is then actively transported into the bile. This final excretory step is a sensitive indicator of the functional capacity of the biliary system.

Therefore, the plasma clearance of DBSP provides an integrated measure of hepatic uptake, conjugation capacity, and biliary excretion.[6]

Comparative Analysis: DBSP vs. Alternative Dyes

The choice of dye dictates which specific aspect of liver function is being interrogated. Here, we compare DBSP with the most common alternatives: Indocyanine Green (ICG) and the parent compound, Bromosulfophthalein (BSP).

Indocyanine Green (ICG)

ICG is a fluorescent, water-soluble dye that has become the clinical gold standard for dynamic liver function assessment.[7][8]

  • Mechanism: ICG is taken up exclusively by hepatocytes and is secreted unchanged into the bile without undergoing any metabolic conjugation.[9] Its clearance is therefore dependent on hepatic blood flow, hepatocyte uptake, and biliary secretion, but not on conjugation pathways.[9][10]

  • Advantages: ICG has an excellent safety profile and is rapidly cleared, allowing for repeated measurements.[9] Its clearance rate is a reliable indicator of overall liver perfusion and excretory function, making it ideal for pre-operative assessments in liver surgery.[8][10]

  • Limitations: Because ICG bypasses the conjugation step, it cannot provide information on the liver's metabolic capacity, a key function that can be impaired in certain disease states or by drug-induced liver injury.

Bromosulfophthalein (BSP)

BSP is the parent compound from which DBSP is derived and was historically a workhorse for liver function testing.

  • Mechanism: The clearance mechanism of BSP is virtually identical to that of DBSP, involving hepatic uptake, conjugation with glutathione, and subsequent biliary excretion.[11][12][13]

  • Advantages: Like DBSP, BSP clearance provides a comprehensive assessment of uptake, conjugation, and excretion. Studies have shown that the plasma clearance rate of BSP is typically faster than that of DBSP.[14]

  • Limitations: The clinical use of BSP has been almost entirely abandoned due to a significant risk of severe, sometimes fatal, anaphylactic reactions.[15][16][17] This safety concern makes it unsuitable for routine use in both clinical and many research settings.

Data-Driven Comparison

The following table summarizes the key characteristics and performance metrics of these three dyes to facilitate an objective comparison.

FeatureDibromosulphthalein (DBSP)Indocyanine Green (ICG)Bromosulfophthalein (BSP)
Primary Clearance Pathway Hepatic uptake, GSH conjugation, biliary excretion[4][6]Hepatic uptake, biliary excretion (unchanged)[9]Hepatic uptake, GSH conjugation, biliary excretion[11][12]
Assesses Conjugation Capacity YesNoYes
Plasma Clearance Rate Intermediate[18]Fast[19]Fast (faster than DBSP)[14]
Primary Transporters Carrier-mediated uptake, biliary export pumpsCarrier-mediated uptake, biliary export pumps[10]Carrier-mediated uptake, biliary export pumps
Safety Profile Generally considered safer than BSPHigh (very low incidence of adverse effects)Low (significant risk of anaphylaxis)[15][16][17]
Primary Application Research tool for studying conjugation and biliary excretionClinical and research assessment of overall liver function and blood flow[8]Largely obsolete due to safety concerns

Experimental Methodologies

A robust experimental design is crucial for obtaining reliable dye clearance data. The following represents a standard workflow.

Caption: Standard experimental workflow for dye-based liver function testing.

Protocol: DBSP Clearance in a Rodent Model

This protocol provides a framework for assessing hepatobiliary function using DBSP.

  • Animal Preparation: Anesthetize the subject (e.g., a male Wistar rat) and cannulate the jugular vein for dye injection and the carotid artery for blood collection. Maintain body temperature.

  • Baseline Sample: Collect a pre-injection blood sample to serve as a blank for spectrophotometric analysis.

  • Dye Administration: Inject a precise dose of DBSP (e.g., 1.5 µmol/kg) as a rapid bolus via the jugular vein cannula.

  • Serial Sampling: Collect arterial blood samples (approx. 100-150 µL) at predetermined time points (e.g., 1, 3, 5, 10, 15, 20 minutes post-injection) into heparinized tubes.

  • Plasma Processing: Immediately centrifuge the blood samples to separate the plasma.

  • Quantification: Dilute the plasma samples appropriately and measure the absorbance at the maximal wavelength for DBSP using a spectrophotometer.

  • Data Analysis: Convert absorbance readings to concentrations using a standard curve. Plot the plasma concentration versus time and calculate the plasma disappearance rate and other pharmacokinetic parameters.

Mechanistic Pathways Visualized

The distinct paths of ICG versus the sulphthalein dyes are critical to their differential interpretation.

G cluster_blood Bloodstream cluster_liver Hepatocyte cluster_bile Bile Canaliculus Dye_Albumin Dye-Albumin Complex Uptake Uptake (Carrier-mediated) Dye_Albumin->Uptake Sinusoidal Transport Conjugation GSH Conjugation (GST Enzyme) Uptake->Conjugation DBSP / BSP Path Excretion Biliary Excretion Uptake->Excretion ICG Path Conjugation->Excretion DBSP / BSP Path Bile Excreted Dye Excretion->Bile

Caption: Divergent intrahepatic pathways of liver function test dyes.

Conclusion and Recommendations

The selection of a liver function test dye is not a one-size-fits-all decision; it must be aligned with the specific experimental question.

  • For assessing overall liver function, perfusion, and pre-surgical risk, Indocyanine Green (ICG) is the superior choice due to its excellent safety profile and its reflection of blood flow and excretory capacity.[8][9]

  • For specific investigations into drug-induced liver injury, genetic defects in conjugation, or diseases affecting biliary transport mechanisms, Dibromosulphthalein (DBSP) serves as a more informative tool. Its clearance is directly influenced by the glutathione conjugation system, offering a layer of mechanistic detail that ICG cannot provide.

  • Bromosulfophthalein (BSP) , while mechanistically similar to DBSP, is not recommended for new studies due to the unacceptable risk of severe adverse reactions.[15][16][17]

References

  • Meijer, D. K., Vonk, R. J., Keulemans, K., & Weitering, J. G. (1977). Hepatic uptake and biliary excretion of dibromosulphthalein. Albumin dependence, influence of phenobarbital and nafenopin pretreatment and the role of y and z protein. The Journal of Pharmacology and Experimental Therapeutics, 202(1), 8–21. [Link]

  • Vonk, R. J., Jekel, P., Meijer, D. K., & Hardonk, M. J. (1978). Influence of bile salts on hepatic transport of dibromosulphthalein. Biochemical Pharmacology, 27(3), 397-405. [Link]

  • Maggs, J. L., & Back, D. J. (1987). Dibromosulphophthalein: its pharmacokinetics and binding to hepatic cytosol proteins in rats with acute renal failure. The Journal of Pharmacy and Pharmacology, 39(8), 611–615. [Link]

  • Indocyanine Green Clearance Test ; Purpose, Procedure, Application, Interpretation of Results. (2024, November 10). YouTube. [Link]

  • Sakka, S. G. (2007). The Prognostic Value of a Liver Function Test Using Indocyanine Green (ICG) Clearance in Patients with Multiple Organ Dysfunction Syndrome (MODS). Medicina, 43(5), 369. [Link]

  • Zimniak, P., & Lester, R. (1989). Difference in hepatic uptake of tetra- and di-bromosulfophthalein in rat. Role of hydrophobicity, binding to plasma proteins and affinity for plasma membrane carrier protein. Biochimica et Biophysica Acta (BBA) - General Subjects, 991(2), 269-275. [Link]

  • Baker, P. R., & Cuschieri, A. (1979). Compartmental analysis of the plasma clearance of tetrabromsulphthalein and dibromsulphthalein in the normal dog and in patients with liver disease. Digestion, 19(3), 186–196. [Link]

  • De Gasperi, A., Mazza, E., & Prosperi, M. (2016). Indocyanine green clearance tests to assess liver transplantation outcomes: a systematic review. World Journal of Gastroenterology, 22(22), 5247. [Link]

  • Diagnostic Green. (n.d.). Use of Verdye ICG Test in Liver Function. Diagnostic Green. [Link]

  • McVAY Jr, L. V. (1953). Near fatal reaction to sulfobromophthalein (bromsulphalein) liver test. Journal of the American Medical Association, 152(17), 1622-1623. [Link]

  • Gerhardt, W., & Leistner, K. (1968). [Life Endangering Incident Following Bromsulphaein Test]. Deutsche Gesundheitswesen, 23(48), 2264-2268. [Link]

  • Marks, M. I., & Chicoine, L. (1968). Near fatal reaction to sulfobromophthalein (bromsulphalein) liver test. Canadian Medical Association Journal, 99(11), 549. [Link]

  • Wikipedia. (n.d.). Bromsulfthalein. Wikipedia. [Link]

  • Ali, B. H. (1995). Comparison of bromosulphthalein and indocyanine green clearance in sheep. Research in Veterinary Science, 59(2), 176-179. [Link]

  • Merli, M., & Riggio, O. (2009). Dynamic tests to study liver function. European Review for Medical and Pharmacological Sciences, 13, 19-25. [Link]

  • Brauer, R. W., & Pessotti, R. L. (1950). Hepatic uptake and biliary excretion of bromsulphthalein in the dog. American Journal of Physiology-Legacy Content, 162(3), 565-574. [Link]

  • Cleveland Clinic. (n.d.). Liver Function Tests. Cleveland Clinic. [Link]

  • MedlinePlus. (2023, December 5). Liver Function Tests. MedlinePlus. [Link]

  • Wikipedia. (n.d.). Liver function tests. Wikipedia. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of BSEP Inhibition Assays for DILI Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Validating Hepatobiliary Transporter Assays

In the landscape of drug development, Drug-Induced Liver Injury (DILI) remains a primary cause of both late-stage clinical trial failures and post-market drug withdrawal. A key initiating event in cholestatic DILI is the inhibition of the Bile Salt Export Pump (BSEP, or ABCB11), the primary transporter responsible for clearing bile acids from hepatocytes into the bile canaliculi.[1] Consequently, assessing a compound's potential to inhibit BSEP has become a critical checkpoint in safety pharmacology.

The Central Role of BSEP in Hepatobiliary Homeostasis

The liver maintains a delicate balance of bile acid synthesis, uptake, and efflux to facilitate digestion while preventing the self-destruction of hepatocytes by these cytotoxic detergent-like molecules.[1] BSEP, an ATP-dependent efflux transporter located on the apical (canalicular) membrane of hepatocytes, is the final and rate-limiting step in the secretion of monovalent bile salts into the bile.[2]

Inhibition of BSEP by a xenobiotic leads to the intracellular accumulation of bile acids, triggering a cascade of cytotoxic events, including mitochondrial dysfunction and the generation of reactive oxygen species, ultimately culminating in apoptosis or necrosis of the hepatocyte.[2] This process is a well-established mechanism underlying cholestatic DILI.[1][3] Therefore, accurately quantifying a drug's inhibitory potential against BSEP is a cornerstone of modern DILI risk assessment.

cluster_Hepatocyte Hepatocyte cluster_Membrane Blood Sinusoidal Blood NTCP NTCP/OATPs (Uptake) Blood->NTCP Uptake BileAcids_Intra Intracellular Bile Acids NTCP->BileAcids_Intra BSEP BSEP (ABCB11) (Efflux) Bile Bile Canaliculus BSEP->Bile Secretion MRPs MRPs/OSTα/β (Basolateral Efflux) MRPs->Blood Alternative Efflux BileAcids_Intra->BSEP BileAcids_Intra->MRPs Mitochondrion Mitochondrial Dysfunction BileAcids_Intra->Mitochondrion Accumulation Leads to Stress Apoptosis Hepatocyte Injury/ Apoptosis Mitochondrion->Apoptosis Drug Inhibitory Drug (Xenobiotic) Drug->BSEP Inhibition caption Mechanism of BSEP Inhibition Leading to DILI.

Figure 1: Mechanism of BSEP Inhibition Leading to DILI.

Comparative Analysis of Core Methodologies

The two most widely adopted in vitro platforms for assessing BSEP inhibition are the isolated membrane vesicle assay and the sandwich-cultured human hepatocyte (SCHH) model. Each offers distinct advantages and limitations, and their true power is realized when used in concert.

FeatureMembrane Vesicle AssaySandwich-Cultured Hepatocyte (SCHH) Assay
Test System Inside-out vesicles from Sf9 or HEK293 cells overexpressing human BSEP.[2]Primary human hepatocytes cultured between two layers of collagen, forming functional bile canaliculi.[4]
Principle Measures ATP-dependent uptake of a probe substrate (e.g., [³H]-taurocholate) into vesicles. Inhibition is quantified by a decrease in substrate accumulation.[2]Measures biliary excretion of a probe substrate. Inhibition is quantified by a decrease in the Biliary Excretion Index (BEI).[4][5]
Physiological Relevance Low. An isolated, artificial system lacking metabolism, uptake transporters, or cellular context.[6]High. A metabolically competent system with polarized transporters and functional bile networks, closely mimicking the in vivo environment.[4]
Throughput High. Amenable to 96- or 384-well plate formats, ideal for screening.Low to Medium. More complex culture and assay procedures limit throughput.
Data Output IC₅₀ value for direct BSEP inhibition.Biliary Excretion Index (BEI), intracellular concentrations. Can reveal effects on uptake and efflux.[7]
Key Advantage Mechanistically clean, directly measures interaction with BSEP. Cost-effective for large screens.Provides a holistic view, integrating uptake, metabolism, and efflux. Higher potential for in vitro-in vivo correlation.
Key Limitation Does not account for cell permeability, intracellular concentration, or metabolism of the test compound, which can lead to false negatives or positives.[6]Technically challenging, lower throughput, and subject to variability in primary cell lots.

Table 1. Head-to-Head Comparison of Primary BSEP Inhibition Assay Platforms.

The First Line of Defense: The Membrane Vesicle Assay

The vesicle assay is the workhorse of early-stage DILI screening. Its simplicity and high-throughput nature make it ideal for rapidly ranking compounds.[2] By using inside-out membrane vesicles, the assay directly measures the ATP-dependent transport of a probe substrate into the vesicle lumen. A test compound's potency is determined by its ability to reduce this transport, yielding an IC₅₀ value.

However, this simplicity is also its greatest weakness. The assay exists in a vacuum, devoid of the physiological context of a living hepatocyte. It cannot tell you if a compound will even reach BSEP in a real cell, or if it will be rapidly metabolized into a more or less potent inhibitor. This is why conflicting IC₅₀ cutoff values for DILI risk (ranging from <25 µM to <300 µM) have been proposed; the IC₅₀ alone is not the full story.[8]

The Gold Standard: Sandwich-Cultured Human Hepatocytes (SCHH)

The SCHH model represents a significant step up in physiological relevance. By culturing primary hepatocytes between two layers of collagen, the cells re-establish polarity and form functional, sealed bile canaliculi.[4][5] This system allows for the integrated study of a drug's journey: uptake across the basolateral membrane, potential intracellular metabolism, and finally, efflux across the apical membrane into the bile network.

The key endpoint in this assay is the Biliary Excretion Index (BEI), which quantifies the fraction of the compound that is transported into the bile canaliculi.[4] This is achieved by running the experiment in parallel with and without calcium in the buffer; calcium is required to maintain the tight junctions that seal the canaliculi. By measuring the difference in substrate accumulation, one can calculate the amount sequestered in the bile. A potent BSEP inhibitor will cause a significant reduction in the BEI.

While more predictive, the SCHH assay is also more resource-intensive. However, for compounds flagged in initial screens or for lead candidates, the data generated are invaluable for a more accurate risk assessment.

Experimental Protocols: A Practical Guide

Authoritative Grounding: These protocols are synthesized from established methodologies published by leading consortia and researchers in the field.[2][5][9][10][11]

Protocol 1: Vesicular Transport Assay for BSEP Inhibition

Objective: To determine the IC₅₀ value of a test compound against BSEP-mediated transport of [³H]-Taurocholate.

Materials:

  • BSEP-expressing membrane vesicles (e.g., from Sf9 cells) and control vesicles.

  • [³H]-Taurocholate (Probe Substrate).

  • Assay Buffer (e.g., Tris-MES buffer, pH 7.4).

  • ATP and AMP solutions.

  • Test compound and positive control inhibitor (e.g., Troglitazone).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Reaction Mix: In a 96-well plate on ice, mix the membrane vesicles (50 µg protein/well) with the assay buffer and the desired concentration of [³H]-Taurocholate (typically 1-2 µM, well below Kₘ).

  • Compound Addition: Add the test compound dilutions to the reaction mix. Include vehicle-only wells as a 100% activity control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the vesicles.

  • Initiation of Transport: Initiate the transport reaction by adding ATP solution to the wells. To determine non-specific, ATP-independent transport, add an equal concentration of AMP to a parallel set of wells.

  • Incubation: Incubate the plate at 37°C for a predetermined linear time (typically 5-15 minutes).

  • Termination: Stop the reaction by adding 200 µL of ice-cold wash buffer. Immediately transfer the contents of the plate to a 96-well filter plate placed on a vacuum manifold.

  • Washing: Quickly filter the solution and wash the wells 3-5 times with ice-cold wash buffer to remove untransported substrate.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate ATP-dependent transport: (dpm in ATP wells) - (dpm in AMP wells).

    • Normalize data to the vehicle control (100% transport).

    • Plot the percent inhibition versus test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Reagents: Vesicles, Substrate, ATP/AMP, Buffers a1 Combine Vesicles, [3H]-Substrate, and Test Compound p1->a1 p2 Prepare Serial Dilution of Test Compound p2->a1 a2 Pre-incubate at 37°C a1->a2 a3 Initiate Transport with ATP (or AMP) a2->a3 a4 Incubate at 37°C (Linear Time) a3->a4 a5 Stop Reaction with Ice-Cold Buffer a4->a5 a6 Filter & Wash on Vacuum Manifold a5->a6 d1 Add Scintillant & Read Plate a6->d1 d2 Calculate ATP-dependent Transport d1->d2 d3 Normalize to Control & Plot Inhibition Curve d2->d3 d4 Determine IC50 Value d3->d4 caption Workflow for the Vesicle-Based BSEP Inhibition Assay.

Figure 2: Workflow for the Vesicle-Based BSEP Inhibition Assay.

Protocol 2: Biliary Excretion Index (BEI) Assay in SCHH

Objective: To determine the effect of a test compound on the biliary excretion of a probe substrate in sandwich-cultured human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes and appropriate culture reagents.

  • Collagen-coated plates.

  • Probe substrate (e.g., [³H]-Taurocholate or a fluorescent analogue like tauro-nor-THCA-24-DBD).[6][10]

  • Hanks' Balanced Salt Solution (HBSS) with calcium (Standard Buffer) and without calcium (Ca²⁺-free Buffer).

  • Test compound and positive control inhibitor.

  • Cell lysis buffer.

  • Appropriate analytical equipment (scintillation counter or fluorescence plate reader).

Procedure:

  • Hepatocyte Culture: Plate cryopreserved human hepatocytes on collagen-coated plates and culture for 4-6 days, allowing them to form a monolayer and overlay with collagen to create the sandwich configuration. This allows for the reformation of functional bile canaliculi.[5]

  • Compound Preparation: Prepare solutions of the test compound and positive control in Standard Buffer.

  • Pre-incubation:

    • Divide the cultured plates into two groups.

    • Group A (Cells + Bile): Pre-incubate with Standard Buffer containing the test compound for 10-30 minutes at 37°C.

    • Group B (Cells only): Pre-incubate with Ca²⁺-free Buffer containing the test compound for 10-30 minutes at 37°C. The absence of calcium disrupts the tight junctions, allowing any substrate excreted into the bile to leak out.[5][11]

  • Substrate Incubation: Remove the pre-incubation buffer and add fresh buffer (Standard or Ca²⁺-free) containing both the test compound and the probe substrate. Incubate for a predetermined linear uptake time (e.g., 10-30 minutes) at 37°C.

  • Termination and Washing: Stop the incubation by aspirating the dosing solution and washing the cell monolayers 3-4 times with ice-cold Standard Buffer.

  • Cell Lysis: Lyse the cells in each well using an appropriate lysis buffer (e.g., 0.1N NaOH or Triton X-100).

  • Quantification: Determine the amount of probe substrate in the cell lysates from both Group A and Group B plates using scintillation counting or fluorescence measurement. Also, determine the protein content in each well to normalize the data.

  • Data Analysis:

    • Calculate the normalized accumulation for both conditions (pmol/mg protein).

    • Accumulation in Bile = (Accumulation in Group A) - (Accumulation in Group B).

    • Biliary Excretion Index (BEI %) = [ (Accumulation in Bile) / (Accumulation in Group A) ] * 100.

    • Compare the BEI in the presence of the test compound to the vehicle control to determine the percent inhibition of biliary excretion.

Cross-Validation: Building a Weight-of-Evidence Approach

A single IC₅₀ value or BEI percentage is not a definitive verdict. A robust DILI risk assessment relies on a weight-of-evidence approach, integrating data from multiple sources to build a compelling case.

Beyond BSEP: The Role of Other Transporters (MDR3, MRPs)

While BSEP is the primary driver, other hepatobiliary transporters play crucial, interconnected roles.

  • MDR3 (ABCB4): This canalicular floppase is responsible for translocating phosphatidylcholine (PC) into the bile. PC is essential for forming mixed micelles with bile salts, which neutralizes their toxicity and protects the biliary epithelium.[12][13] Inhibition of MDR3 can lead to a bile salt-rich, PC-poor bile that is highly damaging to cholangiocytes.[14] Some DILI-positive compounds are potent inhibitors of both BSEP and MDR3, suggesting a synergistic mechanism of injury.[12][13]

  • MRPs (MRP2, MRP3, MRP4): These transporters also contribute to bile formation and provide alternative efflux pathways. MRP2, on the canalicular membrane, transports conjugated bile acids and other organic anions.[3] MRP3 and MRP4 are located on the basolateral membrane and can be upregulated under cholestatic conditions to efflux bile acids back into the blood, acting as a protective overflow mechanism.[15] Assessing a compound's effect on these transporters provides a more complete picture of its potential to disrupt overall hepatobiliary disposition.[12][15]

In Silico Cross-Validation: Quantitative Systems Toxicology (QST)

The ultimate cross-validation step involves integrating in vitro data into a computational framework. Quantitative Systems Toxicology (QST) models, such as DILIsym®, are mathematical representations of the physiological and biochemical pathways within the liver.[16][17][18]

These models can:

  • Integrate Multiple Datasets: Combine in vitro inhibition data for BSEP, MDR3, and MRPs with data on mitochondrial toxicity and oxidative stress.[16]

  • Incorporate Pharmacokinetics: Use physiologically based pharmacokinetic (PBPK) modeling to predict the actual liver concentration of the drug and its metabolites.[16]

  • Simulate Population Variability: Model the effects of a drug on a virtual population ("SimPops") that accounts for genetic and physiological differences, helping to explain idiosyncratic DILI.[16]

  • Predict Clinical Outcomes: Simulate biomarkers of liver injury, such as ALT and bilirubin levels, to predict the likely clinical response.[18]

By inputting the IC₅₀ and Kᵢ values from vesicle assays and the integrated clearance data from SCHH experiments, QST models can simulate whether the predicted drug exposure in the liver is sufficient to cause bile acid accumulation and subsequent cell death.[2][17] This in silico cross-validation provides the strongest link between in vitro measurements and potential clinical risk.

cluster_invitro In Vitro Assessment cluster_insilico In Silico Integration & Prediction cluster_risk Risk Assessment Vesicle High-Throughput Screen: Membrane Vesicle Assay (BSEP IC50) SCHH Physiological Confirmation: SCHH Assay (Biliary Excretion Index) Vesicle->SCHH Flagged Compounds QST QST Model (e.g., DILIsym) Integrates all data to simulate hepatocyte response Vesicle->QST SCHH->QST OtherTx Mechanistic Insight: Other Transporter Assays (MDR3, MRPs) OtherTx->QST PBPK PBPK Modeling (Predict Liver Exposure) PBPK->QST Risk Weight-of-Evidence DILI Risk Assessment QST->Risk caption Integrated DILI Risk Assessment Workflow.

Figure 3: Integrated DILI Risk Assessment Workflow.

Conclusion

The assessment of BSEP inhibition is a critical but nuanced component of DILI risk prediction. A tiered, cross-validation strategy is essential for making informed decisions in drug development. The journey begins with high-throughput vesicle assays to flag potential inhibitors, followed by more physiologically relevant SCHH assays to confirm effects in an integrated cellular system. These data should be further contextualized by examining effects on other key transporters like MDR3 and MRPs. Finally, integrating all in vitro data with pharmacokinetic predictions into a QST modeling platform provides the most comprehensive and clinically translatable risk assessment. By embracing this multi-faceted, weight-of-evidence approach, we can enhance the scientific integrity of our safety evaluations and build a more robust pipeline of safer medicines.

References

  • Charles River Laboratories. (2025, July 11). Drug Transporters in Drug-Induced Liver Toxicity. [Link]

  • Brouwer, K. L. R., et al. (2024, April 13). Hepatic Bile Acid Transporters and Drug-induced Hepatotoxicity. National Institutes of Health. [Link]

  • Aleo, M. D., et al. (2017, May 15). Evaluating the Role of Multidrug Resistance Protein 3 (MDR3) Inhibition in Predicting Drug-Induced Liver Injury Using 125 Pharmaceuticals. National Institutes of Health. [Link]

  • Longo, D. M., et al. (2016). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. National Institutes of Health. [Link]

  • Gáborik, Z., et al. (2022, December 22). Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing. National Institutes of Health. [Link]

  • Oorts, M., et al. (2019). Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function. ResearchGate. [Link]

  • Generaux, G. T., et al. (2021). Investigating bile acid-mediated cholestatic drug-induced liver injury using a mechanistic model of multidrug resistance protein 3 (MDR3) inhibition. Frontiers. [Link]

  • Zhang, J., et al. (2016). Novel BSEP and MDR3 Inhibition Assays for Investigating Drug- Induced Liver Injury. SlideShare. [Link]

  • Vermeer, L. M., et al. (n.d.). EVALUATION OF CLINICALLY RELEVANT INHIBITORS OF BSEP USING B-CLEAR® HUMAN SANDWICH-CULTURED HEPATOCYTES TO BETTER PREDICT INHIBITION AND CHOLESTASIS. XenoTech. [Link]

  • Kenna, J. G., et al. (2018). Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective. National Institutes of Health. [Link]

  • Yucha, R. W., et al. (2017, March 27). In Vitro Drug-Induced Liver Injury Prediction: Criteria Optimization of Efflux Transporter IC50 and Physicochemical Properties. Toxicological Sciences | Oxford Academic. [Link]

  • Swift, B., et al. (2010). Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • De Bruyn, T., et al. (2019). Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function. Springer Nature Experiments. [Link]

  • Abe, K., et al. (2009). Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors. National Institutes of Health. [Link]

  • Woodhead, J. L., et al. (2014, November 6). Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury. Frontiers. [Link]

  • BioIVT. (n.d.). BSEP Transporter Assay. [Link]

  • PubChem. (2020, June 22). Inhibition of human BSEP overexpressed in Sf9 cell membrane vesicles assessed as uptake of [3H]-taurocholate in presence of ATP measured after 15 to 20 mins by membrane vesicle transport assay. [Link]

  • Howell, B. A., et al. (n.d.). Assessing the Role of Intracellular Binding Protein in Drug-Induced Bile Acid Transporter Inhibition Using Quantitative Systems Pharmacology (QSP) Modeling. Simulations Plus. [Link]

  • Riccalton-Ker, S., et al. (2019, February). Evaluation of Drug Biliary Excretion Using Sandwich-Cultured Human Hepatocytes. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • Woodhead, J. L., et al. (2014, November 7). Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury. National Institutes of Health. [Link]

  • Swift, B., et al. (2010). Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity. National Institutes of Health. [Link]

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A Comparative Guide to Dibromosulphthalein (DBSP) Uptake Across Species: Navigating Preclinical Translation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Dibromosulphthalein in an Evolving Preclinical Landscape

Dibromosulphthalein (DBSP), a derivative of sulfobromophthalein (BSP), has long served as a valuable probe for assessing hepatic transport function. Its hepatic uptake is predominantly mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of solute carriers, critical players in the disposition of a wide array of endogenous compounds and xenobiotics, including many clinically relevant drugs.[1] Understanding the species-specific differences in DBSP uptake is paramount for the accurate interpretation of preclinical data and its extrapolation to human pharmacokinetics. This guide provides a comprehensive comparative analysis of DBSP uptake in key preclinical species—rat, mouse, dog, and monkey—relative to humans, grounded in the molecular mechanisms of transport and supported by established experimental methodologies.

The Molecular Gatekeepers: A Comparative Overview of OATP Transporters

The hepatic uptake of DBSP is a carrier-mediated process primarily facilitated by OATP transporters located on the sinusoidal membrane of hepatocytes. Significant species differences in the expression, substrate specificity, and number of OATP orthologs present a major challenge in preclinical drug development.

Human OATP Landscape

In humans, the liver-specific uptake of DBSP and other organic anions is predominantly mediated by two key transporters: OATP1B1 and OATP1B3 .[1] While sharing some substrate overlap, they exhibit distinct substrate preferences and transport kinetics. OATP1B1 is generally considered the major hepatic uptake transporter for a broad range of substrates.

Species Orthologs: A Complex Picture
  • Rat: The primary OATP transporter in the rat liver responsible for the uptake of DBSP-like substrates is Oatp1b2 . Functionally, it is considered to be the ortholog of both human OATP1B1 and OATP1B3.

  • Mouse: Similar to rats, mice possess a single liver-specific OATP1B transporter, Oatp1b2 , which is the functional equivalent of human OATP1B1 and OATP1B3. The lack of distinct 1B1 and 1B3 orthologs in rodents is a critical consideration when translating findings to humans.

  • Dog: The dog genome contains a single liver-specific OATP1B family member, Oatp1b4 .[2][3] This transporter shares functional characteristics with both human OATP1B1 and OATP1B3, transporting common substrates like bromosulfophthalein (BSP) and estradiol-17β-glucuronide, as well as the OATP1B3-specific substrate cholecystokinin octapeptide (CCK-8).[2][3][4] The substrate specificity of dog Oatp1b4 appears to correlate more closely with human OATP1B3.[5]

  • Cynomolgus Monkey: As a primate species, the cynomolgus monkey possesses distinct OATP1B1 and OATP1B3 orthologs that share a high degree of sequence homology (91.9% and 93.5%, respectively) and functional similarity with their human counterparts.[6][7] This makes the cynomolgus monkey a more predictive model for human OATP1B-mediated transport.

The following diagram illustrates the species differences in liver-specific OATP1B transporters.

G cluster_human Human cluster_monkey Cynomolgus Monkey cluster_dog Dog cluster_rodent Rat & Mouse human_oatp1b1 OATP1B1 monkey_oatp1b1 OATP1B1 human_oatp1b1->monkey_oatp1b1 Ortholog dog_oatp1b4 Oatp1b4 human_oatp1b1->dog_oatp1b4 Functional Ortholog rodent_oatp1b2 Oatp1b2 human_oatp1b1->rodent_oatp1b2 Functional Ortholog human_oatp1b3 OATP1B3 monkey_oatp1b3 OATP1B3 human_oatp1b3->monkey_oatp1b3 Ortholog human_oatp1b3->dog_oatp1b4 Functional Ortholog human_oatp1b3->rodent_oatp1b2 Functional Ortholog

OATP1B Orthologs in Different Species

Comparative Uptake Kinetics: A Data-Driven Analysis

SpeciesPrimary Hepatic OATP(s)SubstrateApparent Km (µM)Apparent Vmax (nmol/mg protein/min)Reference
Human OATP1B1, OATP1B3Estradiol-17β-glucuronide (OATP1B1/1B3 substrate)4-25Not specified[2]
Rat Oatp1b2Bromosulfophthalein~7~2.6[8]
Dog Oatp1b4Estradiol-17β-glucuronide~5Not specified[2][3]
Dog Oatp1b4Estrone-3-sulfate~33Not specified[2][3]
Monkey (Cyno) OATP1B1, OATP1B3RosuvastatinSimilar to humanSimilar to human[6]

Key Insights from Kinetic Data:

  • The presence of a single functional OATP1B ortholog in rodents and dogs, compared to two in humans and monkeys, can lead to differences in overall uptake capacity and potential for saturation.

  • The cynomolgus monkey demonstrates the closest functional similarity to humans in terms of OATP1B-mediated transport, making it a valuable model for predicting human pharmacokinetics of OATP substrates.[6]

  • The differences in Km values for various substrates highlight the unique binding affinities of the different OATP orthologs.

Experimental Protocol: In Vitro Hepatocyte Uptake Assay for DBSP

This protocol outlines a standard procedure for measuring the uptake of DBSP in plated cryopreserved hepatocytes, a widely accepted in vitro model.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, dog, or monkey)

  • Collagen-coated culture plates

  • Hepatocyte plating and incubation media

  • Dibromosulphthalein (DBSP) stock solution

  • Ice-cold wash buffer (e.g., PBS)

  • Lysis buffer

  • Scintillation fluid (if using radiolabeled DBSP)

  • Analytical equipment for DBSP quantification (e.g., LC-MS/MS or scintillation counter)

Procedure:

  • Cell Plating:

    • Thaw cryopreserved hepatocytes according to the manufacturer's instructions.

    • Plate the hepatocytes onto collagen-coated plates at a desired density.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours).[9]

  • Pre-incubation:

    • Aspirate the plating medium and wash the cells with pre-warmed incubation buffer.

    • Add fresh incubation buffer and pre-incubate the cells at 37°C for 10-15 minutes to allow them to equilibrate.

  • Uptake Initiation:

    • Aspirate the pre-incubation buffer.

    • Add the incubation buffer containing a range of DBSP concentrations to initiate the uptake experiment.

  • Incubation:

    • Incubate the plates at 37°C for a predetermined time course (e.g., 1, 2, 5, 10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the DBSP-containing medium.

    • Immediately wash the cells multiple times with ice-cold wash buffer to remove any unbound DBSP.

  • Cell Lysis and Quantification:

    • Add lysis buffer to the wells to lyse the cells and release the intracellular contents.

    • Collect the cell lysate and quantify the amount of DBSP taken up by the hepatocytes using a suitable analytical method.

  • Data Analysis:

    • Determine the initial uptake rate at each DBSP concentration.

    • Plot the uptake rate against the DBSP concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

The following diagram illustrates the experimental workflow for the in vitro hepatocyte uptake assay.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes plate Plate on Collagen-Coated Plates thaw->plate attach Allow Attachment (4-6 hours) plate->attach preincubate Pre-incubate at 37°C attach->preincubate add_dbsp Initiate Uptake with DBSP Solution preincubate->add_dbsp incubate Incubate for Time Course add_dbsp->incubate terminate Terminate Uptake with Cold Wash incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Intracellular DBSP lyse->quantify kinetics Determine Km and Vmax quantify->kinetics

In Vitro Hepatocyte Uptake Assay Workflow

Conclusion and Future Directions

The comparative analysis of DBSP uptake highlights the significant species differences in the OATP family of transporters, which are the primary mediators of its hepatic clearance. While rodents and dogs possess a single functional OATP1B ortholog, the presence of distinct OATP1B1 and OATP1B3 in cynomolgus monkeys makes them a more translatable model for human hepatic uptake.

For drug development professionals, a thorough understanding of these species differences is crucial for selecting the appropriate preclinical models and for accurately predicting human pharmacokinetics. While this guide provides a framework for this comparative analysis, the lack of direct, head-to-head kinetic data for DBSP across all species underscores the need for further research in this area. Future studies should aim to generate these valuable datasets to refine our in vitro-in vivo extrapolation models and ultimately improve the efficiency and success rate of drug development.

References

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A Researcher's Guide to Validating Dibromosulphthalein as a Transporter Substrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and related scientific fields, the precise characterization of how a compound interacts with physiological transporters is a critical step in understanding its pharmacokinetic profile and potential for drug-drug interactions. This guide provides an in-depth, technical comparison for the validation of Dibromosulphthalein (DBSP) as a substrate for specific drug transporters, with a focus on the Organic Anion Transporting Polypeptides (OATPs) and the Multidrug Resistance-Associated Protein 2 (MRP2).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for establishing a self-validating system for your investigations. By understanding the "why" behind the "how," researchers can design more robust experiments and interpret their data with greater confidence.

Introduction: The Critical Role of Transporter Substrate Validation

Membrane transporters are integral to the absorption, distribution, metabolism, and excretion (ADME) of a vast array of endogenous and exogenous compounds, including many therapeutic drugs. Identifying whether a drug candidate is a substrate of a particular transporter is a key objective in preclinical drug development. This knowledge is crucial for predicting its disposition in the body, understanding potential tissue-specific accumulation, and foreseeing clinically significant drug-drug interactions (DDIs).

Dibromosulphthalein (DBSP), a brominated derivative of sulfophthalein, has historically been used as a diagnostic agent for liver function. Its hepatic uptake and subsequent biliary excretion make it a valuable tool for studying the function of transporters expressed in the liver. This guide will focus on the validation of DBSP as a substrate for two key families of hepatic transporters: the OATP family of uptake transporters (specifically OATP1B1 and OATP1B3) located on the sinusoidal (basolateral) membrane of hepatocytes, and the MRP2 efflux transporter, located on the canalicular (apical) membrane.

The Transporters of Interest: OATP1B1, OATP1B3, and MRP2

A thorough understanding of the transporters is paramount before designing validation studies.

  • Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3): These are influx transporters belonging to the solute carrier (SLC) superfamily. They are predominantly expressed on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of amphipathic organic compounds from the blood into the liver.[1][2] OATP1B1 and OATP1B3 share significant substrate overlap, but also exhibit distinct substrate specificities.[3]

  • Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): This is an efflux transporter belonging to the ATP-binding cassette (ABC) superfamily. It is primarily located on the apical membrane of polarized cells, such as the canalicular membrane of hepatocytes, where it mediates the ATP-dependent efflux of organic anions, including many drug conjugates, into the bile.[4][5]

The coordinated action of OATPs on the basolateral membrane and MRP2 on the canalicular membrane facilitates the vectorial transport of substrates from the blood, through the hepatocytes, and into the bile for elimination.

Comparative Analysis: DBSP vs. Alternative Substrates

To provide a robust comparison, this guide presents kinetic data for well-characterized substrates of OATP1B1, OATP1B3, and MRP2. This allows researchers to benchmark their findings for DBSP against established standards.

Table 1: Comparative Transport Kinetics of OATP1B1 Substrates
SubstrateKm (µM)Vmax (pmol/min/mg protein)Cell SystemReference
Estradiol-17β-glucuronide12.851.37HEK293[8]
Atorvastatin2.6Not specifiedHEK293[4][9]
Rosuvastatin13Not specifiedHEK293[4][9]
Pravastatin37Not specifiedHEK293[4][9]
Simvastatin acid2.1Not specifiedHEK293[9]
Nilotinib10.146.95 nmol/mg protein/minCHO[10]
Vandetanib2.7275.95 nmol/mg protein/minCHO[10]
Table 2: Comparative Transport Kinetics of OATP1B3 Substrates
SubstrateKm (µM)Vmax (pmol/min/mg protein)Cell SystemReference
Estradiol-17β-glucuronide4.8390HEK293[11]
Atorvastatin1.9Not specifiedHEK293[4][9]
Rosuvastatin40Not specifiedHEK293[4][9]
Pravastatin28Not specifiedHEK293[4][9]
Canertinib12.1815.34 nmol/mg protein/minCHO[10]
Nilotinib7.846.75 nmol/mg protein/minCHO[10]
Vandetanib4.37194.64 nmol/mg protein/minCHO[10]
Table 3: Comparative Transport Kinetics of MRP2 Substrates
SubstrateKm (µM)Vmax (pmol/mg protein/min)Test SystemReference
Oxaliplatin301268 pmol/mg protein/minMembrane Vesicles
Benzylpenicillin (rat Mrp2)44508.4cLPM Vesicles[12]
Cys-S-Hg-S-Cys63.4148.6 nmol/mg protein/30sMembrane Vesicles[3]

Experimental Validation of DBSP as a Transporter Substrate

The validation of a compound as a transporter substrate is a multi-step process that involves demonstrating uptake or efflux mediated by the transporter, showing saturability, and confirming specificity through inhibition.

OATP-Mediated Uptake of DBSP: A Step-by-Step Protocol

This protocol describes a typical uptake assay using a cell line stably overexpressing a specific OATP transporter (e.g., HEK293-OATP1B1).

G cluster_prep Cell Preparation cluster_assay Uptake Assay seed Seed HEK293-OATP1B1 and Mock cells in 24-well plates culture Culture for 48 hours seed->culture wash1 Wash cells with pre-warmed HBSS buffer culture->wash1 preincubate Pre-incubate cells with HBSS for 10 min at 37°C wash1->preincubate add_dbsp Initiate uptake by adding DBSP solution (with or without inhibitors) preincubate->add_dbsp incubate Incubate for a defined time (e.g., 2-5 minutes) at 37°C add_dbsp->incubate stop_wash Terminate uptake by washing with ice-cold HBSS incubate->stop_wash lyse Lyse cells stop_wash->lyse quantify Quantify intracellular DBSP (e.g., by LC-MS/MS) lyse->quantify

Caption: Workflow for an OATP-mediated substrate uptake assay.

Detailed Protocol:

  • Cell Culture:

    • Seed HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1 or OATP1B3) and mock-transfected control cells into 24-well plates at a suitable density.

    • Culture the cells for 48 hours to form a confluent monolayer.

  • Uptake Assay:

    • Aspirate the culture medium and wash the cells once with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Pre-incubate the cells with HBSS for 10 minutes at 37°C to equilibrate the temperature.

    • Initiate the uptake by adding a solution of DBSP in HBSS at various concentrations. To determine kinetic parameters, a range of concentrations bracketing the expected Km value should be used.

    • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.

    • Terminate the uptake by rapidly aspirating the DBSP solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a mild detergent).

    • Quantify the intracellular concentration of DBSP using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis:

    • Subtract the uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the net transporter-mediated uptake.

    • Plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    Michaelis-Menten Equation: V = (Vmax * [S]) / (Km + [S])

    Where:

    • V = Initial velocity of uptake

    • Vmax = Maximum velocity of uptake

    • [S] = Substrate concentration

    • Km = Michaelis-Menten constant (substrate concentration at which the reaction rate is half of Vmax)

MRP2-Mediated Efflux of DBSP: The Vesicular Transport Assay

For efflux transporters like MRP2, a vesicular transport assay using inside-out membrane vesicles is a common and effective method.

G cluster_prep Vesicle Preparation cluster_assay Transport Assay prep_vesicles Prepare inside-out membrane vesicles from cells overexpressing MRP2 mix Mix vesicles with DBSP (with or without inhibitors) prep_vesicles->mix initiate Initiate transport by adding ATP-containing buffer mix->initiate incubate Incubate for a defined time at 37°C initiate->incubate stop Stop reaction with ice-cold stop solution incubate->stop filter Rapidly filter the mixture to trap vesicles on a filter plate stop->filter wash Wash the filter to remove unbound DBSP filter->wash quantify Quantify DBSP trapped in vesicles wash->quantify

Caption: Workflow for an MRP2-mediated vesicular transport assay.

Detailed Protocol:

  • Vesicle Preparation:

    • Prepare inside-out membrane vesicles from a suitable expression system (e.g., Sf9 insect cells or HEK293 cells) overexpressing human MRP2. Control vesicles from cells not expressing the transporter should also be prepared.

  • Vesicular Transport Assay:

    • On ice, mix the membrane vesicles with a solution containing DBSP at various concentrations in a transport buffer.

    • Initiate transport by adding an ATP-containing buffer to the mixture and immediately transferring the samples to a 37°C water bath. A parallel set of experiments should be conducted with a non-hydrolyzable ATP analog (e.g., AMP) to determine ATP-independent uptake.

    • Incubate for a short, defined period.

    • Terminate the reaction by adding an ice-cold stop solution.

    • Rapidly filter the mixture through a filter plate that retains the vesicles.

    • Wash the filters with ice-cold buffer to remove any unbound DBSP.

    • Quantify the amount of DBSP trapped inside the vesicles, typically by scintillation counting if a radiolabeled substrate is used, or by LC-MS/MS after lysing the vesicles.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

    • Determine the kinetic parameters (Km and Vmax) by plotting the ATP-dependent uptake rate against the substrate concentration and fitting to the Michaelis-Menten equation.

Inhibition of DBSP Transport: Assessing Drug-Drug Interaction Potential

To further validate DBSP as a substrate and to explore its potential for DDIs, inhibition assays are crucial. These assays measure the ability of a test compound to inhibit the transporter-mediated uptake or efflux of a known probe substrate.

Table 4: IC50 Values of Known Inhibitors for OATP1B1 and OATP1B3
InhibitorTransporterProbe SubstrateIC50 (µM)Reference
Cyclosporin AOATP1B1Estradiol-17β-glucuronide0.25[13]
RifampicinOATP1B1Estradiol-17β-glucuronide0.99[13]
Cyclosporin AOATP1B38-FcA0.20[13]
RifampicinOATP1B38-FcA0.65[13]
GemfibrozilOATP1B1Estradiol-17β-glucuronideVaries with substrate[14]
RitonavirOATP1B1Estradiol-17β-glucuronideVaries with substrate[14]

Inhibition Assay Protocol (for OATPs):

The protocol for an inhibition assay is similar to the uptake assay, with the addition of a pre-incubation step with the potential inhibitor.

  • Pre-incubate the transporter-expressing cells with various concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate uptake by adding a fixed concentration of a labeled probe substrate (e.g., radiolabeled estradiol-17β-glucuronide for OATP1B1) in the continued presence of the inhibitor. The substrate concentration should ideally be below its Km value.

  • Follow the remaining steps of the uptake assay protocol.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of substrate transport).

Conclusion: A Framework for Rigorous Validation

The validation of Dibromosulphthalein as a substrate for OATP1B1, OATP1B3, and MRP2 requires a systematic and multi-faceted experimental approach. While specific kinetic parameters for DBSP are not as extensively documented as for some other probe substrates, the methodologies outlined in this guide provide a robust framework for its characterization.

By employing cell-based uptake assays for OATPs and vesicular transport assays for MRP2, researchers can demonstrate transporter-mediated transport, determine kinetic parameters, and assess the potential for inhibition. Comparing the results obtained for DBSP with the extensive data available for other well-characterized substrates, as compiled in this guide, will allow for a comprehensive and contextually relevant validation. This rigorous approach is essential for accurately predicting the in vivo behavior of DBSP and any drug candidates that may interact with these critical hepatic transporters.

References

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  • Lauer, B., T. T. T. Ngoc, A. T. Nies, and J. Brockmöller. (2019). "Transport of the novel PARP inhibitor talazoparib by OATP1B1, OATP1B3, and P-gp." Cancer Chemotherapy and Pharmacology 84.4 (2019): 793-801. [Link]

  • Svoboda, M., Riha, J., Wsol, V., & Pavek, P. (2011). Transport of the bromosulfophthalein and its glutathione conjugate by human organic anion transporting polypeptide 1B1. Xenobiotica, 41(8), 695–704. [Link]

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  • Varma, M. V., Rotter, C. J., Chupka, J., Whalen, K. M., & El-Kattan, A. F. (2011). pH-sensitive interaction of substrate and inhibitor with human organic anion-transporting polypeptide 2B1 (OATP2B1). Molecular pharmaceutics, 8(4), 1303–1312. [Link]

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A Guide to Inter-Laboratory Comparison of Dibromosulphthalein (DBSP) Assay Results: Ensuring Consistency in Hepatic Function Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the Dibromosulphthalein (DBSP) assay. It is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible assessments of hepatic function. By establishing a robust and validated protocol, this guide aims to minimize inter-laboratory variability and enhance the reliability of data generated from this important in vitro assay.

Introduction: The Significance of the Dibromosulphthalein Assay in Drug Development

The Dibromosulphthalein (DBSP) assay is a valuable tool for assessing the excretory function of the liver.[1][2] As a derivative of Bromsulphthalein (BSP), DBSP is actively taken up by hepatocytes, conjugated, and excreted into the bile.[1][3][4] This process mirrors the hepatic clearance of many xenobiotics, making the DBSP assay a relevant in vitro model for predicting drug-induced liver injury and understanding the disposition of new chemical entities.[5]

This guide, therefore, addresses the critical need for a standardized approach to the DBSP assay. It proposes a detailed, validated protocol and outlines a systematic process for conducting an inter-laboratory comparison study. The goal is to empower research teams to identify and control sources of variability, thereby ensuring the generation of high-quality, comparable data across different research sites.

Foundational Principles: Ensuring Scientific Integrity in the DBSP Assay

The design of this inter-laboratory comparison guide is rooted in the principles of scientific integrity and logical validation. Every step is intended to create a self-validating system that promotes trust in the generated data.

Causality in Experimental Design

The choice of each parameter in the proposed DBSP assay protocol is deliberate and based on established principles of cell biology and analytical chemistry. For instance, the use of cryopreserved human hepatocytes is recommended to ensure a consistent and well-characterized biological starting material, minimizing the variability associated with fresh tissue.[3][8][9] The spectrophotometric determination of DBSP concentration is selected for its accessibility and robustness, provided that key parameters such as wavelength selection and standard curve generation are rigorously controlled.[10][11][12]

Self-Validating Systems through Rigorous Controls

The protocol incorporates a series of controls to ensure the validity of each experiment. These include:

  • Negative Controls: Wells containing hepatocytes without DBSP to measure the background absorbance.

  • Positive Controls: Wells with a known concentration of DBSP in the absence of cells to confirm the accuracy of the standard curve.

  • Vehicle Controls: Wells treated with the same solvent used to dissolve DBSP to account for any effects of the vehicle on the cells or the assay.

By including these controls, each experimental run provides an internal validation of its performance.

The Inter-Laboratory Comparison Workflow

The following diagram illustrates the key stages of the proposed inter-laboratory comparison study.

InterLab_Comparison_Workflow cluster_0 Phase 1: Preparation and Standardization cluster_1 Phase 2: Inter-Laboratory Testing cluster_2 Phase 3: Data Analysis and Reporting P1 Protocol Agreement & Training P2 Centralized Reagent & Cell Distribution P1->P2 P3 Assay Validation (Single Lab) P2->P3 T1 Sample Distribution to Participating Labs P3->T1 Validated Protocol T2 Execution of Standardized DBSP Assay T1->T2 T3 Data Collection using Standard Template T2->T3 A1 Centralized Data Compilation T3->A1 Raw Data A2 Statistical Analysis of Variability A1->A2 A3 Identification of Discrepancies A2->A3 A4 Final Report & Recommendations A3->A4

Caption: Workflow for the DBSP Inter-Laboratory Comparison Study.

Detailed Experimental Protocol: A Standardized Approach to the DBSP Assay

This section provides a step-by-step methodology for performing the DBSP assay. Adherence to this protocol is critical for the success of the inter-laboratory comparison.

Materials and Reagents
Reagent/MaterialSupplierCatalog NumberStorage
Cryopreserved Human HepatocytesReputable SupplierVariesLiquid Nitrogen
Williams' Medium EGibco/Thermo FisherA12176012-8°C
Fetal Bovine Serum (FBS)Gibco/Thermo Fisher10270106-20°C
Penicillin-StreptomycinGibco/Thermo Fisher15140122-20°C
DexamethasoneSigma-AldrichD49022-8°C
Dibromosulphthalein (DBSP)Sigma-AldrichD0281Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well cell culture platesCorning3596Room Temperature
Phosphate-Buffered Saline (PBS)Gibco/Thermo Fisher10010023Room Temperature
Preparation of Solutions
  • Complete Culture Medium: Williams' Medium E supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 nM Dexamethasone.

  • DBSP Stock Solution (10 mM): Dissolve the appropriate amount of DBSP in DMSO. Store at -20°C.

  • DBSP Working Solutions: Prepare serial dilutions of the DBSP stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

Hepatocyte Plating and Culture
  • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

  • Determine cell viability using the trypan blue exclusion method. Viability should be >80%.

  • Seed hepatocytes in a 96-well plate at a density of 0.5 x 10^5 cells/well in 100 µL of complete culture medium.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.

DBSP Uptake Assay
  • After 24 hours, aspirate the culture medium from the wells.

  • Wash the cells once with 100 µL of pre-warmed PBS.

  • Add 100 µL of the DBSP working solutions to the respective wells.

  • Incubate the plate at 37°C for a specified time course (e.g., 5, 15, 30, 60 minutes).

  • At each time point, terminate the uptake by aspirating the DBSP solution and washing the cells three times with 200 µL of ice-cold PBS.

  • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 10 minutes at room temperature with gentle shaking.

Spectrophotometric Measurement
  • Transfer 80 µL of the cell lysate from each well to a new 96-well plate.

  • Measure the absorbance at the wavelength of maximum absorbance for DBSP (λmax). Note: The λmax for DBSP should be experimentally determined but is expected to be in the range of 580-600 nm, similar to BSP.

  • Prepare a standard curve by adding known concentrations of DBSP to the lysis buffer and measuring the absorbance.

  • Calculate the concentration of DBSP in each sample using the standard curve.

  • Normalize the DBSP concentration to the protein content of each well, which can be determined using a standard protein assay (e.g., BCA assay).

Data Analysis and Interpretation

A standardized data analysis approach is essential for a meaningful inter-laboratory comparison.

Data Presentation

All quantitative data should be summarized in clearly structured tables.

Table 1: Example Data Table for DBSP Uptake

Time (min)Lab 1 (nmol/mg protein)Lab 2 (nmol/mg protein)Lab 3 (nmol/mg protein)Mean (nmol/mg protein)Std. Dev.%CV
5
15
30
60
Statistical Analysis
  • Descriptive Statistics: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the results from all participating laboratories at each time point and concentration.

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences between the results obtained from different laboratories.

  • Youden Plots: These graphical tools can be used to visualize systematic and random errors among the participating laboratories.

Identifying and Mitigating Sources of Variability

Inter-laboratory variability can be attributed to several factors.[6][7][13] This section highlights common sources of error and provides recommendations for their mitigation.

Pre-analytical Variability
  • Cell Handling: Differences in thawing, counting, and plating of cryopreserved hepatocytes can significantly impact cell health and function.[3][8] Strict adherence to a standardized protocol is crucial.

  • Reagent Preparation: Inaccuracies in the preparation of stock and working solutions can lead to systematic errors. Centralized preparation and distribution of critical reagents are recommended.

Analytical Variability
  • Spectrophotometer Calibration: All spectrophotometers used in the study should be properly calibrated and their performance verified.

  • Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially when working with small volumes. Regular calibration and proper technique are essential.

  • Data Analysis: The use of a standardized template and analysis pipeline will minimize variability arising from different data processing methods.

Conclusion: Towards Harmonized Hepatotoxicity Assessment

A successful inter-laboratory comparison of the DBSP assay will not only enhance the confidence in the data generated by individual laboratories but also contribute to the broader goal of harmonizing in vitro hepatotoxicity testing. By systematically identifying and addressing sources of variability, the scientific community can move towards more reliable and predictive models of hepatic function in drug development. This guide provides a robust framework for achieving this important objective.

References

  • Paloma Health. (2023, April 19). Why do lab results vary between different labs? Paloma Health Knowledge Base. Retrieved from [Link]

  • Pokhrel, P. (2022, February 28). Variation in Laboratory Reports: Causes other than Laboratory Error. PMC - NIH. Retrieved from [Link]

  • Dr. Prabhakar. (2020, October 11). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test). YouTube. Retrieved from [Link]

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  • Poudel, B. (2022, September 30). Factors Affecting Patients Test Results. Acta Scientific. Retrieved from [Link]

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  • Eurofins USA. (2024, January 5). Variability of Laboratory Results. Eurofins USA. Retrieved from [Link]

  • myADLM. Proficiency Testing. myadlm.org. Retrieved from [Link]

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  • National Institutes of Health. Use of Proficiency Testing as a Tool to Improve Quality in Microbiology Laboratories. NIH. Retrieved from [Link]

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  • Asian Journal of Pharmaceutical Analysis. A Review UV Method Development and Validation. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Biochemistry DSP. (2021, October 19). Bromsulphthalein (BSP) Excretion Test| Rose Bengal Dye Test|Liver Function Tests| LFT| Biochemistry. YouTube. Retrieved from [Link]

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  • National Institutes of Health. (2012). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. NIH. Retrieved from [Link]

  • ResearchGate. (2015, October). Validated Spectrophotometric Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

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Statistical Analysis for Comparing Dibromosulphthalein Experimental Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Experimental Design in DBSP Studies

Before delving into statistical analysis, it is paramount to underscore that no statistical test can salvage a poorly designed experiment. The principles of randomization, control groups, and adequate sample size are the bedrock of reliable research.[1][2] In DBSP studies, careful consideration of the experimental design is crucial for obtaining data that can be meaningfully analyzed.

A well-designed experiment will account for potential sources of variability and bias, ensuring that any observed differences between experimental groups can be confidently attributed to the treatment or intervention being studied.[1][2]

Key Considerations in Experimental Design:
  • Control Groups: Every experiment should include appropriate control groups. In DBSP studies, this typically includes a vehicle control (the solvent in which DBSP or the test compound is dissolved) and may include a positive control (a compound with a known effect on the pathway being studied).[3]

  • Randomization: Animals or experimental units should be randomly assigned to treatment groups to minimize selection bias.[1]

  • Blinding: Whenever possible, the investigator and the personnel conducting the experiments and analyzing the data should be blinded to the treatment allocation to prevent observer bias.

  • Sample Size: The number of animals or replicates per group should be sufficient to detect a statistically significant difference if one truly exists. Power analysis is a statistical tool that can be used to determine the appropriate sample size.

Below is a Graphviz diagram illustrating a typical experimental workflow for an in vivo DBSP study.

experimental_workflow cluster_design Experimental Design cluster_execution Execution cluster_analysis Analysis A Acclimatize Animals B Randomize into Groups A->B C Group 1: Vehicle Control B->C D Group 2: DBSP B->D E Group 3: DBSP + Test Compound B->E F Administer Treatments C->F D->F E->F G Collect Blood/Bile Samples at Timed Intervals F->G H Quantify DBSP Concentration G->H I Pharmacokinetic Analysis H->I J Statistical Comparison I->J

In vivo DBSP experimental workflow.

In Vitro Assays with DBSP: Data and Analysis

In vitro assays are invaluable for mechanistic studies of drug transport and metabolism. DBSP is often used as a substrate for various transporters, such as Organic Anion Transporting Polypeptides (OATPs).[4][5][6]

Transporter Inhibition Assay

A common in vitro experiment is to assess the potential of a new chemical entity (NCE) to inhibit a specific transporter that transports DBSP.

Experimental Protocol: OATP1B1 Inhibition Assay

  • Cell Culture: Culture HEK293 cells stably expressing the OATP1B1 transporter.

  • Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the NCE for 15-30 minutes.

  • Substrate Addition: Add a solution containing a fixed concentration of DBSP (the OATP1B1 substrate) to the wells.

  • Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and quantify the intracellular concentration of DBSP using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the percent inhibition of DBSP uptake at each NCE concentration and determine the IC50 value.

Data Presentation: OATP1B1 Inhibition by NCE-X

NCE-X Conc. (µM)% Inhibition (Mean ± SD, n=3)
0.015.2 ± 1.8
0.115.6 ± 3.2
148.9 ± 5.1
1085.3 ± 2.9
10098.1 ± 0.8

Statistical Analysis: Comparing IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. To compare the IC50 values of different compounds, a statistical test is necessary. A common approach is to use a t-test or an ANOVA if comparing more than two compounds.[7][8][9]

The IC50 values are typically log-transformed before statistical analysis to normalize the distribution.[10] A statistically significant difference in the log(IC50) values indicates a difference in the potency of the compounds.[10]

In Vivo Studies with DBSP: Data and Analysis

In vivo studies in animal models are essential for understanding the pharmacokinetic profile of a drug in a whole organism.[11][12][13][14] DBSP is frequently used to investigate hepatobiliary transport and the effects of NCEs on this process.

Pharmacokinetic Study in Rats

This type of study aims to determine how an NCE affects the plasma clearance and biliary excretion of DBSP.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Wistar rats with cannulated bile ducts.

  • Grouping: Randomly assign rats to a control group (receiving vehicle) and a treatment group (receiving the NCE).

  • Dosing: Administer the vehicle or NCE to the respective groups.

  • DBSP Administration: After a set pre-treatment period, administer a single intravenous (IV) bolus of DBSP to all animals.

  • Sample Collection: Collect blood samples at various time points (e.g., 2, 5, 15, 30, 60, 120 minutes) and bile samples continuously.

  • Sample Analysis: Analyze the plasma and bile samples for DBSP concentrations using a validated analytical method.

  • Pharmacokinetic Analysis: Perform a non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), and cumulative biliary excretion.[15][16][17][18][19]

Data Presentation: Pharmacokinetic Parameters of DBSP

ParameterControl Group (Mean ± SD, n=6)NCE-Y Treated Group (Mean ± SD, n=6)
AUC (µg*min/mL)1500 ± 2502500 ± 300
CL (mL/min/kg)10.0 ± 1.56.0 ± 1.0
Biliary Excretion (% of dose)60 ± 835 ± 6

Statistical Analysis: Comparing Pharmacokinetic Parameters

To compare the pharmacokinetic parameters between the control and treatment groups, a Student's t-test is typically used.[3] For parameters like AUC and Cmax, it is common to calculate the geometric mean ratio (GMR) and its 90% confidence interval.[15] A GMR significantly different from 1 indicates an effect of the NCE on the pharmacokinetics of DBSP.

The following Graphviz diagram illustrates the statistical analysis workflow for comparing two experimental groups.

statistical_analysis_workflow A Collect Data from Control and Treatment Groups B Check for Normality (e.g., Shapiro-Wilk test) A->B C Data is Normally Distributed B->C Yes D Data is Not Normally Distributed B->D No E Perform Student's t-test C->E F Perform Mann-Whitney U test D->F G p < 0.05? E->G F->G H Statistically Significant Difference G->H Yes I No Statistically Significant Difference G->I No

Statistical analysis workflow for two-group comparison.

Advanced Statistical Considerations

For more complex experimental designs, such as those with multiple treatment groups or dose levels, more advanced statistical methods are required.

Analysis of Variance (ANOVA)

ANOVA is used to compare the means of three or more groups.[20][21][22][23][24] If the ANOVA result is statistically significant (p < 0.05), it indicates that there is a difference between at least two of the groups. Post-hoc tests (e.g., Tukey's HSD, Dunnett's test) are then used to determine which specific groups are different from each other.

Dose-Response Analysis

In studies investigating the effect of different doses of an NCE, dose-response curves are generated. Non-linear regression is used to fit the data to a model (e.g., a four-parameter logistic model) and to determine parameters such as the EC50 or IC50.

Conclusion

The statistical analysis of data from DBSP experimental groups is a critical step in the interpretation of results. This guide has provided an overview of the key considerations in experimental design, data presentation, and the application of appropriate statistical tests for both in vitro and in vivo studies. By following these principles, researchers can ensure the scientific rigor and validity of their findings.

References

Sources

A Comparative Analysis of Dibromosulphthalein and Indocyanine Green in Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of diagnostic agents, particularly for the assessment of hepatobiliary function and in vivo imaging, Dibromosulphthalein (DBSP), historically known as Bromsulphthalein (BSP), and Indocyanine Green (ICG) have both played pivotal roles. While ICG has largely superseded DBSP in clinical practice, a comprehensive understanding of their respective mechanisms, performance characteristics, and historical context remains crucial for researchers and scientists in drug development and related fields. This guide provides an in-depth, objective comparison of DBSP and ICG, supported by experimental data and procedural insights.

Introduction: Two Dyes, a Shared Purpose, and Divergent Paths

For decades, the ability to quantitatively assess the liver's excretory capacity was reliant on the use of exogenous dyes. Dibromosulphthalein, a phthalein dye, was a cornerstone of liver function testing, providing valuable insights into hepatic uptake and biliary excretion pathways.[1] However, concerns regarding its safety profile ultimately paved the way for the adoption of Indocyanine Green, a tricarbocyanine dye with a more favorable safety record and unique optical properties that have expanded its utility far beyond initial expectations.[2]

This guide will delve into the fundamental differences and similarities between these two agents, exploring their mechanisms of action, comparative performance in liver function assessment, and the evolution of their applications in biomedical research and clinical diagnostics.

Mechanism of Action: A Tale of Two Transport Pathways

The utility of both DBSP and ICG as probes for liver function lies in their efficient uptake from the sinusoidal blood by hepatocytes and subsequent excretion into the bile. However, the specifics of their intracellular handling and transport differ significantly.

Dibromosulphthalein (DBSP): The Glutathione Conjugation Pathway

Upon intravenous administration, DBSP binds to plasma albumin and is transported to the liver. The hepatic handling of DBSP is a multi-step process:

  • Sinusoidal Uptake: DBSP is taken up from the blood into hepatocytes via a carrier-mediated process.[3]

  • Intracellular Binding and Conjugation: Within the hepatocyte, DBSP binds to cytosolic proteins, primarily ligandin (a member of the glutathione S-transferase family).[4] A significant portion of DBSP then undergoes conjugation with glutathione (GSH).[3][5] This conjugation step is a key detoxification mechanism, increasing the water solubility of the molecule to facilitate its excretion.

  • Canalicular Excretion: The conjugated DBSP is then actively transported across the canalicular membrane into the bile.[3]

This reliance on the glutathione conjugation pathway makes the DBSP clearance test a sensitive indicator of both hepatic uptake and the liver's detoxification capacity.

Diagram: Mechanism of Dibromosulphthalein (DBSP) Hepatic Clearance

DBSP_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus blood_DBSP DBSP-Albumin Complex uptake Carrier-Mediated Uptake blood_DBSP->uptake Dissociation intracellular_DBSP Intracellular DBSP uptake->intracellular_DBSP binding Binding to Ligandin (GST) intracellular_DBSP->binding conjugation Conjugation with Glutathione (GSH) binding->conjugation conjugated_DBSP DBSP-GSH Conjugate conjugation->conjugated_DBSP excretion Active Transport conjugated_DBSP->excretion bile_DBSP Excreted DBSP-GSH excretion->bile_DBSP

Caption: Hepatic transport of DBSP involves uptake, intracellular binding, glutathione conjugation, and biliary excretion.

Indocyanine Green (ICG): Direct Biliary Excretion

ICG, like DBSP, binds extensively to plasma proteins (primarily albumin and lipoproteins) upon intravenous injection. Its hepatic clearance, however, follows a more direct route:

  • Sinusoidal Uptake: ICG is taken up by hepatocytes through specific organic anion transporting polypeptides (OATPs), such as OATP1B3, and the sodium-taurocholate cotransporting polypeptide (NTCP).[6]

  • Intracellular Transport: Once inside the hepatocyte, ICG is transported to the canalicular membrane.

  • Canalicular Excretion: ICG is excreted unchanged into the bile.[7]

A key distinction from DBSP is that ICG does not undergo significant metabolism or conjugation within the liver. This makes its clearance rate primarily dependent on hepatic blood flow, cellular uptake, and biliary excretion capacity.

Diagram: Mechanism of Indocyanine Green (ICG) Hepatic Clearance

ICG_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus blood_ICG ICG-Protein Complex uptake OATP/NTCP-Mediated Uptake blood_ICG->uptake Dissociation intracellular_ICG Intracellular ICG uptake->intracellular_ICG excretion Direct Active Transport intracellular_ICG->excretion bile_ICG Excreted ICG (unchanged) excretion->bile_ICG

Caption: ICG is taken up by hepatocytes and directly excreted into the bile without undergoing conjugation.

Comparative Performance in Liver Function Assessment

Both DBSP and ICG have been used to assess liver function by measuring their rate of disappearance from the plasma. The key parameters evaluated are the plasma disappearance rate (K) and the percentage of the dye retained in the blood at a specific time point after injection (e.g., R45 for BSP and R15 for ICG).

FeatureDibromosulphthalein (DBSP/BSP)Indocyanine Green (ICG)
Primary Test Parameter Retention at 45 minutes (R45)Retention at 15 minutes (R15)
Typical Dosage 5 mg/kg body weight[8]0.5 mg/kg body weight[7]
Plasma Half-life (Dog) 4.2 +/- 0.8 minutes[9]8.4 - 9.0 minutes (dose-dependent)[9]
30-minute Retention (Dog) 1.9 +/- 1.1%[9]11.4 - 14.7% (dose-dependent)[9]
Clearance (ml/min/kg) (Dog) 15.4 +/- 6.2[9]3.7 - 3.9 (dose-dependent)[9]

Studies directly comparing the two have shown a significant correlation between their clearance rates, although discrepancies can arise in certain pathological conditions. For instance, in cases of active chronic hepatitis, the plasma disappearance rate of BSP may be lower than that of ICG, potentially reflecting the impact of hepatocellular inflammatory changes on the conjugation-dependent excretion of BSP.[10]

The transition from DBSP to ICG for routine liver function testing was driven by several factors:

  • Safety Profile: DBSP has been associated with a risk of hepatotoxicity and anaphylactic reactions, leading to its withdrawal from widespread clinical use.[11][12] ICG, in contrast, has a much better safety profile with adverse reactions being rare.[2]

  • Simplicity of Measurement: The near-infrared fluorescence of ICG allows for non-invasive measurement of its plasma concentration using pulse dye densitometry, eliminating the need for repeated blood sampling.[13]

  • Lack of Metabolism: As ICG is not metabolized, its clearance is a more direct measure of hepatic blood flow and excretory function, without the confounding factor of conjugation capacity.

Beyond Liver Function: The Expanded Utility of ICG

The unique near-infrared fluorescence properties of ICG have led to a broad range of applications beyond liver function assessment, a domain where DBSP has no equivalent. When excited by near-infrared light (around 800 nm), ICG emits fluorescence at a slightly longer wavelength, which can be detected by specialized imaging systems. This has revolutionized several areas of medicine:

  • Ophthalmic Angiography: ICG angiography is used to visualize the choroidal and retinal vasculature to diagnose and manage conditions like macular degeneration.[2]

  • Fluorescence-Guided Surgery: ICG is used intraoperatively to:

    • Visualize biliary anatomy during cholecystectomy to prevent bile duct injury.

    • Assess tissue perfusion in reconstructive surgery and intestinal anastomosis to ensure viability.

    • Identify liver tumors , as ICG tends to accumulate in cancerous tissue.[14]

    • Map sentinel lymph nodes in cancer surgery to guide biopsies.[15]

Experimental Protocols

Bromsulphthalein (BSP) Retention Test (Historical Protocol)

Objective: To assess the liver's capacity to take up and excrete BSP from the blood.

Materials:

  • Sterile 5% BSP solution

  • Syringes and needles for intravenous injection and blood collection

  • Centrifuge

  • Spectrophotometer

Procedure:

  • The patient should be in a fasting state for 8-12 hours.[8]

  • Administer a 5% BSP solution intravenously at a dose of 5 mg per kg of body weight. The injection should be given slowly.[8]

  • Collect a blood sample (5-10 ml) at 45 minutes post-injection.[8]

  • Centrifuge the blood sample to separate the serum.

  • Measure the concentration of BSP in the serum using a spectrophotometer.

  • Calculate the percentage of BSP retained in the blood at 45 minutes.

Interpretation:

  • Normal: Less than 7% retention at 45 minutes.[8]

  • Impaired Liver Function: Retention of up to 50% at 45 minutes, indicating liver cell damage, chronic hepatitis, or cirrhosis.[8]

Indocyanine Green (ICG) Retention Test

Objective: To assess hepatic blood flow and excretory function.

Materials:

  • Sterile ICG solution

  • Syringes and needles for intravenous injection

  • Pulse dye densitometer (for non-invasive measurement) or equipment for blood sampling and spectrophotometry.

Procedure:

  • Administer ICG intravenously at a dose of 0.5 mg per kg of body weight.[7]

  • Non-invasive method: Attach the pulse dye densitometer probe to the patient's finger or earlobe to continuously monitor the arterial ICG concentration. The device calculates the ICG retention rate at 15 minutes (R15).[13]

  • Invasive method (if pulse dye densitometry is unavailable):

    • Collect blood samples at baseline and at 5, 10, and 15 minutes post-injection.

    • Centrifuge the blood samples to separate the plasma.

    • Measure the ICG concentration in the plasma using a spectrophotometer at approximately 805 nm.

    • Calculate the percentage of ICG retained at 15 minutes compared to the initial concentration.

Interpretation:

  • Normal: ICG R15 is typically less than 10%.

  • Impaired Liver Function: An increased ICG R15 value indicates reduced hepatic function. This test is particularly useful in the preoperative assessment for liver resection to predict postoperative liver failure.[16]

Conclusion: A Legacy of Innovation

The comparison of Dibromosulphthalein and Indocyanine Green offers a compelling narrative of scientific progress in the field of medical diagnostics. DBSP, for all its historical significance as a sensitive and dependable liver function test, was ultimately limited by its safety profile and its reliance on a metabolic pathway that could be influenced by various factors.

Indocyanine Green, with its superior safety, straightforward clearance mechanism, and, most importantly, its near-infrared fluorescence properties, has not only replaced DBSP in its primary application but has also opened up a vast new frontier of in vivo imaging and image-guided surgery. For researchers and drug development professionals, understanding the distinct characteristics of these two dyes provides valuable context for the selection of appropriate tools for preclinical and clinical investigations, and serves as a testament to the ongoing evolution of diagnostic technologies.

References

  • Bromsulphalein (BSP) kinetics in the rat: a new approach in evaluating experimental hepatotoxicity. (1982). International Archives of Occupational and Environmental Health, 51(1), 73-9.
  • Hepatic uptake and biliary excretion of dibromosulphthalein. Albumin dependence, influence of phenobarbital and nafenopin pretreatment and the role of y and z protein. (1977). The Journal of Pharmacology and Experimental Therapeutics, 202(1), 8-21.
  • Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test). (2020, October 11). YouTube. Retrieved from [Link]

  • bromsulphalein test. (2023, March 22). YouTube. Retrieved from [Link]

  • THE HEPATIC UPTAKE AND EXCRETION OF SULFOBROMOPHTHALEIN AND BILIRUBIN. (1965). Annals of the New York Academy of Sciences, 126, 188-204.
  • Dibromosulphophthalein: its pharmacokinetics and binding to hepatic cytosol proteins in rats with acute renal failure. (1985). British Journal of Pharmacology, 86(3), 639-646.
  • Study of the differences between Bromosulfalein (BSP) and Indocyanine Green (ICG) Tests. (1971). The Japanese Journal of Gastroenterology, 68(10), 969-978.
  • Bromsulfthalein. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Hepatic Transport of Indocyanine Green and Bromsulphalein in Two Cases with Discrepancy. (1970).
  • Comparison of sulfobromophthalein and indocyanine green clearances in the dog. (1976). American Journal of Veterinary Research, 37(10), 1215-1217.
  • Bromsulphthalein metabolism in acute alcoholic liver disease. (1968). Gut, 9(6), 707-711.
  • CLINICAL APPLICATION OF THE BROMSULPHALEIN TEST FOR HEPATIC FUNCTION. (1944).
  • Randomized, double-blind comparison of indocyanine green with or without albumin premixing for near-infrared fluorescence imaging of sentinel lymph nodes in breast cancer patients. (2015).
  • Bromsulphalein test. (2025, December 15). In Britannica. Retrieved from [Link]

  • Liver Function Tests Overview. (n.d.). Scribd. Retrieved from [Link]

  • Accuracy of indocyanine green pulse spectrophotometry clearance test for liver function prediction in transplanted patients. (2004). World Journal of Gastroenterology, 10(4), 548-551.
  • Bromsulphthalein metabolism in acute alcoholic liver disease. (1968). Gut, 9(6), 707-711.
  • Comparison of quantitative methods to assess hepatic function: Pugh's classification, indocyanine green, antipyrine, and dextromethorphan. (1995). Pharmacotherapy, 15(6), 735-743.
  • Indocyanine Green: Historical Context, Current Applications, and Future Considerations. (2015).
  • [Excretory function test of the liver--with special reference to BSP, ICG]. (1967). Iryo, 21(4), 402-410.
  • Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? (2015).
  • Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes. (2018). International Journal of Molecular Sciences, 19(11), 3593.
  • In Vitro Hepatic Uptake Assays. (n.d.). Charles River. Retrieved from [Link]

  • Comparing the accuracy of positive and negative indocyanine green staining in guiding laparoscopic anatomical liver resection: protocol for a randomised controlled trial. (2020). BMJ Open, 10(12), e041525.
  • The Advantages of Indocyanine Green Fluorescence Imaging in Detecting and Treating Pediatric Hepatoblastoma: A Preliminary Experience. (2021).
  • An Updated Review on the Emerging Role of Indocyanine Green (ICG) as a Sentinel Lymph Node Tracer in Breast Cancer. (2021). Cancers, 13(16), 4034.
  • The uptake and excretion of bromosulphthalein (BSP) by the isolated pig liver. (1969). Gut, 10(1), 79-80.
  • Application of indocyanine green-mediated fluorescence molecular imaging technology in liver tumors resection: a systematic review and meta-analysis. (2023). Frontiers in Oncology, 13, 1195653.
  • Indocyanine green retention test as a noninvasive marker of portal hypertension and esophageal varices in compensated liver cirrhosis. (2012). Journal of Clinical Gastroenterology, 46(7), 609-614.

Sources

Safety Operating Guide

An Application Scientist's Guide to Personal Protective Equipment for Handling Dibromosulphthalein

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks is critical to proper handling. The primary dangers of working with halogenated sulfonephthalein dyes are not acute toxicity but sensitization, where repeated exposure can lead to severe allergic reactions.

  • Respiratory Sensitization: Inhaling fine dust particles of the compound can trigger allergic reactions, potentially leading to asthma-like symptoms.[4] This makes controlling airborne particulates the highest priority.

  • Skin Sensitization: Direct contact with the skin may cause an allergic reaction, such as a rash or irritation, upon initial or subsequent exposures.[4]

  • Eye Irritation: Like most fine chemical powders, the dust is expected to cause irritation upon contact with the eyes.

  • Hazardous Combustion Products: In the event of a fire, toxic gases such as carbon oxides, sulfur oxides, and hydrogen bromide gas may be released.[3][5]

This table summarizes the core hazards and the essential protective barriers required.

Hazard IDRoute of ExposureHealth EffectRequired Personal Protective Equipment
Respiratory Sensitizer InhalationMay cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]Primary: Work within a certified chemical fume hood. Secondary: NIOSH-approved respirator (N95 or higher) for weighing or when dust is possible.
Skin Sensitizer Skin ContactMay cause an allergic skin reaction.[4]Primary: Chemical-resistant nitrile gloves (double-gloving recommended). Secondary: Full-coverage lab coat.
Eye Irritant Eye ContactPotential for serious eye irritation.Primary: Chemical splash goggles conforming to ANSI Z87.1 standard.[6]
Ingestion Hazard IngestionHarmful if swallowed.Primary: Strict prohibition of eating, drinking, or smoking in the lab. Wash hands thoroughly after handling.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must implement higher-level controls.

  • Engineering Controls: The most critical control is to handle solid Dibromosulphthalein exclusively within a certified chemical fume hood. This captures dust at the source, protecting the user's breathing zone.

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Keep quantities to a minimum and ensure all users are trained on the specific hazards outlined in this guide.

  • Personal Protective Equipment (PPE): The detailed head-to-toe requirements for forming a final barrier between you and the chemical hazard.

Core PPE Protocol: A Head-to-Toe Approach

Eye and Face Protection

Chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal against fine dust particles. A face shield should be worn over goggles when handling larger quantities (>1g) of the solid or when there is a significant splash risk with solutions.[6]

Skin and Body Protection
  • Gloves: Disposable nitrile gloves are required for incidental contact.[7] Given the sensitization risk, double-gloving is the recommended best practice. This involves wearing two pairs of nitrile gloves, which significantly reduces the chance of exposure if the outer glove is compromised. If direct, prolonged contact is anticipated, heavier-duty butyl or neoprene gloves should be considered.[8][9] Always inspect gloves for tears or punctures before use and remove them before touching common surfaces like doorknobs or keyboards.

  • Lab Coat: A clean, knee-length lab coat with full-length sleeves is required. Ensure cuffs are snug to prevent dust from entering.

  • Personal Attire: Long pants and fully enclosed shoes are mandatory.[6][10] Do not wear shorts, skirts, or perforated shoes in the laboratory.

Respiratory Protection

All work with solid Dibromosulphthalein that could generate dust must be performed in a chemical fume hood. If, for any reason, this is not possible or if you are cleaning a significant spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[4]

Operational Workflow: Safe Handling and Disposal Plan

This section provides a step-by-step guide for a common laboratory task: preparing a stock solution.

Step 1: Preparation and PPE Donning
  • Gather all necessary equipment: Dibromosulphthalein solid, solvent, glassware, spatula, weigh paper, and waste container.

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don your PPE in the following order: lab coat, inner gloves, outer gloves, and chemical splash goggles.

Step 2: Weighing the Compound (Inside Fume Hood)
  • Place an analytical balance inside the fume hood if possible. If not, place a weigh boat on the balance, tare it, remove the boat, and carefully add the chemical to the boat inside the fume hood.

  • Use a dedicated spatula. Minimize any movements that could create airborne dust.

  • Record the weight.

Step 3: Dissolution
  • Carefully add the weighed solid to your target vessel containing the solvent (e.g., DMSO, Methanol).[1]

  • Rinse the weigh boat with a small amount of solvent and add it to the vessel to ensure a complete transfer.

  • Cap and mix the solution as required.

Step 4: Decontamination and Disposal
  • All disposable items that contacted the solid (weigh paper, outer gloves, contaminated wipes) must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Wipe down the spatula and work surface inside the fume hood with a damp cloth or towel, and dispose of the wipe as hazardous waste.

  • Remove your outer gloves and dispose of them. With your inner gloves still on, transport the waste container to the designated hazardous waste accumulation area.

  • Remove the remaining PPE and wash your hands thoroughly with soap and water.

The following flowchart visualizes the complete handling and disposal process.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Prep Gather Materials & Verify Fume Hood Don_PPE Don Full PPE: Lab Coat, Double Gloves, Goggles Prep->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Waste Segregate Contaminated Waste (Gloves, Wipes, Weigh Paper) Dissolve->Waste Decon Decontaminate Surfaces & Tools Waste->Decon Remove_Outer Remove Outer Gloves Decon->Remove_Outer Remove_PPE Remove Remaining PPE Remove_Outer->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: Workflow for safely handling and disposing of Dibromosulphthalein.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties or respiratory symptoms, seek immediate medical attention.[4]

  • Spill: For a small spill, carefully clean the area using absorbent material while wearing full PPE. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

This decision-making flowchart outlines the PPE selection logic.

node_task node_task Start Start Task with Dibromosulphthalein IsSolid Handling Solid Powder? Start->IsSolid InHood Working in Fume Hood? IsSolid->InHood Yes IsLarge Large Quantity or Splash Risk? IsSolid->IsLarge No (Solution) InHood->IsLarge Yes PPE_Respirator ADD: NIOSH-Approved Respirator InHood->PPE_Respirator No (STOP & REASSESS) PPE_Base Minimum PPE: Lab Coat Double Nitrile Gloves Splash Goggles IsLarge->PPE_Base No PPE_FaceShield ADD: Face Shield IsLarge->PPE_FaceShield Yes PPE_FaceShield->PPE_Base

Caption: Decision flowchart for selecting appropriate PPE.

References

  • BROMOSULPHALEIN EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). The Ohio State University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • SAFETY DATA SHEET - Bromine. (2022, January 14). Archean Chemical Industries. Retrieved from [Link]

  • Working together for safer colorants: ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. (2023). ETAD. Retrieved from [Link]

  • Personal Protective Equipment (PPE); Personal Attire and Hygiene. (n.d.). St. Olaf College. Retrieved from [Link]

  • SAFETY DATA SHEET (SDS) Bromine. (2020, July 10). SEASTAR CHEMICALS. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pennsylvania - Environmental Health and Safety. Retrieved from [Link]

  • Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. (2017, April 26). National Institute of Standards and Technology. Retrieved from [Link]

  • Chemical Compatibility Chart For Disposable Gloves. (2018, October 15). Cole-Parmer. Retrieved from [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical Inc. Retrieved from [Link]

  • Behavior of Sulfonephthalein and Azo dyes as effective pH sensors in hybrid materials. (2025, August 6). ResearchGate. Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.